molecular formula C₃₆H₃₅Cl₄N₂O₃⁺·[ClO₄⁻] B1144972 JA 22 CAS No. 150749-18-1

JA 22

Cat. No.: B1144972
CAS No.: 150749-18-1
M. Wt: 784.94
Attention: For research use only. Not for human or veterinary use.
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Description

JA 22, also known as this compound, is a useful research compound. Its molecular formula is C₃₆H₃₅Cl₄N₂O₃⁺·[ClO₄⁻] and its molecular weight is 784.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

150749-18-1

Molecular Formula

C₃₆H₃₅Cl₄N₂O₃⁺·[ClO₄⁻]

Molecular Weight

784.94

Synonyms

6-(2-Carboxy-3,4,5,6-tetrachlorophenyl)-1,11-diethyl-1,2,10,11-tetrahydro-2,2,4,8,10,10-hexamethyl-pyrano[3,2-g:5,6-g’]diquinolin-13-ium Perchlorate

Origin of Product

United States

Foundational & Exploratory

The Role of Jasmonic Acid in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that play a critical role in orchestrating plant defense responses against a wide range of biotic and abiotic stresses. This technical guide provides an in-depth overview of the multifaceted role of jasmonic acid in plant immunity, with a particular focus on its signaling pathway, the regulation of defense gene expression, and its function in mediating resistance to necrotrophic pathogens and herbivorous insects. This document summarizes key quantitative data from recent studies, details relevant experimental protocols, and provides visual representations of the core signaling pathways to serve as a comprehensive resource for researchers in plant science and related fields.

Introduction

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to counteract a diverse array of environmental threats. A central component of this defense arsenal (B13267) is the jasmonic acid signaling pathway. JAs are synthesized in response to tissue damage, such as that caused by chewing insects or necrotrophic pathogens that feed on dead host tissue.[1][2] Upon perception, JA triggers a massive transcriptional reprogramming, leading to the production of various defense compounds, including proteinase inhibitors, toxic secondary metabolites, and volatile organic compounds that can attract natural enemies of herbivores.[3] This guide delves into the molecular intricacies of JA-mediated defense, providing a technical foundation for researchers aiming to understand and manipulate these pathways for crop improvement and the development of novel plant protectants.

Jasmonic Acid Biosynthesis and Signaling

The biosynthesis of jasmonic acid originates from α-linolenic acid, which is released from chloroplast membranes.[4] A series of enzymatic reactions in the chloroplast and peroxisome leads to the production of JA, which can be further metabolized into various active or inactive forms. The most well-characterized bioactive form is jasmonoyl-isoleucine (JA-Ile).[4]

The core of the JA signaling pathway revolves around a negative feedback loop involving the F-box protein CORONATINE INSENSITIVE1 (COI1) and a family of repressor proteins called JASMONATE ZIM-DOMAIN (JAZ) proteins.[5][6] In the absence of a stimulus, JAZ proteins bind to and repress various transcription factors (TFs) that are essential for activating JA-responsive genes.[5][7]

Upon herbivore attack or pathogen infection, the levels of JA-Ile rise. JA-Ile acts as a molecular glue, facilitating the interaction between COI1 and the Jas domain of JAZ proteins.[5][7] This interaction targets the JAZ proteins for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.[5][6] The degradation of JAZ repressors liberates the transcription factors, allowing them to activate the expression of a wide array of defense-related genes.[5][8]

Several families of transcription factors are regulated by JAZ proteins, including MYC, MYB, ERF, and WRKY TFs.[8] MYC2, a basic helix-loop-helix (bHLH) transcription factor, is a master regulator of many JA-responsive genes.[9] The interaction between different JAZ proteins and various transcription factors allows for a fine-tuned and specific defense response depending on the nature of the threat.[9][10]

Signaling Pathway Diagrams

JASMONATE_SIGNALING_PATHWAY cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Herbivore/Pathogen Attack Herbivore/Pathogen Attack α-linolenic acid α-linolenic acid Herbivore/Pathogen Attack->α-linolenic acid JA Biosynthesis JA Biosynthesis α-linolenic acid->JA Biosynthesis JA JA JA Biosynthesis->JA JA-Ile JA-Ile JA->JA-Ile JAR1 COI1 COI1 JA-Ile->COI1 binds JA-Ile->COI1 JAZ JAZ COI1->JAZ targets for degradation MYC2/TFs MYC2/TFs JAZ->MYC2/TFs represses Defense Genes Defense Genes MYC2/TFs->Defense Genes activates transcription Defense Response Defense Response Defense Genes->Defense Response

Core Jasmonic Acid Signaling Pathway.

JAZ_Protein_Interaction_Network cluster_TFs Transcription Factors cluster_responses Downstream Responses JAZ Proteins JAZ Proteins MYC2 MYC2 JAZ Proteins->MYC2 MYC3 MYC3 JAZ Proteins->MYC3 MYC4 MYC4 JAZ Proteins->MYC4 EIN3/EIL1 EIN3/EIL1 JAZ Proteins->EIN3/EIL1 MYB21/MYB24 MYB21/MYB24 JAZ Proteins->MYB21/MYB24 DELLA Proteins DELLA Proteins JAZ Proteins->DELLA Proteins Herbivore Defense Herbivore Defense MYC2->Herbivore Defense MYC3->Herbivore Defense MYC4->Herbivore Defense Necrotroph Defense Necrotroph Defense EIN3/EIL1->Necrotroph Defense Stamen Development Stamen Development MYB21/MYB24->Stamen Development Growth Inhibition Growth Inhibition DELLA Proteins->Growth Inhibition

JAZ Protein Interaction Network.

Quantitative Data on Jasmonate-Mediated Defense

The activation of the JA signaling pathway leads to significant changes in the plant's transcriptome and proteome, ultimately enhancing its defense capabilities. The following tables summarize quantitative data from various studies, illustrating the impact of JA on gene expression, protein abundance, and resistance to pathogens and herbivores.

Table 1: Quantitative Gene Expression Changes in Arabidopsis thaliana in Response to Methyl Jasmonate (MeJA) Treatment.

GeneFunctionFold Change (MeJA vs. Control)Time PointReference
VSP2 (AT5G24770)Vegetative Storage Protein>1002 hours[11]
JAZ1 (AT1G19180)Jasmonate ZIM-domain Protein~502 hours[11]
JAZ7 (AT2G34600)Jasmonate ZIM-domain Protein~402 hours[12]
MYC2 (AT1G32640)Transcription Factor~52 hours[11]
PDF1.2 (AT5G44420)Plant Defensin>10024 hours[13]
OPR3 (AT2G06050)12-oxophytodienoate reductase 3~102 hours[4]

Table 2: Quantitative Proteomic Changes in Arabidopsis thaliana in Response to Jasmonic Acid Treatment.

ProteinFunctionFold Change (JA vs. Control)Reference
Vegetative Storage Protein 2 (VSP2)Defense/Storage+++[4]
Lipoxygenase 2 (LOX2)JA Biosynthesis++[7]
Threonine DeaminaseDefense++[14]
Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO)Photosynthesis---[4]
Glutathione S-transferase (GST)Detoxification++[7]
Note: "+++" indicates a strong increase, "++" a moderate increase, and "---" a strong decrease in protein abundance.

Table 3: Effect of Jasmonic Acid Treatment on Plant Resistance to Biotic Stress.

Plant SpeciesPest/PathogenJA TreatmentMeasured EffectQuantitative ResultReference
Arabidopsis thalianaBotrytis cinerea100 µM MeJALesion Diameter (mm)40-60% reduction[15]
Nicotiana attenuataManduca sextaWounding + Oral SecretionsLarval Weight Gain (mg)~50% reduction[16]
Solanum lycopersicum (Tomato)Spodoptera exiguaEndogenous JALarval Weight Gain (mg)~40% reduction[17]
Arabidopsis thalianaSpodoptera exigua50 µM MeJALeaf Area Consumed (%)~30% reduction[3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the role of jasmonic acid in plant defense.

Quantification of Jasmonic Acid by LC-MS/MS

This protocol is adapted from established methods for the sensitive and accurate quantification of JA and its derivatives.[5][8]

Materials:

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Extraction solvent: 80% methanol (B129727), 1% acetic acid

  • Internal standards (e.g., d6-JA, d6-JA-Ile)

  • Solid-phase extraction (SPE) C18 columns

  • LC-MS/MS system

Procedure:

  • Sample Collection and Grinding: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: Add 1 mL of ice-cold extraction solvent and internal standards to approximately 100 mg of ground tissue. Vortex thoroughly and incubate at 4°C for 1 hour with shaking.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE column with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the column.

    • Wash the column with 1 mL of water.

    • Elute the jasmonates with 1 mL of 80% methanol.

  • LC-MS/MS Analysis:

    • Dry the eluate under a stream of nitrogen gas and resuspend in a suitable volume of the initial mobile phase (e.g., 100 µL of 10% acetonitrile, 0.1% formic acid).

    • Inject the sample into the LC-MS/MS system.

    • Separate the compounds using a C18 reverse-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Detect and quantify the jasmonates using multiple reaction monitoring (MRM) mode, comparing the peak areas of the endogenous compounds to their corresponding deuterated internal standards.

RNA-Seq Analysis of Jasmonate-Responsive Gene Expression

This protocol outlines a general workflow for analyzing changes in the plant transcriptome in response to JA treatment.[18][19]

Procedure:

  • Experimental Design:

    • Grow plants under controlled conditions.

    • Treat plants with a specific concentration of JA (or a mock control) for a defined period.

    • Harvest tissue from multiple biological replicates for each treatment and time point.

  • RNA Extraction and Quality Control:

    • Extract total RNA from the plant tissue using a commercial kit or a TRIzol-based method.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the total RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Mapping: Align the high-quality reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the JA-treated and control samples.

    • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., using KEGG) on the differentially expressed genes to identify over-represented biological processes and pathways.

Necrotrophic Pathogen Infection Assay (Botrytis cinerea)

This protocol describes a method to assess plant resistance to the necrotrophic fungus Botrytis cinerea.[6][20]

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA) plates

  • Spore suspension buffer (e.g., 1/2 strength Potato Dextrose Broth)

  • Hemocytometer

  • High humidity chamber

Procedure:

  • Fungal Culture and Spore Collection:

    • Grow B. cinerea on PDA plates at room temperature in the dark for 10-14 days to induce sporulation.

    • Flood the plates with spore suspension buffer and gently scrape the surface with a sterile loop to release the spores.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 2.5 x 105 spores/mL).

  • Plant Inoculation:

    • Place 5 µL droplets of the spore suspension onto the center of detached or attached leaves.

    • Place the inoculated plants or detached leaves in a high humidity chamber to facilitate infection.

  • Disease Quantification:

    • After 48-72 hours, measure the diameter of the necrotic lesions that have developed.

    • Statistically compare the lesion sizes between different plant genotypes or treatments.

Herbivore Feeding Bioassay (Spodoptera exigua)

This protocol details a choice or no-choice feeding assay to evaluate plant resistance to the generalist herbivore Spodoptera exigua (beet armyworm).[2][3]

Materials:

  • Arabidopsis thaliana plants

  • Spodoptera exigua larvae (e.g., first or second instar)

  • Petri dishes or ventilated containers

  • Moist filter paper

Procedure:

  • Larval Rearing:

    • Rear S. exigua on an artificial diet under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).

    • Synchronize the larvae to the desired instar for the experiment.

  • No-Choice Feeding Assay:

    • Place a single larva in a petri dish with a detached leaf from either a control or JA-treated plant.

    • After a set period (e.g., 24 or 48 hours), measure the amount of leaf area consumed. This can be done by scanning the leaf before and after feeding and analyzing the images with software like ImageJ.

    • Alternatively, measure the weight gain of the larva over the feeding period.

  • Choice Feeding Assay:

    • Place a single larva in the center of a petri dish containing leaf discs from both control and JA-treated plants.

    • After a set period, determine which leaf disc the larva has consumed more of.

  • Data Analysis:

    • Statistically compare the leaf area consumed or larval weight gain between the different treatments.

Conclusion

Jasmonic acid is a pivotal regulator of plant defense against a broad spectrum of necrotrophic pathogens and herbivores. The elucidation of the JA signaling pathway, from biosynthesis and perception to the intricate network of transcription factors and their target genes, has provided a deep understanding of how plants mount a robust and tailored defense response. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers seeking to further unravel the complexities of JA-mediated immunity. Future research in this area will likely focus on the crosstalk between JA and other signaling pathways, the role of JA in mediating interactions with beneficial microbes, and the translation of this fundamental knowledge into practical applications for sustainable agriculture and the development of novel plant protection strategies.

References

An In--Depth Technical Guide to the Biosynthesis of Jasmonic Acid in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules crucial for regulating a wide array of physiological processes in plants, including growth, development, and responses to biotic and abiotic stresses.[1] The biosynthesis of JA is a well-orchestrated process that occurs across multiple cellular compartments, beginning in the chloroplasts and concluding in the peroxisomes, with final modifications occurring in the cytoplasm. This technical guide provides a comprehensive overview of the JA biosynthesis pathway in the model organism Arabidopsis thaliana, detailing the key enzymatic steps, subcellular localization, and regulatory mechanisms. Furthermore, it includes detailed experimental protocols for the quantification of jasmonates, enzyme activity assays, and gene expression analysis, intended for researchers and scientists in plant biology and drug development.

The Core Biosynthesis Pathway

The synthesis of jasmonic acid originates from α-linolenic acid (α-LeA, 18:3), a fatty acid released from chloroplast membranes.[2][3] The pathway is spatially separated into three subcellular compartments: the chloroplast, the peroxisome, and the cytoplasm.[1][4]

Chloroplastic Reactions: Synthesis of OPDA

The initial phase of JA biosynthesis occurs within the chloroplasts and leads to the formation of the key intermediate, 12-oxo-phytodienoic acid (OPDA).[5]

  • Release of α-Linolenic Acid: Upon stimulation by external cues such as wounding or pathogen attack, phospholipases (e.g., DAD1, DGL) are activated to release α-linolenic acid from galactolipids in the chloroplast membranes.[1][6]

  • Oxygenation: The free α-linolenic acid is oxygenated at the C-13 position by 13-lipoxygenase (13-LOX) , forming (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[5][6] In Arabidopsis, this step is primarily catalyzed by LOX2, LOX3, LOX4, and LOX6.[5]

  • Dehydration and Cyclization: The 13-HPOT is then converted into an unstable allene (B1206475) oxide by allene oxide synthase (AOS) .[2][5] This highly reactive intermediate is subsequently cyclized by allene oxide cyclase (AOC) to produce the first cyclopentenone structure in the pathway, cis-(+)-12-oxophytodienoic acid (OPDA).[2][5]

JA_Biosynthesis_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm / Nucleus alpha_LeA α-Linolenic Acid (18:3) HPOT 13-HPOT alpha_LeA->HPOT LOX Allene_Oxide Allene Oxide HPOT->Allene_Oxide AOS OPDA 12-oxophytodienoic Acid (OPDA) Allene_Oxide->OPDA AOC OPDA_p OPDA OPDA->OPDA_p Transport (e.g., CTS/PXA1) OPC8 OPC-8:0 OPDA_p->OPC8 OPR3 OPC8_CoA OPC-8:0-CoA OPC8->OPC8_CoA Acyl-CoA Synthetase Beta_Ox β-oxidation (3 cycles) OPC8_CoA->Beta_Ox ACX, MFP, KAT JA_p Jasmonic Acid (JA) Beta_Ox->JA_p JA_c Jasmonic Acid (JA) JA_p->JA_c Transport JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA_c->JA_Ile JAR1 MeJA Methyl Jasmonate (MeJA) JA_c->MeJA JMT

Figure 1. The jasmonic acid biosynthesis pathway in Arabidopsis thaliana.
Peroxisomal Reactions: β-Oxidation

Following its synthesis in the chloroplast, OPDA is transported into the peroxisome, a process potentially mediated by the ABC transporter COMATOSE (CTS/PXA1).[2][7] Inside the peroxisome, OPDA undergoes reduction and a series of β-oxidation steps to form JA.[8]

  • Reduction: The cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3) to yield 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[1][9]

  • CoA Ligation: The carboxylic acid side chain of OPC-8:0 is activated by ligation to Coenzyme A, a reaction catalyzed by an acyl-CoA synthetase .[9]

  • β-Oxidation: The OPC-8:0-CoA molecule undergoes three successive rounds of β-oxidation, which shortens the octanoic acid side chain by two carbons in each cycle. This process involves three key enzymes: Acyl-CoA Oxidase (ACX) , Multifunctional Protein (MFP) , and L-3-ketoacyl-CoA Thiolase (KAT) .[8][9] The final product of this sequence is jasmonoyl-CoA, which is then hydrolyzed to release free jasmonic acid.

Cytoplasmic Modification: Formation of Active and Volatile Forms

JA is transported from the peroxisome to the cytoplasm, where it can be further metabolized into various active or volatile forms.[10]

  • JA-Isoleucine Conjugation: The most biologically active form of jasmonate is jasmonoyl-L-isoleucine (JA-Ile) .[1] Its synthesis is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1) , which conjugates JA to the amino acid isoleucine in an ATP-dependent manner.[11] JA-Ile is the ligand that is perceived by the nuclear receptor complex to initiate JA signaling.[1]

  • Methylation: JA can also be converted to its volatile ester, methyl jasmonate (MeJA) , by JA CARBOXYL METHYLTRANSFERASE (JMT) .[12] MeJA is implicated in airborne plant-to-plant communication.

Key Enzymes and Regulation

The biosynthesis of JA is tightly regulated. A key mechanism is a positive feedback loop, where the accumulation of JA induces the transcription of JA biosynthetic genes, including LOX2, AOS, and OPR3, thereby amplifying the signal.[13][14]

Enzyme NameAbbreviationGene (Arabidopsis)Subcellular LocationFunction
LipoxygenaseLOXLOX2, LOX3, LOX4, LOX6ChloroplastOxygenation of α-linolenic acid.[5]
Allene Oxide SynthaseAOSAOS (CYP74A)ChloroplastForms an unstable allene oxide from 13-HPOT.[2]
Allene Oxide CyclaseAOCAOC1, AOC2, AOC3, AOC4ChloroplastCyclizes the allene oxide to form OPDA.[14]
12-oxophytodienoate Reductase 3OPR3OPR3PeroxisomeReduces the cyclopentenone ring of OPDA.[9]
Acyl-CoA Oxidase 1ACX1ACX1PeroxisomeFirst step of β-oxidation.[9]
Abnormal Inflorescence Meristem 1AIM1AIM1PeroxisomeMultifunctional protein in β-oxidation.[8]
3-ketoacyl-CoA Thiolase 2KAT2KAT2PeroxisomeFinal step of β-oxidation cycle.[9]
Jasmonate Resistant 1JAR1JAR1CytoplasmConjugates JA to isoleucine to form JA-Ile.[2]
JA Carboxyl MethyltransferaseJMTJMTCytoplasmConverts JA to its volatile form, MeJA.[1][12]

Jasmonate Signaling: The Core Mechanism

The perception of the JA signal occurs in the nucleus and is mediated by the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1] In the absence of JA, JASMONATE ZIM-DOMAIN (JAZ) proteins act as repressors by binding to and inhibiting transcription factors such as MYC2.[1][15] The binding of bioactive JA-Ile to COI1 creates a co-receptor complex that targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[15] The degradation of JAZ repressors liberates MYC2 and other transcription factors, allowing them to activate the expression of a wide range of JA-responsive genes.[14][15]

JA_Signaling_Pathway cluster_inactive Low JA-Ile: Repression cluster_active High JA-Ile: Activation JAZ_i JAZ Repressor MYC2_i MYC2 (TF) JAZ_i->MYC2_i binds to & represses JA_Ile JA-Ile Genes_i JA-Responsive Genes MYC2_i->Genes_i cannot activate COI1 SCF-COI1 Complex JA_Ile->COI1 binds JAZ_a JAZ Repressor COI1->JAZ_a Ubiquitination JAZ_a->COI1 binds Proteasome 26S Proteasome JAZ_a->Proteasome Degradation MYC2_a MYC2 (TF) Genes_a Gene Expression MYC2_a->Genes_a activates

Figure 2. Simplified model of the core JA signaling pathway in Arabidopsis.

Quantitative Data on Jasmonate Levels

Basal levels of JA in unstressed Arabidopsis tissues are generally low but increase significantly upon stress. The absolute concentrations can vary based on tissue type, developmental stage, and the nature of the stress.

Table 1: Example of JA Concentrations in Arabidopsis thaliana Under Stress

ConditionTissueJA Concentration (ng/g FW)Fold ChangeReference
Control (30 µM Boron)Shoots~2.5-[16]
Low Boron (0.1 µM Boron)Shoots~19.8~7.9x[16]
Control (30 µM Boron)Roots~1.8-[16]
Low Boron (0.1 µM Boron)Roots~5.0~2.8x[16]
ControlLeaves~25-34-[17]
100 µM Cu²⁺ (3h)Leaves~175~5-7x[17]

Table 2: Typical Calibration Ranges for Phytohormone Quantification by LC-MS/MS

AnalyteCalibration Range (ng/mL)
Jasmonic Acid (JA)25 - 4000
JA-Isoleucine (JA-Ile)0.8 - 800
12-oxophytodienoic Acid (OPDA)60 - 1200
(Data adapted from a validated method for phytohormone quantification)[18]

Experimental Protocols

Quantification of Jasmonates by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of JA, JA-Ile, and OPDA from Arabidopsis tissue.

JA_Quantification_Workflow Start 1. Sample Collection (Flash-freeze in liquid N₂) Homogenize 2. Homogenization (Grind to fine powder) Start->Homogenize Extract 3. Extraction (Add extraction solvent with internal standards, e.g., D₂-JA) Homogenize->Extract Centrifuge1 4. Centrifugation (Pellet debris) Extract->Centrifuge1 Supernatant 5. Collect Supernatant Centrifuge1->Supernatant SPE 6. Solid-Phase Extraction (SPE) (Cleanup and concentration, e.g., C18 column) Supernatant->SPE Dry 7. Evaporation (Dry down under N₂ gas) SPE->Dry Reconstitute 8. Reconstitution (Resuspend in mobile phase) Dry->Reconstitute Analyze 9. LC-MS/MS Analysis (Quantify against standard curve) Reconstitute->Analyze

Figure 3. Experimental workflow for the quantification of jasmonates.

Methodology:

  • Sample Collection: Harvest 50-100 mg of plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • To the frozen powder, add 1 mL of an ice-cold extraction solvent (e.g., 2-propanol/H₂O/HCl (2:1:0.002, v/v/v)).

    • Add a known amount of deuterated internal standards (e.g., D₆-JA, D₆-JA-Ile) to correct for sample loss during extraction.

    • Shake at 4°C for 30 minutes.

  • Phase Separation & Collection: Add 1 mL of dichloromethane, shake for 30 minutes at 4°C, and centrifuge at 13,000 x g for 5 minutes. Transfer the lower organic phase to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • Cleanup (Optional but Recommended): Reconstitute the dried extract in a small volume of loading buffer and clean the sample using a Solid-Phase Extraction (SPE) C18 cartridge to remove interfering compounds.

  • Analysis: Reconstitute the final dried sample in a suitable mobile phase (e.g., 5-10% acetonitrile (B52724) in water). Analyze using a High-Performance Liquid Chromatography system coupled to a tandem Mass Spectrometer (HPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[19]

  • Quantification: Calculate the concentration of each analyte by comparing its peak area relative to the internal standard against a standard curve prepared with known concentrations of unlabeled standards.[18]

Enzyme Assay: JAR1 (JA-Amino Acid Synthetase) Activity

This assay measures the two-step reaction of JAR1: the adenylation of JA and its subsequent conjugation to isoleucine.[11]

Methodology:

  • Protein Expression: Express and purify a recombinant GST-JAR1 fusion protein from E. coli.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 8.0

    • 5 mM MgCl₂

    • 5 mM ATP

    • 1 mM Dithiothreitol (DTT)

    • 1 mM Jasmonic Acid

    • 5 mM L-isoleucine

    • Purified GST-JAR1 enzyme

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Stopping the Reaction: Stop the reaction by adding an equal volume of acidic methanol (B129727) or by heat inactivation.

  • Detection of JA-Ile: The product, JA-Ile, can be detected and quantified using LC-MS/MS as described in the protocol above. Activity is determined by the amount of JA-Ile produced per unit time per amount of enzyme.

Analysis of Gene Expression by qRT-PCR

This protocol outlines the steps to measure the transcript levels of JA biosynthesis genes.

qRT_PCR_Workflow Start 1. Sample Collection & RNA Extraction (Use RNase-free techniques) RNA_QC 2. RNA Quality/Quantity Check (e.g., Nanodrop, Bioanalyzer) Start->RNA_QC DNase 3. DNase Treatment (Remove genomic DNA contamination) RNA_QC->DNase cDNA_Synth 4. cDNA Synthesis (Reverse Transcription) DNase->cDNA_Synth qPCR_Setup 5. qPCR Reaction Setup (cDNA, primers, SYBR Green master mix) cDNA_Synth->qPCR_Setup qPCR_Run 6. qPCR Run (Thermal cycler) qPCR_Setup->qPCR_Run Data_Analysis 7. Data Analysis (Calculate relative expression, e.g., ΔΔCt method) qPCR_Run->Data_Analysis

Figure 4. Workflow for gene expression analysis using qRT-PCR.

Methodology:

  • RNA Extraction: Extract total RNA from 50-100 mg of frozen Arabidopsis tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method.

  • RNA Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and check its integrity using gel electrophoresis or a Bioanalyzer.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design and validate primers for target genes (e.g., AOS, OPR3, JAR1) and a stable reference gene (e.g., ACTIN2, UBQ10) for normalization.

  • qPCR Reaction: Set up the quantitative PCR reaction in triplicate for each sample, including the cDNA template, forward and reverse primers, and a SYBR Green-based master mix.

  • Data Analysis: Run the reaction on a qPCR instrument. Determine the cycle threshold (Ct) values and calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[20] The results will show the fold change in gene expression in treated samples relative to control samples.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Jasmonic Acid

Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules that play a pivotal role in regulating plant growth, development, and defense against a wide array of biotic and abiotic stresses.[1][2] Initially identified as growth inhibitors and senescence promoters, their role as master regulators of plant immunity and stress responses has become a central focus of plant biology. This technical guide provides a comprehensive overview of the seminal discoveries, key experimental milestones, and the elucidation of the biosynthetic and signaling pathways that have shaped our understanding of this critical phytohormone. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to serve as a valuable resource for researchers in plant science and related fields.

A History of Discovery and Evolving Function

The journey to understanding jasmonic acid began not with the acid itself, but with its fragrant methyl ester. The timeline below outlines the key milestones that transformed our view of jasmonates from simple organic compounds to essential plant hormones.

Initial Isolation and Early Physiological Studies

The first breakthrough occurred in 1962, when Swiss chemist Édouard Demole and his colleagues isolated the fragrant compound methyl jasmonate (MeJA) from the essential oil of jasmine (Jasminum grandiflorum).[2][3][4][5] For nearly two decades, jasmonates were primarily of interest for their aromatic properties.

It wasn't until the early 1980s that their physiological effects were brought to light. In 1980, the research group of Ueda and Kato identified methyl jasmonate as a potent senescence-promoting substance in wormwood (Artemisia absinthium L.).[4][6][7] Concurrently, Sembdner's group in Germany characterized jasmonates as plant growth inhibitors.[4][8] These initial studies established jasmonates as endogenous regulators of plant development.

The Shift to Gene Regulation and Plant Defense

A paradigm shift occurred in the late 1980s and early 1990s as research focus moved towards JA's role in gene expression and stress response. Several landmark discoveries highlighted this new function:

  • Jasmonate-Induced Proteins (JIPs): In 1987, researchers observed that treating barley leaves with jasmonate led to the degradation of housekeeping proteins like RuBisCO and the abundant accumulation of a new set of proteins, termed JIPs.[2][4]

  • Wound Response and Herbivory: In 1990, a pivotal study by Farmer and Ryan demonstrated that wounding tomato plants, or even exposing them to airborne MeJA, induced the accumulation of proteinase inhibitors (PINs), key defensive proteins that disrupt insect digestion.[2][4] This discovery was a cornerstone in establishing JA as a central signaling molecule in plant defense against herbivores.[9]

  • Systemic Signaling: The finding that airborne MeJA could trigger defense responses in undamaged neighboring plants provided the first strong evidence for its role in inter-plant communication.[2][4]

Since these discoveries, research into jasmonate signaling has expanded dramatically, revealing its complex interactions with other hormone pathways and its crucial role in orchestrating responses to pathogens, insects, and a multitude of abiotic stressors.[2][10][11][12]

Key Milestones in Jasmonic Acid Research

The following table summarizes the pivotal discoveries in the history of jasmonic acid research, providing a clear timeline for understanding its scientific journey.

YearDiscovery/MilestoneKey Researchers/GroupSignificance
1962 First isolation of methyl jasmonate (MeJA) from Jasminum grandiflorum.[2][4]Demole et al.Identified the core chemical structure of a key jasmonate.[5]
1980 Identification of MeJA as a senescence-promoting substance.[4][6][7]Ueda and KatoEstablished the first clear physiological function of a jasmonate in plant development.[7]
1981 Characterization of jasmonates as plant growth inhibitors.[4][8]Sembdner et al.Broadened the understanding of JA's role in regulating plant growth.
1984 Elucidation of the JA biosynthesis pathway from linolenic acid.[8]Vick and ZimmermanProvided the biochemical framework for JA synthesis (the octadecanoid pathway).[13]
1990 MeJA and wounding shown to induce proteinase inhibitor (PIN) gene expression.[2][4]Farmer and RyanLinked JA directly to plant defense against herbivores and established its role as a wound signal.
1998 Identification of COI1 as an essential component of the JA signaling pathway.[2]Xie et al.Discovered the F-box protein crucial for JA perception, a major breakthrough in understanding the signaling cascade.
2007 Discovery of JAZ proteins as repressors of JA signaling.[2][14]Chini, Thines, Yan et al.Identified the key repressors that are targeted for degradation, explaining how JA signals are transduced.
2009 The COI1-JAZ complex is identified as the co-receptor for JA-Isoleucine.[15]Sheard et al.Revealed the precise molecular mechanism of JA perception, where JA-Ile acts as a "molecular glue".

The Jasmonic Acid Biosynthesis Pathway

Jasmonic acid is synthesized via the octadecanoid pathway, a conserved metabolic route that begins in the chloroplast and concludes in the peroxisome. The primary precursor for JA is α-linolenic acid (α-LeA), which is released from chloroplast membranes.[2][3][13]

The key enzymatic steps are:

  • In the Chloroplast:

    • α-linolenic acid is oxygenated by 13-Lipoxygenase (13-LOX) to form 13(S)-hydroperoxy linolenic acid (13-HPOT).[13]

    • Allene (B1206475) Oxide Synthase (AOS) rapidly converts 13-HPOT into an unstable allene oxide.[13][16]

    • Allene Oxide Cyclase (AOC) catalyzes the cyclization of the allene oxide to form 12-oxo-phytodienoic acid (OPDA).[13][16]

  • In the Peroxisome:

    • OPDA is transported from the chloroplast to the peroxisome.

    • The cyclopentenone ring of OPDA is reduced by OPDA Reductase (OPR3) .[17]

    • The carboxylic acid side chain is shortened through three cycles of β-oxidation , yielding (+)-7-iso-jasmonic acid.[3][4]

  • In the Cytoplasm:

    • Jasmonic acid can be further metabolized into various active or inactive forms. A critical activation step is the conjugation to the amino acid isoleucine by the enzyme JAR1 to form the highly active jasmonoyl-L-isoleucine (JA-Ile) , the primary ligand for the JA receptor.[17][18] It can also be converted to its volatile methyl ester, MeJA, by JMT (JA carboxyl methyltransferase).[18]

Jasmonic_Acid_Biosynthesis cluster_0 Chloroplast cluster_1 Peroxisome cluster_2 Cytoplasm a_LeA α-Linolenic Acid HPOT 13-HPOT a_LeA->HPOT 13-LOX AlleneOxide Allene Oxide HPOT->AlleneOxide AOS OPDA 12-oxo-phytodienoic acid (OPDA) AlleneOxide->OPDA AOC OPDA_p OPDA OPDA->OPDA_p Transport Reduced_OPDA Reduced OPDA OPDA_p->Reduced_OPDA OPR3 JA (+)-7-iso-Jasmonic Acid Reduced_OPDA->JA 3x β-oxidation JA_c Jasmonic Acid JA->JA_c Isomerization & Transport JA_Ile JA-Isoleucine (Bioactive Form) JA_c->JA_Ile JAR1 MeJA Methyl Jasmonate (Volatile Signal) JA_c->MeJA JMT

Caption: The jasmonic acid biosynthesis pathway across cellular compartments.

The Core Jasmonic Acid Signaling Pathway

The perception and transduction of the jasmonate signal rely on a sophisticated mechanism of de-repression, which allows for a rapid transcriptional response to stress. The core components are the F-box protein COI1 , the JAZ (Jasmonate ZIM-domain) repressor proteins, and downstream transcription factors (TFs) such as MYC2.[12][19]

  • Resting State (No Stress): In the absence of a stress signal, cellular levels of bioactive JA-Ile are low.[19] JAZ proteins bind to and repress various transcription factors (e.g., MYC2), preventing the expression of JA-responsive genes. The JAZ proteins recruit a transcriptional co-repressor complex, including TOPLESS (TPL), to maintain the repressed state.[17]

  • Activated State (Stress): Upon wounding or pathogen attack, JA biosynthesis is activated, leading to a rapid increase in JA-Ile levels.[19] JA-Ile then functions as a molecular glue, binding to both COI1 and a degron motif on the JAZ protein. This binding event promotes the formation of a stable SCFCOI1-JAZ-JA-Ile co-receptor complex.[2][15]

  • De-repression and Gene Activation: As part of the SCF E3 ubiquitin ligase complex, COI1 targets the bound JAZ protein for polyubiquitination.[18] The ubiquitinated JAZ protein is subsequently degraded by the 26S proteasome.[19] The degradation of the JAZ repressor frees the transcription factor (MYC2), which can then activate the transcription of hundreds of downstream JA-responsive genes, mounting a robust defense or developmental response.[11][16]

Jasmonic_Acid_Signaling cluster_1 Activated State (High JA-Ile) JAZ_rest JAZ Repressor MYC2_rest MYC2 (TF) JAZ_rest->MYC2_rest binds to & represses JA_Genes_rest JA-Responsive Genes (OFF) MYC2_rest->JA_Genes_rest cannot activate Stress Wounding / Pathogen JA_Ile JA-Ile Stress->JA_Ile biosynthesis COI1 SCF-COI1 (E3 Ligase) JA_Ile->COI1 JAZ_act JAZ COI1->JAZ_act Ubiquitination JAZ_act->COI1 JA-Ile promotes binding Proteasome 26S Proteasome JAZ_act->Proteasome Degradation MYC2_act MYC2 (TF) (Active) JA_Genes_act JA-Responsive Genes (ON) MYC2_act->JA_Genes_act activates transcription Response Defense Response JA_Genes_act->Response

Caption: The core jasmonic acid signaling module in resting and activated states.

Key Experimental Protocols

The following sections provide generalized methodologies for foundational experiments in jasmonic acid research, based on established protocols.

Protocol: Extraction and Quantification of Endogenous Jasmonic Acid

This protocol outlines a common method for extracting and quantifying JA from plant tissue using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for its sensitivity and specificity.[20]

1. Sample Preparation and Homogenization: a. Flash-freeze 0.5 g - 1.0 g of fresh plant tissue in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle. c. Transfer the powder to a tube containing an extraction solvent (e.g., 80% methanol (B129727) or a 2-propanol/water/HCl buffer).[20][21] d. Add an internal standard (e.g., dihydro-JA) for accurate quantification. e. Shake or vortex vigorously and incubate overnight at 4°C to allow for complete extraction.

2. Purification by Solid-Phase Extraction (SPE): a. Centrifuge the extract to pellet debris. b. Load the supernatant onto a pre-conditioned C18 SPE cartridge.[20] c. Wash the cartridge with a non-polar solvent to remove interfering lipids. d. Elute the acidic hormones, including JA, using a polar solvent. A sequential elution can be used, for example, eluting ABA and IAA with 40% methanol, followed by JA with 60% methanol.[20]

3. Derivatization for GC-MS Analysis: a. Dry the eluted fraction completely under a stream of nitrogen gas. b. Re-suspend the dried extract in an appropriate solvent. c. Derivatize the sample to make JA more volatile for gas chromatography. A common method is methylation using diazomethane (B1218177) to convert JA to methyl jasmonate (MeJA).[20]

4. Quantification by GC-MS: a. Inject the derivatized sample into a GC-MS system. b. Use a suitable column and temperature gradient to separate MeJA from other compounds. c. Monitor for the characteristic mass-to-charge (m/z) ratio of MeJA and the internal standard using Selected Ion Monitoring (SIM) mode for high sensitivity.[21] d. Calculate the concentration of JA in the original sample by comparing the peak area of the analyte to that of the internal standard.

Experimental_Workflow_JA_Quantification Start 1. Plant Tissue Collection (0.5 - 1.0 g) Homogenize 2. Homogenization (Liquid N2, Extraction Buffer) Start->Homogenize Spike 3. Add Internal Standard (e.g., Dihydro-JA) Homogenize->Spike Extract 4. Centrifuge & Collect Supernatant Spike->Extract Purify 5. Solid-Phase Extraction (C18 Cartridge) Extract->Purify Elute 6. Elute Jasmonic Acid (e.g., 60% Methanol) Purify->Elute Derivatize 7. Derivatization (Convert JA to MeJA) Elute->Derivatize Analyze 8. GC-MS Analysis (SIM Mode) Derivatize->Analyze Quantify 9. Data Analysis & Quantification Analyze->Quantify

Caption: Experimental workflow for jasmonic acid extraction and quantification.
Protocol: Oat Leaf Senescence Bioassay

This bioassay, based on the early work of Ueda and Kato, provides a simple and effective method for assessing the biological activity of jasmonates or screening for compounds that affect senescence.[7]

1. Plant Material Preparation: a. Grow oat seedlings (Avena sativa) in the dark for 7-10 days to prevent chlorophyll (B73375) accumulation. b. Excise 1-2 cm segments from the primary leaves under dim light.

2. Incubation: a. Prepare test solutions in petri dishes containing a buffer (e.g., phosphate (B84403) buffer) and the compound of interest (e.g., MeJA) at various concentrations (e.g., 0, 1, 5, 10 µg/mL). b. Include a control with a known anti-senescence agent like kinetin (B1673648) (a cytokinin) to test for antagonistic effects.[7] c. Float the leaf segments on the surface of the test solutions. d. Seal the petri dishes and incubate them in complete darkness at room temperature for 48-72 hours.

3. Assessment of Senescence: a. After incubation, extract chlorophyll from the leaf segments by placing them in a known volume of a solvent like 80% ethanol (B145695) or acetone. b. Measure the absorbance of the chlorophyll extract using a spectrophotometer at 663 nm (for chlorophyll a) and 645 nm (for chlorophyll b). c. A lower chlorophyll content in the treated samples compared to the buffer-only control indicates a promotion of senescence. The activity can be quantified and compared across different concentrations and compounds.

References

Jasmonic Acid: A Deep Dive into its Structure, Properties, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that play a pivotal role in a plant's life, regulating growth, development, and responses to both biotic and abiotic stresses.[1][2] First isolated in 1957 as its methyl ester from jasmine, this cyclopentanone-based compound has since been the subject of extensive research, revealing its complex biochemistry and multifaceted physiological effects.[3] This guide provides a comprehensive overview of the chemical structure, properties, and signaling pathways of jasmonic acid, tailored for a scientific audience.

Chemical Structure and Stereochemistry

Jasmonic acid, with the IUPAC name {(1R,2R)-3-Oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetic acid, is a member of the jasmonate class of plant hormones.[3] Its core structure consists of a cyclopentanone (B42830) ring substituted with an acetic acid side chain and a pentenyl side chain.[4] The molecule possesses two chiral centers at the C-3 and C-7 positions of the cyclopentane (B165970) ring, leading to the existence of four stereoisomers.[4] These are:

  • (-)-Jasmonic acid: (3R,7R)-trans

  • (+)-Jasmonic acid: (3S,7S)-trans

  • (-)-epi-Jasmonic acid: (3S,7R)-cis

  • (+)-epi-Jasmonic acid: (3R,7S)-cis[4]

The naturally occurring and most biologically active forms in plants are (-)-jasmonic acid and (+)-epi-jasmonic acid.[4] The cis isomers are thermodynamically less stable and can epimerize at the C-7 position to the more stable trans form.[4] The biological activity of jasmonates is highly dependent on their stereochemistry.[5]

Chemical and Physical Properties

The chemical properties of jasmonic acid are fundamental to its biological function, influencing its solubility, transport, and receptor binding.

PropertyValueSource
Molecular Formula C12H18O3[3]
Molar Mass 210.27 g/mol [3]
Density 1.1 g/cm³[3]
Boiling Point 160 °C at 0.7 mmHg[3][6]
pKa ~4.52[6][7]
Solubility Slightly soluble in benzene, chloroform, and methanol (B129727).[6][7]
logP 1.13 - 1.6[8][9][10]

Biosynthesis of Jasmonic Acid

Jasmonic acid is synthesized from the fatty acid α-linolenic acid through the octadecanoid pathway.[3][11] This process is initiated in the chloroplasts and completed in the peroxisomes.[1]

The key enzymatic steps are:

  • Lipoxygenase (LOX): Oxygenates α-linolenic acid to form 13-hydroperoxy-linolenic acid (13-HPOT).[3][11]

  • Allene (B1206475) Oxide Synthase (AOS): Converts 13-HPOT into an unstable allene oxide.[3][11]

  • Allene Oxide Cyclase (AOC): Catalyzes the cyclization of the allene oxide to form 12-oxo-phytodienoic acid (OPDA).[3][11]

  • 12-oxo-phytodienoic acid reductase (OPR): Reduces OPDA within the peroxisome.

  • β-oxidation: A series of β-oxidation steps shortens the carboxylic acid side chain to produce (+)-7-iso-jasmonic acid.[3]

  • Isomerization: In the absence of enzymatic activity, (+)-7-iso-jasmonic acid isomerizes to the more stable (-)-jasmonic acid.[3]

Jasmonate Signaling Pathway

The perception and transduction of the jasmonate signal are critical for initiating downstream physiological responses. The most bioactive form is not jasmonic acid itself, but its isoleucine conjugate, jasmonoyl-isoleucine (JA-Ile).[1][12]

The core signaling cascade involves:

  • JA-Ile Synthesis: In the cytoplasm, JA is conjugated to isoleucine by the enzyme JAR1 (JA-amido synthetase) to form JA-Ile.[12]

  • Receptor Complex Formation: In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors by binding to and inhibiting transcription factors such as MYC2.[13][14] JAZ proteins recruit the co-repressor TOPLESS (TPL) via the adaptor protein NINJA.[1]

  • Derepression of Transcription: Upon stress, elevated levels of JA-Ile promote the formation of a co-receptor complex consisting of CORONATINE INSENSITIVE 1 (COI1), an F-box protein, and the JAZ protein.[13]

  • JAZ Degradation: The formation of the SCF(COI1)-JAZ complex targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[13][15]

  • Gene Activation: The degradation of JAZ repressors releases the transcription factors (e.g., MYC2), allowing them to activate the expression of jasmonate-responsive genes, leading to various defense and developmental responses.[12][15]

Jasmonate_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_repression Repression Complex JA Jasmonic Acid JAR1 JAR1 JA->JAR1 + Ile Isoleucine Ile->JAR1 JA_Ile JA-Ile JAR1->JA_Ile JA_Ile_nucleus JA-Ile JA_Ile->JA_Ile_nucleus Transport COI1 COI1 SCF_COI1_JAZ SCF-COI1-JAZ Complex COI1->SCF_COI1_JAZ JAZ JAZ MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Inhibits JAZ->SCF_COI1_JAZ JRGs Jasmonate Responsive Genes MYC2->JRGs Activates JA_Ile_nucleus->SCF_COI1_JAZ Binds Proteasome 26S Proteasome SCF_COI1_JAZ->Proteasome Targets Degradation JAZ Degradation Proteasome->Degradation Degradation->MYC2 Releases

Jasmonate signaling pathway.

Experimental Protocols

Extraction and Quantification of Jasmonic Acid

A common method for the extraction and quantification of endogenous jasmonic acid from plant tissues involves solvent extraction, solid-phase purification, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[16][17]

Methodology:

  • Homogenization: Plant tissue (e.g., 0.5 g of leaves) is frozen in liquid nitrogen and ground to a fine powder.[18]

  • Extraction: The powdered tissue is extracted with a solvent mixture, typically methanol and ethyl acetate.[16][17][18] An internal standard is often added at this stage for accurate quantification.

  • Purification: The crude extract is purified and enriched using a solid-phase extraction (SPE) cartridge, such as a C18 cartridge.[16][17][18] Jasmonic acid is typically eluted with a higher concentration of methanol (e.g., 60%) compared to other hormones like IAA and ABA.[16][17][18]

  • Derivatization (for GC-MS): The purified extract is derivatized, for example, with diazomethane, to convert jasmonic acid to its more volatile methyl ester, which is more amenable to GC analysis.[16][17]

  • Analysis: The derivatized or underivatized sample is then analyzed by GC-MS or LC-MS for identification and quantification.[16][17] High-performance thin-layer chromatography (HPTLC) can also be used for detection and quantification.[19]

Experimental_Workflow start Start: Plant Tissue Sample homogenization 1. Homogenization (Liquid Nitrogen) start->homogenization extraction 2. Solvent Extraction (Methanol/Ethyl Acetate) homogenization->extraction purification 3. Solid-Phase Extraction (C18 Cartridge) extraction->purification derivatization 4. Derivatization (Optional) (e.g., with Diazomethane for GC-MS) purification->derivatization analysis 5. Instrumental Analysis purification->analysis Direct for LC-MS derivatization->analysis gcms GC-MS analysis->gcms lcms LC-MS analysis->lcms end End: JA Quantification gcms->end lcms->end

Workflow for JA extraction and analysis.

Conclusion

Jasmonic acid is a vital signaling molecule in plants, with a well-defined structure, distinct chemical properties, and a complex, tightly regulated signaling pathway. Understanding these fundamental aspects is crucial for researchers in plant biology, agriculture, and for professionals in drug development exploring the therapeutic potential of jasmonates and their derivatives. The methodologies for its extraction and analysis are robust, enabling precise quantification and further elucidation of its diverse biological roles.

References

The Jasmonic Acid Receptor Complex: A Technical Guide to its Perception Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived phytohormones crucial for regulating a wide array of plant defense and developmental processes. The perception of the bioactive form, jasmonoyl-isoleucine (JA-Ile), is a critical initial step in the JA signaling cascade, enabling plants to respond to biotic and abiotic stresses. This technical guide provides an in-depth examination of the core mechanism of JA perception, focusing on the intricate interplay between the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the hormonal ligand. We present a detailed overview of the signaling pathway, quantitative data on binding affinities, and comprehensive protocols for key experimental techniques used to investigate this vital biological system.

The Core Mechanism of Jasmonic Acid Perception

The perception of jasmonic acid is a sophisticated process that relies on a co-receptor system, where the hormone acts as a "molecular glue."[1][2] In the absence of biotic or abiotic stress, the levels of the biologically active jasmonate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), are low.[3] Under these basal conditions, JAZ proteins bind to and repress various transcription factors, such as MYC2, thereby preventing the expression of JA-responsive genes.[3][4]

Upon exposure to stimuli like wounding or pathogen attack, JA-Ile biosynthesis is rapidly induced.[3] The accumulation of JA-Ile facilitates its binding to the F-box protein COI1, which is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[3][5] However, high-affinity binding of JA-Ile requires the presence of a JAZ protein.[5][6] The JA-Ile molecule fits into a pocket on the surface of COI1, and a conserved region in the JAZ protein, known as the Jas motif or JAZ degron, interacts with both COI1 and the bound JA-Ile, effectively stabilizing the complex.[1][5] This ternary complex formation—COI1, JA-Ile, and JAZ—is the central event in JA perception.[1][6]

The formation of this complex targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ligase and subsequent degradation by the 26S proteasome.[3][4] The degradation of the JAZ repressor releases the transcription factors it was inhibiting, allowing them to activate the transcription of a wide range of early and late JA-responsive genes, leading to the appropriate physiological response.[3][4]

Recent studies have also identified inositol (B14025) polyphosphates, specifically inositol pentakisphosphate (InsP5), as a critical component of the JA co-receptor complex.[5][6] InsP5 interacts with both COI1 and JAZ, further potentiating the binding of JA-Ile and the formation of a stable receptor complex.[5][6]

Quantitative Analysis of Receptor-Ligand Interactions

The interactions within the JA receptor complex have been quantified using various in vitro techniques, such as radioligand binding assays and surface plasmon resonance. The following tables summarize key binding affinity data.

Table 1: Binding Affinities of Ligands to the COI1-JAZ Co-receptor Complex
Ligand Binding Affinity (Kd or Ki)
3H-coronatine to COI1-JAZ148 ± 13 nM (Kd)[5][6]
3H-coronatine to COI1-JAZ668 ± 15 nM (Kd)[5][6]
(3R,7S)-JA-Ile to COI1-JAZ61.8 µM (Ki)[5][6]
(3R,7R)-JA-Ile to COI1-JAZ618 µM (Ki)[5][6]
Coronatine to COI1-78.33 kJ mol-1 (binding free energy)[7]
Table 2: Influence of Inositol Phosphates on Ligand Binding
Condition Effect
Ins(1,2,4,5,6)P5 (InsP5) on 3H-coronatine binding to dialyzed COI1-JAZ1EC50 of 27 ± 12 nM[6]
3H-coronatine to dialyzed COI1 in the presence of 1 µM InsP5 and JAZ1Kd of 30 ± 5 nM[8]
3H-coronatine to dialyzed COI1 in the presence of 1 µM InsP6 and JAZ1Kd of 37 ± 8 nM[8]

Visualizing the Jasmonic Acid Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the key steps in JA perception and signaling, as well as a typical experimental workflow.

jasmonic_acid_signaling cluster_inactive Low JA-Ile cluster_active High JA-Ile JAZ JAZ MYC2 MYC2 JAZ->MYC2 represses JAZ_deg JAZ (degraded) JA_genes JA-responsive genes MYC2->JA_genes inactive MYC2_active MYC2 JA_genes_active JA-responsive genes JA_Ile JA-Ile COI1 SCF-COI1 JA_Ile->COI1 COI1->JAZ_deg targets for ubiquitination Proteasome 26S Proteasome JAZ_deg->Proteasome degradation MYC2_active->JA_genes_active activates Ub Ubiquitin Ub->JAZ_deg

Caption: The core jasmonic acid signaling pathway.

Caption: The COI1-JAZ co-receptor complex.

pull_down_workflow start Start: Tagged 'Bait' Protein (e.g., GST-COI1) immobilize Immobilize bait on affinity beads start->immobilize incubate Incubate with 'Prey' protein source (e.g., plant nuclear extract containing JAZ) immobilize->incubate wash Wash to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute analyze Analyze by SDS-PAGE and Western Blot (probe for JAZ) elute->analyze end End: Confirm Interaction analyze->end

Caption: A generalized workflow for a pull-down assay.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to investigate the JA perception mechanism.

In Vitro Pull-Down Assay

This protocol is adapted for testing the interaction between a tagged "bait" protein (e.g., GST-COI1) and a "prey" protein (e.g., His-JAZ) from a plant nuclear extract.

Materials:

  • GST-tagged COI1 (bait protein), purified

  • Plant tissue (e.g., Arabidopsis seedlings)

  • Glutathione-agarose beads

  • Pull-down lysis buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 1x protease inhibitor cocktail

  • Wash buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% (v/v) Triton X-100

  • Elution buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione

  • JA-Ile or coronatine stock solution (in ethanol (B145695) or DMSO)

  • 2x Laemmli sample buffer

Procedure:

  • Bait Immobilization:

    • Equilibrate glutathione-agarose beads by washing three times with ice-cold wash buffer.

    • Incubate the beads with the purified GST-COI1 protein for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads three times with wash buffer to remove unbound bait protein.

  • Prey Preparation (Plant Nuclear Extract):

    • Harvest and freeze plant tissue in liquid nitrogen.

    • Grind the tissue to a fine powder and resuspend in pull-down lysis buffer.

    • Homogenize and incubate on ice for 30 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the prey proteins.

  • Binding Reaction:

    • Add the plant nuclear extract to the immobilized GST-COI1 beads.

    • Add JA-Ile or coronatine to the desired final concentration (e.g., 50 µM). Include a control without the hormone.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (500 x g for 1 minute).

    • Remove the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer.

  • Elution:

    • Add elution buffer to the beads and incubate for 10-15 minutes at room temperature.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Add 2x Laemmli sample buffer to the eluted samples and boil for 5 minutes.

    • Analyze the samples by SDS-PAGE and Western blotting using an anti-JAZ antibody.

Yeast Two-Hybrid (Y2H) Screening

This protocol describes a typical Y2H screen to identify proteins that interact with a "bait" protein like COI1 in Arabidopsis thaliana.

Materials:

  • Yeast strain (e.g., AH109 or Y2HGold)

  • Bait vector (e.g., pGBKT7) containing the COI1 coding sequence

  • Prey library vector (e.g., pGADT7) containing a cDNA library from Arabidopsis

  • Yeast transformation kit

  • Synthetic defined (SD) media lacking specific nutrients (e.g., -Trp, -Leu, -His, -Ade)

  • X-α-Gal for blue/white screening

Procedure:

  • Bait Plasmid Transformation:

    • Transform the bait plasmid (pGBKT7-COI1) into the yeast host strain.

    • Plate on SD/-Trp medium to select for transformants.

    • Test for autoactivation of the reporter genes by plating the bait-containing yeast on SD/-His and SD/-Ade media. If growth occurs, the bait autoactivates and cannot be used without modification.

  • Library Screening:

    • Inoculate a single colony of the bait-transformed yeast into liquid SD/-Trp medium and grow overnight.

    • Perform a large-scale yeast transformation with the Arabidopsis cDNA prey library.

    • Plate the transformed yeast on high-stringency selection plates (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred.

  • Colony Selection and Plasmid Rescue:

    • Pick individual colonies that grow on the selection plates.

    • Isolate the prey plasmids from these yeast colonies.

    • Transform the rescued prey plasmids into E. coli for amplification.

  • Identification of Interacting Partners:

    • Sequence the prey plasmids to identify the coding sequence of the putative interacting protein.

    • Perform a BLAST search to identify the protein.

  • Confirmation of Interaction:

    • Co-transform the original bait plasmid and the identified prey plasmid into a fresh yeast host strain.

    • Plate on both non-selective (SD/-Trp/-Leu) and selective (SD/-Trp/-Leu/-His/-Ade) media to confirm the interaction.

Co-Immunoprecipitation (Co-IP) from Plant Tissue

This protocol is for validating a protein-protein interaction (e.g., COI1 and JAZ) in vivo using transient expression in Nicotiana benthamiana.

Materials:

  • Agrobacterium tumefaciens strains carrying constructs for expressing tagged versions of COI1 (e.g., COI1-FLAG) and JAZ (e.g., JAZ-HA)

  • N. benthamiana plants

  • Infiltration buffer: 10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone

  • Co-IP lysis buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.5% Triton X-100, 1 mM EDTA, 1x protease inhibitor cocktail

  • Anti-FLAG affinity beads (e.g., agarose (B213101) or magnetic)

  • Wash buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Triton X-100

  • Elution buffer: 100 mM glycine-HCl pH 2.5 or 3x FLAG peptide solution

  • Neutralization buffer: 1 M Tris-HCl pH 8.0

Procedure:

  • Agroinfiltration:

    • Grow Agrobacterium strains containing the expression constructs overnight.

    • Resuspend the bacterial pellets in infiltration buffer to an OD600 of 0.5-1.0 for each construct.

    • Mix the bacterial suspensions for co-expression and infiltrate the leaves of 4-6 week old N. benthamiana plants.

  • Protein Extraction:

    • After 2-3 days, harvest the infiltrated leaf tissue and freeze in liquid nitrogen.

    • Grind the tissue to a fine powder and resuspend in Co-IP lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Immunoprecipitation:

    • Add anti-FLAG affinity beads to the protein extract and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of cold wash buffer.

  • Elution:

    • Elute the protein complexes from the beads using either a low pH buffer (followed by immediate neutralization) or by competitive elution with a 3x FLAG peptide.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HA antibody to detect the co-immunoprecipitated JAZ protein.

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation

This is a generalized protocol for the preparation of a protein complex, such as the COI1-JAZ-JA-Ile-InsP5 complex, for single-particle cryo-EM.

Materials:

  • Purified and highly concentrated protein complex (e.g., >1 mg/mL)

  • Cryo-EM grids (e.g., copper grids with a holey carbon film)

  • Glow discharger

  • Vitrification device (e.g., Vitrobot)

  • Liquid ethane (B1197151) and liquid nitrogen

Procedure:

  • Sample Optimization:

    • Ensure the protein complex is highly pure, homogeneous, and stable in a suitable buffer (low salt is often preferred).

    • The concentration should be optimized, typically in the range of 0.5-5 mg/mL.

  • Grid Preparation:

    • Glow discharge the cryo-EM grids to make the carbon surface hydrophilic.

  • Vitrification:

    • Place the vitrification device in a temperature and humidity-controlled environment.

    • Apply 3-4 µL of the protein sample to the glow-discharged grid.

    • Blot the grid with filter paper to create a thin aqueous film. The blotting time is a critical parameter to optimize.

    • Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This freezes the sample so rapidly that crystalline ice cannot form, resulting in a vitrified (amorphous) ice layer.

  • Grid Storage and Screening:

    • Store the vitrified grids in liquid nitrogen.

    • Screen the grids on a transmission electron microscope to assess ice thickness, particle distribution, and overall sample quality before proceeding to high-resolution data collection.

Conclusion

The perception of jasmonic acid in plants is a finely tuned process centered around the COI1-JAZ co-receptor complex. The hormone JA-Ile acts as a molecular glue, stabilizing the interaction between COI1 and JAZ proteins, leading to the degradation of JAZ repressors and the activation of downstream gene expression. The discovery of inositol phosphates as potentiators of this interaction adds another layer of complexity and regulation to this crucial signaling pathway. The experimental protocols detailed in this guide provide a foundation for researchers to further dissect the intricacies of JA perception and its role in plant biology. A thorough understanding of this mechanism is not only fundamental to plant science but also holds potential for the development of novel strategies to enhance plant resilience and agricultural productivity.

References

A Technical Guide to the Core Genes of the Jasmonic Acid Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key genes and molecular interactions central to the jasmonic acid (JA) pathway, a critical signaling network in plants that governs growth, development, and defense responses. Understanding these core components is vital for applications ranging from crop improvement to the development of novel therapeutic agents.

The Jasmonic Acid Biosynthesis Pathway

Jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are oxylipin phytohormones synthesized from α-linolenic acid released from chloroplast membranes.[1] This process involves a series of enzymatic reactions localized in both the chloroplast and peroxisome. The synthesis is initiated by external stimuli such as wounding or pathogen attack.[1][2]

Key enzymes, and the genes that encode them, are crucial for the production of JA. Overexpression or mutation of these genes can significantly alter JA levels and downstream responses.[1]

Core Biosynthesis Genes
Gene FamilyEnzymeSubstrateProductCellular Location
LOX Lipoxygenaseα-Linolenic Acid13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT)Chloroplast
AOS Allene (B1206475) Oxide Synthase13-HPOTUnstable allene oxideChloroplast
AOC Allene Oxide CyclaseUnstable allene oxide12-oxo-phytodienoic acid (OPDA)Chloroplast
OPR3 OPDA Reductase 3OPDA3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0)Peroxisome
ACX Acyl-CoA OxidaseOPC-8:0-CoAJasmonic Acid-CoAPeroxisome
JAR1 JA-Amino Acid SynthetaseJasmonic Acid(+)-7-iso-Jasmonoyl-L-isoleucine (JA-Ile)Cytoplasm

JA Biosynthesis Pathway Diagram

JA_Biosynthesis ALA α-Linolenic Acid HPOT 13-HPOT ALA->HPOT O₂ AO Allene Oxide HPOT->AO OPDA OPDA AO->OPDA OPC8 OPC-8:0 OPDA->OPC8 NADPH JA_CoA JA-CoA OPC8->JA_CoA JA Jasmonic Acid JA_CoA->JA JA_Ile JA-Ile JA->JA_Ile + Isoleucine LOX LOX AOS AOS AOC AOC OPR3 OPR3 ACX ACX (β-oxidation) JAR1 JAR1

Caption: The enzymatic cascade of JA-Ile biosynthesis.

The Core Signaling Pathway: COI1-JAZ-MYC2

The perception of the JA-Ile signal and the subsequent transcriptional reprogramming are orchestrated by a core module of three protein families: the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and transcription factors, primarily MYC2.[3][4]

In the absence of JA-Ile, JAZ proteins bind to and repress transcription factors like MYC2.[3] This repression is often mediated through the recruitment of co-repressors like TOPLESS (TPL) via the NINJA adapter protein.[5][6]

Upon stress, rising levels of JA-Ile promote the formation of a co-receptor complex consisting of COI1 and a JAZ protein.[3][6] COI1 is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[7] This binding event targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[3][7] The degradation of JAZ repressors liberates MYC2, allowing it to activate the transcription of a vast array of early JA-responsive genes, initiating a hierarchical transcriptional cascade.[8]

Core Signaling Genes
Gene/ProteinTypeFunction
COI1 F-box ProteinForms the SCFCOI1 E3 ligase; acts as a co-receptor for JA-Ile.[7]
JAZ (family) Repressor ProteinRepresses transcription factors (e.g., MYC2) in the basal state; targeted for degradation upon JA-Ile binding to COI1.[3][9]
MYC2 bHLH Transcription FactorMaster regulator of JA-responsive gene expression; activated upon JAZ degradation.[4][8]
MED25 Mediator Complex SubunitActs as a co-activator, physically linking MYC2 to the RNA polymerase II machinery to enhance transcription.[5]
NINJA/TPL Co-repressorsRecruited by JAZ proteins to repress transcription in the basal state.[5][6]

JA Signaling Pathway Diagram

JA_Signaling cluster_nucleus Nucleus cluster_repressed Basal State (-JA-Ile) cluster_activated Activated State (+JA-Ile) MYC2_R MYC2 DNA_R JA-Responsive Genes MYC2_R->DNA_R Repressed MYC2_A MYC2 MYC2_R->MYC2_A Released JAZ_R JAZ JAZ_R->MYC2_R binds & represses JAZ_D JAZ NINJA_TPL NINJA-TPL NINJA_TPL->JAZ_R binds DNA_A JA-Responsive Genes MYC2_A->DNA_A Activates MED25 MED25 MED25->MYC2_A co-activates PolII Pol II PolII->MED25 recruited JAIle JA-Ile COI1 SCF-COI1 JAIle->COI1 binds COI1->JAZ_D binds Proteasome 26S Proteasome JAZ_D->Proteasome Ubiquitination & Degradation

Caption: The core COI1-JAZ-MYC2 signaling module.

Quantitative Data on JA-Responsive Genes

The activation of MYC2 leads to significant changes in the plant's transcriptome. Studies in various species have quantified these changes in response to JA treatment.

Table 1: Fold-Change of Key JA Pathway Genes in Response to Methyl Jasmonate (MeJA)

Data synthesized from studies in Arabidopsis and Wheat. Fold-change is relative to untreated controls and varies by time point and tissue.

GeneFunctionSpeciesFold-Change (Approx.)Time Post-TreatmentReference
AOSJA BiosynthesisWheat (Shoots)~2-4x24h[10]
OPR1JA BiosynthesisWheat (Shoots)~2-5x24-72h[10]
MYC2JA SignalingTomato>10x1-6h[8]
JAZ1JA SignalingMaize>20x0.5-1h[9]
VSP2DefenseArabidopsis>100x6-24h[11]
PDF1.2DefenseArabidopsis>50x12-24h[2]

Experimental Protocols

Characterizing the genes and protein interactions within the JA pathway relies on a suite of molecular biology techniques. Below are synopses of key experimental methodologies.

Protocol 1: Yeast Two-Hybrid (Y2H) for Protein Interaction Analysis

The Y2H system is a powerful genetic method to identify binary protein-protein interactions, such as the interaction between JAZ and MYC2.[12]

Objective: To test the interaction between a "bait" protein (e.g., JAZ) and a "prey" protein (e.g., MYC2).

Principle: The transcription factor (e.g., GAL4) is split into a DNA-binding domain (BD) and an activation domain (AD). The bait is fused to the BD and the prey to the AD. If bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing yeast to grow on selective media.

Methodology Synopsis:

  • Vector Construction: Clone the coding sequence of the bait protein (e.g., JAZ1) into a BD vector (e.g., pGBKT7) and the prey protein (MYC2) into an AD vector (e.g., pGADT7).[13]

  • Yeast Transformation: Co-transform a suitable yeast reporter strain (e.g., Y2HGold) with both the bait and prey plasmids.[14]

  • Selection: Plate the transformed yeast on double dropout (DDO) medium (SD/-Leu/-Trp) to select for cells containing both plasmids.

  • Interaction Assay: Replica-plate colonies from the DDO plates onto quadruple dropout (QDO) medium (SD/-Ade/-His/-Leu/-Trp). Growth on QDO indicates a positive interaction.

  • Confirmation: Further confirm the interaction using an X-α-Gal assay, where a positive interaction results in the development of blue yeast colonies.

Y2H Experimental Workflow Diagram

Y2H_Workflow start Start: Clone Bait (JAZ) into BD vector Clone Prey (MYC2) into AD vector transform Co-transform yeast with BD-Bait and AD-Prey plasmids start->transform select_DDO Plate on DDO Media (SD/-Leu/-Trp) Select for plasmid presence transform->select_DDO replica_QDO Replica-plate onto QDO Media (SD/-Ade/-His/-Leu/-Trp) Select for interaction select_DDO->replica_QDO result result replica_QDO->result Observe Growth positive Positive Interaction: Colonies Grow result->positive Yes negative No Interaction: No Growth result->negative No

Caption: Workflow for a Yeast Two-Hybrid experiment.

Protocol 2: Quantification of JA Levels by LC-MS/MS

Accurate quantification of JA and JA-Ile is essential for correlating hormone levels with gene expression and physiological responses. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis.[15][16]

Objective: To precisely measure the concentration of JA and its derivatives in plant tissue.

Principle: Plant extracts are separated using high-performance liquid chromatography (HPLC). The separated molecules are then ionized and fragmented in a tandem mass spectrometer. Specific parent-to-daughter ion transitions are monitored (Multiple Reaction Monitoring - MRM), allowing for highly sensitive and specific quantification against a standard curve.

Methodology Synopsis:

  • Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the homogenized tissue with a solvent, typically acidified methanol (B129727) or an ethyl acetate (B1210297) solution, often containing deuterated internal standards to correct for sample loss.[15]

  • Purification: Purify the extract to remove interfering compounds using Solid-Phase Extraction (SPE) with a C18 cartridge.[15]

  • LC-MS/MS Analysis: Inject the purified sample into an LC-MS/MS system.

    • LC Separation: Use a reverse-phase C18 column with a gradient of acetonitrile (B52724) and water (both typically containing formic acid) to separate the jasmonates.

    • MS Detection: Operate the mass spectrometer in electrospray ionization (ESI) negative ion mode. Monitor specific MRM transitions for JA, JA-Ile, and the internal standards.

  • Quantification: Calculate the concentration of each analyte by comparing its peak area to that of the internal standard and referencing a standard curve generated with known concentrations of pure compounds.

This guide highlights the fundamental genetic components of the jasmonic acid pathway. A thorough understanding of these genes and the experimental techniques used to study them is paramount for any research or development effort aimed at modulating plant defense and growth.

References

Endogenous Jasmonic Acid Levels in Different Plant Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that play pivotal roles in regulating a wide array of physiological and developmental processes in plants. These functions range from growth and development, including fruit ripening and senescence, to mediating defense responses against biotic and abiotic stresses.[1] The endogenous concentration of JA is meticulously controlled and varies significantly across different plant tissues, developmental stages, and in response to environmental stimuli.[1][2] Understanding the spatial and temporal distribution of endogenous JA is crucial for elucidating its precise roles in plant biology and for applications in agriculture and drug development. This guide provides a comprehensive overview of endogenous JA levels in various plant tissues, detailed experimental protocols for its quantification, and a visualization of the JA signaling pathway.

Data Presentation: Endogenous Jasmonic Acid Levels

The concentration of jasmonic acid is highly dynamic and tissue-specific. Generally, reproductive tissues and flowers exhibit higher levels of JAs, while mature leaves and roots have very low basal levels.[1] The following tables summarize quantitative data on endogenous JA levels from various plant species and tissues, providing a comparative overview for researchers.

Plant SpeciesTissueDevelopmental Stage / ConditionJasmonic Acid LevelReference
Nicotiana attenuataFlowersConstitutiveHigh levels (compared to leaves)[3]
LeavesUnwoundedLow levels[3]
LeavesWounded + Herbivore Elicitation (1h)Peak levels[3]
Solanum lycopersicum (Tomato)LeavesUndamaged12 ± 1 pmol/g FW[4]
Leaves1h after mechanical wounding262 ± 41 pmol/g FW[4]
Leaves3h after mechanical wounding151 ± 26 pmol/g FW[4]
Gel TissueMature Green to Breaker StageDecrease in JA, likely conversion to JA-Ile[5]
Seedlings (spr2 mutant)Unwounded3 ± 1 pmol/g FW[4]
Seedlings (spr2 mutant)1h after mechanical wounding22 ± 9 pmol/g FW[4]
Arabidopsis thalianaLeaves (control)-25.17 ± 1.2 ng/g FW ((3R,7S) isomer), 33.57 ± 1.6 ng/g FW ((3R,7R) isomer)[6]
ShootsLow Boron (0.1 µM)~7.9-fold increase compared to normal Boron[7]
RootsLow Boron (0.1 µM)~2.8-fold increase compared to normal Boron[7]
Flowers (closed buds)Stages 1-12High JA levels[8]
Flowers (open)Stages 13-14Lower JA, high 12COOH-JA-Ile[8]
Glycine max (Soybean)Young leaves, flowers, fruit (pericarp)-Highest levels in these tissues[2]
Hypocotyl hook, plumule, 12-h axisSeedlingHighest levels in these young organs[2]
LeavesDehydrated (15% fresh weight loss)~5-fold increase within 2h[2]
Oryza sativa (Rice)LeavesDrought stressMarked increase[9][10]
LeavesCold stress~2-fold increase[9][10]
LeavesHeat stress (6h or 12h)Reduced to ~85% of control[9][10]
Zea mays (Maize)Leaf 1 (tip)Differentiated juvenile leafHighest levels compared to other leaf parts and stages[11]
WintersweetFlowers-7.86 µg/g[12][13]
RiceFlorets-308 ng/g[12][13]
Hybrid PoplarLeavesFresh2.6 µg/g[14]

Mandatory Visualization: Jasmonic Acid Signaling Pathway

The jasmonic acid signaling pathway is a complex network that mediates plant responses to a variety of stimuli. The following diagram illustrates the core components and their interactions, from the biosynthesis of the active hormone JA-Isoleucine (JA-Ile) to the transcriptional regulation of JA-responsive genes.

Caption: A simplified diagram of the jasmonic acid signaling pathway.

Experimental Protocols

Accurate quantification of endogenous jasmonic acid requires robust and sensitive analytical methods due to its low abundance in plant tissues.[12][13][15] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.[14][16][17][18]

Jasmonic Acid Extraction and Purification

A generalized protocol for the extraction and purification of JA from plant tissues is outlined below. This procedure may require optimization depending on the specific plant material.

Materials:

  • Plant tissue (0.1 g to 4 g fresh weight)[14][15]

  • Liquid nitrogen

  • Extraction solvent: 80% methanol (B129727) or 100% cold methanol[14][19]

  • Internal standard (e.g., dihydrojasmonic acid (DHJA) or ¹³C-labeled JA)[2][4]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[14][15]

  • Ethyl acetate[15]

  • Nitrogen gas stream for evaporation

Procedure:

  • Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[20]

  • Extraction: Transfer the powdered tissue to a tube and add the cold extraction solvent containing the internal standard. Incubate overnight at 4°C.[14][19]

  • Centrifugation: Centrifuge the extract to pellet the cell debris.

  • Purification (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the jasmonates with an appropriate solvent (e.g., 60% methanol or ethyl acetate).[15]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent for analysis.

Quantification by GC-MS

Derivatization: Prior to GC-MS analysis, JA is typically derivatized to increase its volatility. A common method is methylation using diazomethane (B1218177) to form methyl jasmonate (MeJA).[15]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5).

  • Mass Spectrometer: Operated in either full scan or Selected Ion Monitoring (SIM) mode. For quantification, SIM is preferred for its higher sensitivity and selectivity, monitoring characteristic ions of MeJA (e.g., m/z 224) and the internal standard.[4]

  • Ionization: Chemical Ionization (CI) is often used.[20]

Quantification: A standard curve is generated using known concentrations of a JA standard. The endogenous JA concentration in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[4] The detection limit can be as low as 500 fg.[14][16]

Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers high sensitivity and throughput for phytohormone analysis without the need for derivatization.[18][21]

Instrumentation and Conditions:

  • UPLC System: Equipped with a reverse-phase column (e.g., C18).

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used, operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a precursor ion for JA in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This enhances specificity and reduces background noise.

  • Ionization: Electrospray Ionization (ESI), typically in negative ion mode for JA.

Quantification: Similar to GC-MS, quantification is achieved using an internal standard and a calibration curve. This method allows for the simultaneous analysis of multiple jasmonates and other phytohormones in a single run.[18][21] The detection limits for JA and MeJA can be as low as 0.03 and 0.075 ng/mL, respectively.[22]

Conclusion

The endogenous levels of jasmonic acid are a critical determinant of plant health and response to the environment. This guide provides a foundational understanding of JA concentrations across various plant tissues and detailed methodologies for its accurate quantification. The provided data tables, signaling pathway diagram, and experimental protocols are intended to serve as a valuable resource for researchers in plant biology, agriculture, and drug discovery, facilitating further investigation into the multifaceted roles of this vital phytohormone.

References

An In-depth Technical Guide to Jasmonate ZIM-domain (JAZ) Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Jasmonates (JAs) are a class of lipid-derived phytohormones that are pivotal in regulating plant growth, development, and responses to a wide array of biotic and abiotic stresses.[1][2] Central to the JA signaling cascade are the Jasmonate ZIM-domain (JAZ) proteins, which function as transcriptional repressors.[1][3] In the absence of a stimulus, JAZ proteins bind to and inhibit transcription factors, effectively silencing JA-responsive genes.[4][5] The perception of the bioactive hormone, jasmonoyl-L-isoleucine (JA-Ile), triggers the formation of a co-receptor complex involving JAZ proteins and the F-box protein CORONATINE INSENSITIVE1 (COI1).[6][7] This interaction targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby liberating transcription factors to activate downstream gene expression.[3][8] This guide provides a detailed examination of JAZ protein structure, the molecular mechanics of the JA signaling pathway, key protein interaction networks, and the experimental protocols used to elucidate these functions.

JAZ Protein Structure and Conserved Domains

JAZ proteins are members of the TIFY protein family and are characterized by a conserved domain architecture, although the overall sequence similarity can be low. The family in the model plant Arabidopsis thaliana comprises 13 members.[9] Their structure typically includes three key domains that mediate their regulatory functions.[8][10]

  • N-Terminal (NT) Domain: This region is weakly conserved and can be involved in specific protein-protein interactions.[8] Certain JAZ proteins (e.g., JAZ5, JAZ6, JAZ7, JAZ8) contain an ETHYLENE-RESPONSE FACTOR-associated amphiphilic repression (EAR) motif in this domain, which facilitates the direct recruitment of the co-repressor TOPLESS (TPL).[9][11]

  • ZIM Domain: This central domain is defined by a highly conserved TIFY motif (TIF[F/Y]XG).[8] The ZIM domain is crucial for both homo- and heterodimerization among JAZ proteins and for the interaction with the adaptor protein NOVEL INTERACTOR OF JAZ (NINJA), which serves to recruit the TPL co-repressor complex.[3][12][13]

  • Jas (or C-Terminal) Domain: This C-terminal domain is highly conserved and serves a dual function. It contains the degron sequence necessary for the JA-Ile-dependent interaction with the COI1 F-box protein.[3][14] It is also the primary interaction site for numerous transcription factors, including the master regulators MYC2, MYC3, and MYC4.[3][15]

JAZ_Protein_Structure JAZ_protein N-Terminal Domain EAR Motif (some JAZs) ZIM Domain (TIFY) Jas Domain (Degron) nt_func TPL Recruitment (direct) zim_func JAZ Dimerization NINJA Interaction jas_func COI1 Interaction (Degradation) Transcription Factor Binding

Figure 1: Domain architecture of a canonical JAZ protein.

The Core Jasmonate Signaling Pathway

The JA signaling pathway operates as a tightly regulated molecular switch, transitioning between repressed and activated states based on the cellular concentration of JA-Ile.[16]

Repressed State (Low JA-Ile)

In the absence of stress signals, JA-Ile levels are low, and JAZ proteins accumulate in the nucleus.[5] They bind to various transcription factors (TFs), primarily of the bHLH family (e.g., MYC2, MYC3, MYC4) and MYB family.[3][5] This binding physically obstructs the TFs from activating gene expression.[1] The repression is further stabilized by the recruitment of a co-repressor complex. JAZ proteins use their ZIM domain to interact with the adaptor protein NINJA, which in turn recruits the master co-repressor TOPLESS (TPL) via an EAR motif.[13][17] TPL is thought to mediate transcriptional repression through histone deacetylation, leading to chromatin condensation and gene silencing.[2][8]

Activated State (High JA-Ile)

Upon developmental cues or environmental stress, JA-Ile biosynthesis increases.[5] JA-Ile acts as a "molecular glue," promoting the formation of a ternary co-receptor complex consisting of the JAZ protein, COI1, and inositol (B14025) pentakisphosphate (InsP5).[6][7] COI1 is the substrate-recognition subunit of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[1][4] The formation of the COI1-JA-Ile-JAZ complex leads to the polyubiquitination of the JAZ protein.[3][14] This modification marks the JAZ repressor for degradation by the 26S proteasome.[3][8] The destruction of JAZ proteins liberates the transcription factors, which can then recruit the transcriptional machinery, including the Mediator complex subunit MED25, to activate the expression of a wide array of JA-responsive genes involved in defense, secondary metabolism, and developmental changes.[5]

JA_Signaling_Pathway Core Jasmonate Signaling Mechanism cluster_repressed Repressed State (Low JA-Ile) cluster_activated Activated State (High JA-Ile) cluster_coreceptor Co-receptor Complex MYC2_rep MYC2 Gene_rep JA-Responsive Gene (e.g., VSP2) MYC2_rep->Gene_rep JAZ_rep JAZ JAZ_rep->MYC2_rep Binds & Inhibits NINJA NINJA JAZ_rep->NINJA Recruits TPL TPL NINJA->TPL Recruits TPL->Gene_rep Represses Transcription JA_Ile JA-Ile COI1 SCF-COI1 E3 Ligase JA_Ile->COI1 JAZ_act JAZ JA_Ile->JAZ_act COI1->JAZ_act Ubiquitination Proteasome 26S Proteasome JAZ_act->Proteasome Degradation MYC2_act MYC2 Gene_act JA-Responsive Gene (e.g., VSP2) MYC2_act->Gene_act Activates Transcription Response Defense & Development Gene_act->Response p1 JAZ_Interactions JAZ Protein Interaction Hub cluster_TFs Transcription Factors cluster_Repressors Repression Machinery cluster_Degradation Degradation Machinery cluster_Other Other Regulators JAZ JAZ Proteins MYC2 MYC2/3/4 (bHLH) JAZ->MYC2 Represses MYB MYB21/24/75 GL1 (MYB) JAZ->MYB Represses bHLH GL3/EGL3/TT8 (bHLH) JAZ->bHLH Represses EIN3 EIN3/EIL1 JAZ->EIN3 Represses NINJA NINJA (Adaptor) JAZ->NINJA Binds (ZIM) COI1 COI1 (F-box) JAZ->COI1 Binds (Jas) [JA-Ile dependent] DELLA DELLA (GA Signaling) JAZ->DELLA Crosstalk JAZ_dimer JAZ (Dimerization) JAZ->JAZ_dimer Dimerizes (ZIM) TPL TPL (Co-repressor) NINJA->TPL Recruits JA_Ile JA-Ile Y2H_Workflow Yeast Two-Hybrid (Y2H) Workflow cluster_prep 1. Construct Preparation cluster_transform 2. Yeast Co-Transformation cluster_screen 3. Selection & Screening cluster_validate 4. Validation Bait Clone JAZ ('Bait') into BD vector Yeast Transform Reporter Yeast Strain Bait->Yeast Prey Clone Interactor ('Prey') into AD vector Prey->Yeast Plate Plate on Selective Media Yeast->Plate NoInteraction No Interaction: No Growth Plate->NoInteraction Result A Interaction Interaction: Growth / Blue Color Plate->Interaction Result B Sequencing Isolate Plasmid & Sequence Prey Insert Interaction->Sequencing

References

An In-depth Technical Guide to the Natural Sources and Analogs of Jasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are a class of lipid-based plant hormones that play critical roles in regulating a wide array of physiological and developmental processes. These include, but are not limited to, plant growth, senescence, and defense mechanisms against both biotic and abiotic stresses. The structural and functional similarities of jasmonates to mammalian prostaglandins (B1171923) have spurred significant interest in their therapeutic potential, particularly in the fields of oncology and anti-inflammatory drug development. This technical guide provides a comprehensive overview of the natural sources of jasmonic acid, its biosynthetic pathway, and the diverse range of its natural and synthetic analogs. Detailed experimental protocols for the extraction and quantification of jasmonic acid are presented, alongside a thorough examination of its signaling pathway. Quantitative data on the natural abundance of jasmonic acid and the biological activities of its analogs are summarized in structured tables to facilitate comparative analysis.

Natural Sources of Jasmonic Acid

Jasmonic acid is ubiquitously distributed throughout the plant kingdom, from algae and mosses to higher plants.[1] It was first isolated as its methyl ester from the essential oil of Jasminum grandiflorum (jasmine).[2] The concentration of jasmonic acid varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.[3][4] Generally, higher concentrations are found in reproductive tissues such as flowers and fruits, as well as in young, actively growing leaves.[4][5] In addition to plants, several species of fungi are prolific producers of jasmonic acid and its derivatives.[6][7][8][9]

Quantitative Abundance in Natural Sources

The endogenous levels of jasmonic acid can fluctuate dramatically in response to various stimuli, such as wounding or pathogen attack. The following table summarizes the basal and induced levels of jasmonic acid in a selection of plant and fungal species.

Natural SourceTissue/ConditionJasmonic Acid ConcentrationReference
Arabidopsis thalianaLeaves (Control)~25 ng/g FW[10]
Arabidopsis thalianaLeaves (Wounded)>250 ng/g FW[10]
Sesamum indicum (Sesame)Leaves (Control)~15 ng/g FW[10]
Sesamum indicum (Sesame)Leaves (Wounded)>100 ng/g FW[10]
Solanum lycopersicum (Tomato)Leaves (Control)~10 ng/g FW[10]
Solanum lycopersicum (Tomato)Leaves (Wounded)>150 ng/g FW[10]
Fragaria × ananassa (Strawberry)Leaves (Control)~5 ng/g FW[10]
Fragaria × ananassa (Strawberry)Leaves (Wounded)>40 ng/g FW[10]
Zea mays (Maize)Leaves (Control)~2 ng/g FW[10]
Zea mays (Maize)Leaves (Wounded)>25 ng/g FW[10]
Glycine max (Soybean)Young LeavesHigh levels[5]
Glycine max (Soybean)Flowers and Fruit PericarpHighest levels[5]
Lasiodiplodia theobromaeCulture Filtrate30.357 mg/L[8]
Lasiodiplodia theobromaeCulture Filtrate (Optimized)475 mg/L[7]
Diplodia gossypinaCulture Filtrate (Optimized)1200 mg/L[9]
Gibberella fujikuroiCulture Supernatant2.5 mg/L[7][9]

Jasmonic Acid Analogs

The jasmonate family comprises a diverse group of compounds derived from jasmonic acid. These include its methyl ester, methyl jasmonate (MeJA), which is a volatile compound known for its role in plant-to-plant communication, and amino acid conjugates, such as jasmonoyl-isoleucine (JA-Ile), which is recognized as the most biologically active form in many signaling pathways.[4] Coronatine (B1215496) (COR), a phytotoxin produced by the bacterium Pseudomonas syringae, is a potent structural and functional mimic of JA-Ile.[11][12] A wide range of synthetic analogs have also been developed to probe the structure-activity relationships of jasmonates and to identify compounds with enhanced or specific biological activities.[13]

Quantitative Biological Activity of Jasmonic Acid Analogs

The biological activity of jasmonic acid analogs is typically assessed through various bioassays, such as the induction of defense gene expression, inhibition of root growth, or cytotoxicity against cancer cell lines. The following table presents quantitative data on the biological activity of selected jasmonic acid analogs.

AnalogBiological ActivityAssay SystemIC50 / EC50Reference
Methyl Jasmonate (MeJA)Cytotoxicity4T1 mouse breast cancer cells2.8 mM[14]
Methyl Jasmonate (MeJA)Antioxidant ActivityLactuca serriola leaf samplesReduced IC50 compared to control[15]
Methyl Jasmonate (MeJA)Triterpene Production ElicitationGanoderma applanatum mycelial culturesOptimal at 150 µM[16]
J4 (Synthetic Antagonist)Inhibition of JA-induced JAZ1 degradationIn vitro assay17.66 µM
Coronatine (COR)Stomatal reopeningArabidopsis thalianaEffective at low concentrations[12][17]

Jasmonic Acid Signaling Pathway

The perception and transduction of the jasmonate signal involve a cascade of molecular events that ultimately lead to the activation of jasmonate-responsive genes. The core of this pathway is the SCF(COI1)-JAZ co-receptor complex.

In the absence of JA-Ile, Jasmonate ZIM-domain (JAZ) proteins act as transcriptional repressors by binding to and inhibiting the activity of various transcription factors, including MYC2. JAZ proteins recruit the co-repressor TOPLESS (TPL) via the adapter protein NINJA (Novel Interactor of JAZ).

Upon biotic or abiotic stress, the levels of bioactive JA-Ile rise. JA-Ile then acts as a molecular glue, facilitating the interaction between the JAZ proteins and the F-box protein CORONATINE INSENSITIVE1 (COI1), which is a component of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex. This interaction leads to the polyubiquitination of the JAZ proteins and their subsequent degradation by the 26S proteasome. The degradation of JAZ repressors releases the transcription factors, such as MYC2, allowing them to activate the expression of downstream jasmonate-responsive genes, which are involved in defense, development, and secondary metabolism.

Jasmonic_Acid_Signaling_Pathway Jasmonic Acid Signaling Pathway Stress Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis induces JA_Ile JA-Ile (Active Hormone) JA_Biosynthesis->JA_Ile COI1 SCF-COI1 (E3 Ligase) JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ recruits Proteasome 26S Proteasome COI1->Proteasome MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses NINJA_TPL NINJA-TPL (Co-repressors) JAZ->NINJA_TPL JA_Response_Genes Jasmonate-Responsive Genes MYC2->JA_Response_Genes activates NINJA_TPL->MYC2 Proteasome->JAZ degrades Biological_Response Biological Response (Defense, etc.) JA_Response_Genes->Biological_Response

A simplified diagram of the core jasmonic acid signaling pathway.

Experimental Protocols

The accurate quantification of jasmonic acid in biological samples is crucial for understanding its physiological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques for this purpose.

Extraction and Purification of Jasmonic Acid for GC-MS Analysis

This protocol is adapted from established methods for the extraction and purification of jasmonic acid from plant tissues.

Materials:

  • Plant tissue (0.5 g fresh weight)

  • Liquid nitrogen

  • Methanol (B129727)

  • Ethyl acetate

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Diazomethane (B1218177) (for derivatization - EXTREME CAUTION REQUIRED )

  • GC-MS system

Procedure:

  • Sample Homogenization: Freeze 0.5 g of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Transfer the powdered tissue to a tube containing a mixture of methanol and ethyl acetate. Vortex thoroughly and incubate at 4°C for at least 4 hours with occasional shaking.

  • Phase Separation: Centrifuge the extract to pellet the solid debris. Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a non-polar solvent to remove interfering compounds.

    • Elute jasmonic acid with a more polar solvent, such as 60% methanol.

  • Derivatization:

    • Safety Precaution: Diazomethane is highly toxic and explosive. This step must be performed in a certified fume hood by trained personnel.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Add a freshly prepared solution of diazomethane in ether to the dried extract to convert jasmonic acid to its methyl ester.

  • GC-MS Analysis:

    • Evaporate the derivatization reagent and redissolve the sample in a suitable solvent for injection.

    • Analyze the sample using a GC-MS system equipped with an appropriate column and operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Experimental Workflow for Jasmonic Acid Analysis

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of jasmonic acid from a biological sample.

Experimental_Workflow Experimental Workflow for Jasmonic Acid Analysis Sample Biological Sample (Plant/Fungal Tissue) Homogenization Homogenization (e.g., in Liquid N2) Sample->Homogenization Extraction Solvent Extraction (e.g., Methanol/Ethyl Acetate) Homogenization->Extraction Purification Purification (e.g., SPE) Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization LCMS LC-MS/MS Purification->LCMS GCMS GC-MS Derivatization->GCMS Analysis Instrumental Analysis Data Data Acquisition and Quantification Analysis->Data GCMS->Analysis LCMS->Analysis

A generalized workflow for the analysis of jasmonic acid.

Conclusion

Jasmonic acid and its analogs represent a fascinating and important class of signaling molecules with profound effects on plant biology and significant potential for therapeutic applications. This guide has provided a detailed overview of their natural sources, chemical diversity, and mechanisms of action. The presented quantitative data and experimental protocols offer a valuable resource for researchers in the fields of plant science, natural product chemistry, and drug development. Further investigation into the structure-activity relationships of novel synthetic analogs will undoubtedly pave the way for the development of new and effective therapeutic agents and agricultural products.

References

The Evolutionary Trajectory of Jasmonate Signaling: A Conserved Mechanism of Plant Defense and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The jasmonic acid (JA) signaling pathway is a crucial component of the plant immune system and a key regulator of various developmental processes. Its evolutionary conservation across the plant kingdom highlights its fundamental importance for plant survival. This technical guide provides a detailed exploration of the core components of the JA pathway, their evolutionary origins, and the remarkable conservation of the signaling mechanism from early land plants to modern angiosperms.

Core Signaling Module: A Conserved Triad

The central regulatory module of the JA signaling pathway is composed of three key protein families: the F-box protein CORONATINE INSENSITIVE 1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and MYC transcription factors.[1] This COI1/JAZ/MYC module forms the core of JA perception and signal transduction, a mechanism that is remarkably conserved across all land plants.[2]

In the absence of a bioactive jasmonate, JAZ proteins bind to and repress the activity of MYC transcription factors, thereby preventing the expression of JA-responsive genes.[3] Upon biotic or abiotic stress, the biosynthesis of the bioactive hormone, typically jasmonoyl-L-isoleucine (JA-Ile) in higher plants, is induced.[4][5] JA-Ile then acts as a molecular glue, facilitating the interaction between COI1 and JAZ proteins.[6] This interaction leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[3] The degradation of JAZ proteins liberates MYC transcription factors, allowing them to activate the expression of a wide array of downstream genes involved in defense and development.[7]

Evolutionary Origins and Diversification

The emergence of the JA signaling pathway is intimately linked to the colonization of land by plants, a transition that exposed them to a new array of herbivores and pathogens.[8] Phylogenetic analyses indicate that the key components of the JA signaling machinery, including orthologs of COI1, JAZ, and MYC, are present in bryophytes, the earliest diverging lineage of land plants.[8] However, these components are absent in charophyte algae, the closest aquatic relatives of land plants, suggesting that the canonical JA signaling pathway evolved during the transition to a terrestrial environment.[8]

The JAZ gene family, central to the regulation of the pathway, is believed to have evolved from the TIFY family of plant-specific transcription factors.[8] While charophytes and chlorophytes possess TIFY genes, the characteristic JAZ domain that mediates the interaction with COI1 appears to be an innovation of land plants.[4][8] The number of JAZ genes has expanded significantly throughout plant evolution, from a single JAZ gene in the liverwort Marchantia polymorpha to at least 13 in the model angiosperm Arabidopsis thaliana.[2][3][9] This expansion likely contributed to the functional diversification and fine-tuning of JA responses.

Interestingly, while the core signaling cassette is conserved, the nature of the bioactive ligand has evolved. In the liverwort Marchantia polymorpha, the active ligand that promotes the COI1-JAZ interaction is not JA-Ile, but rather its precursor, dinor-12-oxo-phytodienoic acid (dn-OPDA).[10][11] The switch in ligand specificity to JA-Ile in vascular plants is attributed to a single amino acid change in the COI1 protein.[2]

Quantitative Data on the Conservation of JA Pathway Components

The conservation of the JA pathway is evident in the widespread presence and sequence similarity of its core components across diverse plant lineages. The following table summarizes the number of identified JAZ family genes in representative plant species, illustrating the expansion of this key regulatory family.

Plant SpeciesLineageNumber of JAZ GenesReference
Marchantia polymorphaBryophyte (Liverwort)1[2][3]
Physcomitrium patensBryophyte (Moss)Present (number not specified)[4]
Selaginella moellendorffiiLycophytePresent (number not specified)[12]
Picea sitchensisGymnosperm13[13]
Oryza sativa (Rice)Monocot12[13][14]
Zea mays (Maize)Monocot16[13]
Arabidopsis thalianaDicot12-13[3][13]
Solanum lycopersicum (Tomato)Dicot12[13]
Vitis vinifera (Grape)Dicot11[13]
Helianthus annuus (Sunflower)Dicot27[13]

Experimental Protocols

The elucidation of the evolutionary conservation of the JA pathway has been made possible through a variety of molecular and genetic techniques. Below are detailed methodologies for key experiments frequently cited in the field.

Protocol 1: Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This protocol is used to test the interaction between proteins, such as COI1 and JAZ, in the presence or absence of a specific ligand (e.g., JA-Ile or dn-OPDA).

Materials:

  • Yeast strains (e.g., AH109 or Y2HGold)

  • Plasmids for expressing bait (e.g., pGBKT7 with COI1) and prey (e.g., pGADT7 with JAZ) proteins fused to the GAL4 DNA-binding domain (BD) and activation domain (AD), respectively.

  • Synthetic Dextrose (SD) media lacking specific nutrients (e.g., -Leu/-Trp for selection of transformed yeast, and -Leu/-Trp/-His/-Ade for interaction selection).

  • Ligand (JA-Ile or dn-OPDA) dissolved in an appropriate solvent (e.g., ethanol).

  • X-α-Gal for blue/white screening.

Method:

  • Transformation: Co-transform the bait and prey plasmids into the yeast strain using the lithium acetate/polyethylene glycol method.

  • Selection of Transformants: Plate the transformed yeast cells on SD/-Leu/-Trp medium and incubate at 30°C for 2-4 days until colonies appear.

  • Interaction Assay:

    • Inoculate single colonies from the selection plate into liquid SD/-Leu/-Trp medium and grow overnight at 30°C with shaking.

    • Spot serial dilutions of the yeast cultures onto SD/-Leu/-Trp (control) and SD/-Leu/-Trp/-His/-Ade plates.

    • For ligand-dependent interactions, supplement the interaction selection medium with the desired concentration of the ligand.

    • Include appropriate positive and negative controls.

  • Incubation and Analysis: Incubate the plates at 30°C for 3-7 days. Growth on the selective medium indicates a positive interaction between the bait and prey proteins. The intensity of growth can be indicative of the interaction strength. For blue/white screening, overlay the plates with X-α-Gal; a blue color indicates a positive interaction.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the expression levels of JA pathway genes in response to various treatments, providing insights into the functional conservation of the pathway.

Materials:

  • Plant tissue samples (treated and control).

  • Liquid nitrogen.

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • DNase I.

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qRT-PCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).

  • Gene-specific primers for target genes (e.g., JAZ, MYC2) and a reference gene (e.g., Actin or Ubiquitin).

  • qRT-PCR instrument.

Method:

  • RNA Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing the cDNA template, gene-specific primers, and SYBR Green master mix.

    • Perform the qRT-PCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizing the Conserved and Evolved Pathways

The following diagrams, generated using the DOT language, illustrate the core JA signaling pathway and its evolutionary variations.

jasmonate_signaling_pathway cluster_stimulus Stimulus cluster_biosynthesis JA-Ile Biosynthesis cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State Herbivory Herbivory Linolenic Acid Linolenic Acid Pathogen Attack Pathogen Attack 12-OPDA 12-OPDA Linolenic Acid->12-OPDA JA JA 12-OPDA->JA JA-Ile JA-Ile JA->JA-Ile JAZ JAZ COI1 COI1 JA-Ile->COI1 MYC2 MYC2 JAZ->MYC2 TPL/NINJA TPL/NINJA JAZ->TPL/NINJA JAZ_ub JAZ-Ub JA-responsive genes JA-responsive genes MYC2->JA-responsive genes MYC2_active MYC2 TPL/NINJA->MYC2 JA-responsive genes_active JA-responsive genes SCF Complex SCF Complex COI1->SCF Complex SCF Complex->JAZ_ub Ub Proteasome Proteasome JAZ_ub->Proteasome Degradation MYC2_active->JA-responsive genes_active Activation

Caption: Conserved JA signaling pathway in angiosperms.

evolutionary_variation_ja_ligand cluster_bryophyte Bryophytes (e.g., Marchantia) cluster_angiosperm Angiosperms (e.g., Arabidopsis) dn-OPDA dn-OPDA MpCOI1 MpCOI1 dn-OPDA->MpCOI1 MpJAZ MpJAZ MpCOI1->MpJAZ Interaction JA-Ile JA-Ile AtCOI1 AtCOI1 JA-Ile->AtCOI1 AtJAZ AtJAZ AtCOI1->AtJAZ Interaction Evolution of Land Plants Evolution of Land Plants cluster_bryophyte cluster_bryophyte cluster_angiosperm cluster_angiosperm cluster_bryophyte->cluster_angiosperm Evolutionary Divergence (Single amino acid change in COI1)

Caption: Evolutionary variation in the bioactive JA ligand.

Conclusion

The jasmonic acid pathway represents a remarkable example of evolutionary conservation in plant biology. The core signaling module, comprising COI1, JAZ, and MYC proteins, was established early in the evolution of land plants and has been maintained as a central regulatory hub for defense and development. While the fundamental mechanism of de-repression has remained constant, the pathway has undergone diversification, particularly in the expansion of the JAZ gene family and the evolution of the bioactive ligand. This combination of a conserved core and lineage-specific adaptations has allowed the JA pathway to effectively orchestrate responses to a wide range of environmental challenges, underscoring its critical role in the success of land plants. A thorough understanding of this conserved pathway and its variations is essential for developing novel strategies to enhance crop resilience and for the potential discovery of new therapeutic agents.

References

Methodological & Application

Measuring Jasmonic Acid Levels in Plant Samples: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived phytohormones that play a critical role in regulating plant growth, development, and defense responses against biotic and abiotic stresses.[1][2] Accurate quantification of JA levels in plant tissues is crucial for understanding these physiological processes and for developing strategies to enhance crop resilience and for drug discovery. This document provides detailed protocols for the quantification of jasmonic acid in plant samples using three common analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction

Jasmonic acid is a key signaling molecule in plants, involved in responses to wounding, pathogen attacks, and various environmental stresses.[3] Its concentration in plant tissues can change rapidly and locally in response to these stimuli. Therefore, sensitive and accurate methods are required for its quantification. The choice of method often depends on the required sensitivity, selectivity, throughput, and available instrumentation. LC-MS/MS and GC-MS are highly sensitive and specific methods ideal for detailed quantitative analysis, while ELISA offers a high-throughput and less instrument-intensive alternative.

Jasmonic Acid Signaling Pathway

The biosynthesis of jasmonic acid begins in the chloroplast with the release of α-linolenic acid from the membrane.[1][4] This precursor is then converted to 12-oxo-phytodienoic acid (12-oxo-PDA) through a series of enzymatic reactions involving lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC).[1] 12-oxo-PDA is transported to the peroxisome, where it is converted to JA through the action of 12-oxo-phytodienoic acid reductase (OPR) and subsequent β-oxidation cycles.[1] The most bioactive form of JA is its isoleucine conjugate, JA-Ile, which is synthesized in the cytoplasm.[1][2] JA-Ile then binds to the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of the Skp1/Cul1/F-box (SCFCOI1) E3 ubiquitin ligase complex.[2] This binding leads to the ubiquitination and subsequent degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins by the 26S proteasome.[2][3][4] The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of JA-responsive genes.[3][4]

Jasmonic_Acid_Signaling_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS 12-oxo-PDA_chloro 12-oxo-PDA_chloro Allene_Oxide->12-oxo-PDA_chloro AOC 12-oxo-PDA_peroxi 12-oxo-PDA_peroxi 12-oxo-PDA_chloro->12-oxo-PDA_peroxi transport JA_peroxi JA 12-oxo-PDA_peroxi->JA_peroxi OPR3, β-oxidation JA_cyto JA JA_peroxi->JA_cyto transport JA-Ile JA-Ile JA_cyto->JA-Ile JAR1 JA-Ile_nu JA-Ile JA-Ile->JA-Ile_nu transport SCF_COI1 SCF-COI1 JA-Ile_nu->SCF_COI1 binds JAZ JAZ SCF_COI1->JAZ targets for degradation MYC2 MYC2 JAZ->MYC2 represses JA_responsive_genes JA-responsive genes MYC2->JA_responsive_genes activates

Caption: Jasmonic Acid Biosynthesis and Signaling Pathway.

Experimental Protocols

A general workflow for the quantification of jasmonic acid in plant samples involves sample collection and preparation, extraction of JA, purification of the extract, and finally, quantification using an appropriate analytical method.

Experimental_Workflow cluster_quantification Quantification Methods Sample_Collection 1. Sample Collection (Flash-freeze in liquid N2) Homogenization 2. Homogenization (Grind to a fine powder) Sample_Collection->Homogenization Extraction 3. Extraction (e.g., Methanol (B129727)/Ethyl Acetate) Homogenization->Extraction Purification 4. Purification (e.g., Solid Phase Extraction) Extraction->Purification Quantification 5. Quantification Purification->Quantification LC_MS LC-MS/MS Quantification->LC_MS GC_MS GC-MS Quantification->GC_MS ELISA ELISA Quantification->ELISA

Caption: General workflow for jasmonic acid quantification.

Protocol 1: Quantification of Jasmonic Acid by LC-MS/MS

This method offers high sensitivity and selectivity and is suitable for the simultaneous quantification of JA and its derivatives.[5][6]

1. Materials and Reagents:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol or a mixture of methanol and ethyl acetate)[7][8]

  • Internal standards (e.g., deuterated JA, such as d5-JA or dihydrojasmonic acid)[9][10][11]

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)[7][12]

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid or acetic acid

  • Ultrapure water

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

2. Sample Preparation and Extraction:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

  • Weigh approximately 50-100 mg of the powdered tissue into a microcentrifuge tube.[5]

  • Add the internal standard to each sample to correct for sample loss during preparation.[7][9]

  • Add 1 mL of pre-chilled extraction solvent.

  • Vortex thoroughly and incubate at 4°C for at least 1 hour with occasional shaking.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant.

3. Purification by Solid Phase Extraction (SPE):

  • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elute the jasmonates with 1 mL of methanol or acetonitrile.[12]

  • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: A reverse-phase C18 column is typically used.[10]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or acetic acid (e.g., 0.1%), is commonly employed.

  • Mass Spectrometer: A tandem mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for quantification.[7][9] The specific precursor-to-product ion transitions for JA and the internal standard need to be determined. For JA, the free acid is typically analyzed in negative ion mode.[7][9]

ParameterValueReference
Detection Limit (JA) 0.03 ng/mL[7]
Recovery Rate (JA) 92.48%[7]
Linear Range Varies by instrument
Sample Amount < 50 mg fresh weight[5]
Protocol 2: Quantification of Jasmonic Acid by GC-MS

GC-MS is another highly sensitive and specific method for JA quantification. This method often requires derivatization of the analyte to increase its volatility.

1. Materials and Reagents:

  • Same as for LC-MS/MS.

  • Derivatization agent (e.g., diazomethane (B1218177) or HCl/methanol for methylation)[12][13]

  • Solvents for extraction and cleanup (e.g., methanol, ethyl acetate, dichloromethane)[12][13]

2. Sample Preparation, Extraction, and Purification:

  • Follow steps 1-8 as described in the LC-MS/MS protocol.

  • Purification can be achieved using SPE as described above or through liquid-liquid extraction.

3. Derivatization (Methylation):

  • After purification and drying, the extract is derivatized to form methyl jasmonate (MeJA), which is more volatile.

  • This can be achieved by adding a solution of diazomethane in ether or by heating with HCl in methanol.[12][13]

  • After the reaction is complete, the solvent is evaporated, and the sample is reconstituted in a solvent suitable for GC-MS injection (e.g., hexane (B92381) or ethyl acetate).

4. GC-MS Analysis:

  • GC System: A capillary column such as a DB-5MS is commonly used.[8]

  • Carrier Gas: Helium.[8]

  • Injection Mode: Splitless injection is often preferred for trace analysis.

  • Temperature Program: An optimized temperature gradient is used to separate the analytes.[8]

  • Mass Spectrometer: Operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.

ParameterValueReference
Detection Limit 500 fg[13]
Recovery Rate 90-100%[13]
Linear Range 5-1000 ng[13]
Sample Amount 5-400 mg fresh weight[13]
Protocol 3: Quantification of Jasmonic Acid by ELISA

ELISA is a high-throughput method based on antigen-antibody interactions.[14][15] Commercially available kits provide a convenient and sensitive way to measure JA levels.[16][17][18]

1. Materials and Reagents:

  • Plant Jasmonic Acid (JA) ELISA Kit (containing pre-coated microplate, standards, detection antibody, substrate, and stop solution).[14][15][16]

  • Plant tissue.

  • Extraction buffer (often provided in the kit or a phosphate-based buffer).

  • Microplate reader.

2. Sample Preparation and Extraction:

  • Homogenize plant tissue as described previously.

  • Extract with the buffer recommended by the ELISA kit manufacturer.

  • Centrifuge the extract to pellet cell debris and collect the supernatant.

  • The supernatant can often be used directly or may require dilution to fall within the detection range of the assay.

3. ELISA Procedure (based on a typical sandwich ELISA):

  • Add standards and samples to the wells of the pre-coated microplate and incubate.

  • Wash the plate to remove unbound substances.

  • Add the detection antibody (e.g., HRP-conjugated antibody) and incubate.[15][18]

  • Wash the plate again.

  • Add the substrate solution (e.g., TMB) and incubate to allow color development. The color intensity is proportional to the amount of JA.[15][18]

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[15][18]

  • Calculate the concentration of JA in the samples by comparing their absorbance to the standard curve.

ParameterValueReference
Detection Range 0.25 nmol/L - 8 nmol/L[14]
Sensitivity 0.1 nmol/L[14]
Intra-assay Precision < 15% CV[14]
Inter-assay Precision < 15% CV[14]

Data Presentation and Interpretation

Quantitative data from the above methods should be presented clearly, often as mean concentrations with standard deviations. It is important to express the concentration of JA relative to the fresh or dry weight of the plant tissue (e.g., ng/g FW). When using internal standards, the recovery rate should be calculated and reported to ensure the accuracy of the quantification.

Conclusion

The choice of method for measuring jasmonic acid levels in plant samples depends on the specific research question, the required level of sensitivity and throughput, and the available resources. LC-MS/MS and GC-MS provide highly accurate and sensitive quantification, while ELISA offers a convenient high-throughput option. By following the detailed protocols provided in this application note, researchers can obtain reliable measurements of jasmonic acid to advance their studies in plant biology and related fields.

References

Protocol for Exogenous Application of Methyl Jasmonate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the exogenous application of methyl jasmonate (MeJA), a vital phytohormone involved in plant defense and development.[1][2][3] These guidelines are intended for researchers in plant biology, agriculture, and drug development to investigate MeJA's role in various physiological processes.

Methyl jasmonate is a volatile organic compound derived from jasmonic acid that plays a crucial role in plant defense mechanisms against biotic and abiotic stresses, as well as in developmental pathways such as seed germination, root growth, flowering, and fruit ripening.[2] Exogenous application of MeJA is a widely used technique to study these jasmonate-dependent signaling events and their physiological consequences.[4]

Data Presentation: Effects of Exogenous MeJA Application

The following tables summarize the quantitative effects of various concentrations of methyl jasmonate on different plant species as reported in scientific literature. These data highlight the dose-dependent and species-specific responses to MeJA treatment.

Table 1: Effect of MeJA Concentration on Plant Growth Parameters in Soybean, Tomato, and Sunflower

Plant SpeciesMeJA Concentration (mM)Plant Height Reduction (%)Root Length Reduction (%)Shoot Biomass Reduction (%)Root Biomass Reduction (%)
Soybean 0.1~5~10~15~20
0.5~15~25~30~40
1.0~25~40~50~60
2.5~35~55~70~75
Tomato 0.1~8~12~18~22
0.5~20~30~40~50
1.0~30~50~60~70
2.5~39~60~79~80
Sunflower 0.1~10~15~20~25
0.5~25~35~45~55
1.0~35~55~65~75
2.5~40~65~75~85

Source: Data compiled from studies on the effects of MeJA on plant growth.[5][6][7]

Table 2: Effect of MeJA Concentration on Leaf Properties in Soybean, Tomato, and Sunflower

Plant SpeciesMeJA Concentration (mM)Increase in Leaf Trichome Density (times higher)Change in Stomatal DensityChange in Cuticle Thickness
Soybean 0.1 - 2.51.3 - 3.5VariableDecreased
Tomato 0.1 - 2.51.3 - 3.5VariableIncreased
Sunflower 0.1 - 2.51.3 - 3.5VariableDecreased

Source: Findings from research on MeJA's impact on leaf anatomical features.[6][7]

Experimental Protocols

This section outlines detailed methodologies for the preparation and application of methyl jasmonate for various experimental purposes.

Preparation of Methyl Jasmonate Stock Solution

Objective: To prepare a concentrated stock solution of MeJA for subsequent dilution to working concentrations.

Materials:

  • Methyl jasmonate (liquid form, e.g., from Sigma-Aldrich)

  • Ethanol (B145695) (95-100%)

  • Sterile distilled water

  • Sterile glassware (volumetric flasks, beakers)

  • Micropipettes and sterile tips

Protocol:

  • Methyl jasmonate is typically dissolved in ethanol before being diluted in aqueous solutions.[8]

  • To prepare a 1 M stock solution , carefully measure the required volume of MeJA. The molar mass of MeJA is 224.3 g/mol .[2]

  • Dissolve the measured MeJA in a small volume of ethanol.

  • Bring the final volume to the desired amount with sterile distilled water. For example, to make 10 mL of a 1 M stock, dissolve 2.243 g of MeJA in ethanol and then add sterile distilled water to a final volume of 10 mL.

  • Store the stock solution at -20°C for long-term use. For short-term use, it can be stored at 4°C.

Note: For plant tissue culture applications, the stock solution can be added to the medium before autoclaving, as filter sterilization is not always necessary.[9][10]

Foliar Spray Application

Objective: To apply MeJA directly to the leaves of plants to study its effects on aerial parts.

Materials:

  • MeJA stock solution

  • Sterile distilled water

  • Surfactant (e.g., Tween-20)

  • Spray bottle

Protocol:

  • Prepare the desired working concentration of MeJA solution by diluting the stock solution in sterile distilled water. Common concentrations range from 0.1 mM to 2.5 mM.[6][7]

  • Add a surfactant, such as Tween-20 (typically at 0.1% v/v), to the solution to ensure even spreading on the leaf surface.[11]

  • Thoroughly mix the solution.

  • Uniformly spray the solution onto the plant foliage until runoff is observed.

  • For control plants, spray with a solution containing the same concentration of ethanol and surfactant as the treatment solution.

  • Perform the application during a time of low light intensity (e.g., early morning or late evening) to prevent rapid evaporation and potential phytotoxicity.

Seed Treatment

Objective: To treat seeds with MeJA to investigate its effects on germination and early seedling development, as well as induced resistance.

Materials:

  • MeJA stock solution

  • Sterile distilled water

  • Surfactant (e.g., Tween-20)

  • Shaker

  • Filter paper or paper towels

Protocol:

  • Prepare a 2.5 mM MeJA solution by diluting the stock solution in sterile distilled water containing 0.1% v/v Tween-20.[11]

  • Immerse the seeds in the MeJA solution. Ensure the seeds are fully submerged.

  • Place the container on an orbital shaker and gently agitate for 24 hours at room temperature.[11]

  • After treatment, wash the seeds thoroughly with sterile distilled water three times.[11]

  • Dry the seeds on sterile filter paper before planting.[11]

Visualization of Pathways and Workflows

Jasmonate Signaling Pathway

The following diagram illustrates the core components of the jasmonate signaling pathway in plants, which is activated by the bioactive form of jasmonate, JA-Ile.

Jasmonate_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis JA Biosynthesis cluster_signaling Core Signaling Cascade Stress Wounding, Herbivory, Pathogens Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid triggers JA Jasmonic Acid (JA) Linolenic_Acid->JA biosynthesis MeJA Methyl Jasmonate (MeJA) JA->MeJA JMT JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA->JA_Ile JAR1 JMT JMT JAR1 JAR1 COI1 SCF-COI1 Complex JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Ub Ubiquitination & 26S Proteasome Degradation JAZ->Ub JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes activates transcription Defense_Responses Defense Responses & Developmental Changes JA_Responsive_Genes->Defense_Responses

Caption: A simplified diagram of the jasmonate signaling pathway in plants.

Experimental Workflow for MeJA Application

This workflow outlines the general steps for conducting an experiment involving the exogenous application of MeJA.

Experimental_Workflow A 1. Experimental Design - Define objectives - Select plant species - Determine MeJA concentrations - Choose application method B 2. Preparation of Materials - Prepare MeJA stock solution - Prepare working solutions - Prepare control solutions A->B C 3. Plant Acclimatization - Grow plants under controlled conditions - Ensure uniform growth B->C D 4. MeJA Application - Apply MeJA using the chosen method (e.g., foliar spray, seed treatment) - Apply control treatment C->D E 5. Data Collection - Morphological measurements - Physiological assays - Biochemical analyses - Gene expression analysis D->E F 6. Data Analysis - Statistical analysis - Comparison between treatments E->F G 7. Interpretation and Conclusion - Draw conclusions based on results F->G

Caption: A general workflow for experiments involving exogenous MeJA application.

References

Application Notes and Protocols for Jasmonic Acid Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction and purification of jasmonic acid (JA) from plant tissues. The protocols outlined are based on established methods in the field and are intended to provide a framework for researchers to adapt to their specific needs.

Overview of Jasmonic Acid Extraction and Purification

Jasmonic acid and its derivatives, collectively known as jasmonates, are lipid-based plant hormones that play crucial roles in regulating plant growth, development, and responses to biotic and abiotic stress.[1][2] Accurate quantification and analysis of JA are essential for understanding its physiological functions. The extraction and purification of JA from complex plant matrices can be challenging due to its low abundance and the presence of interfering compounds.[3][4]

Commonly employed methods for JA extraction involve initial extraction with organic solvents, followed by purification steps to remove interfering substances. Solid-phase extraction (SPE) is a widely used technique for sample cleanup and enrichment.[3][4] Final analysis and quantification are typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][5][6]

Experimental Protocols

Protocol 1: General Solvent Extraction of Jasmonic Acid from Plant Tissue

This protocol describes a general method for the extraction of jasmonic acid from fresh plant material using an organic solvent.

Materials:

  • Fresh plant tissue (e.g., leaves)

  • Liquid nitrogen

  • 80% Methanol (B129727) (HPLC grade)

  • Centrifuge tubes (50 mL)

  • Homogenizer or mortar and pestle

  • Refrigerated centrifuge

  • Vacuum freeze dryer

Procedure:

  • Harvest fresh plant tissue (approximately 0.5 g) and immediately freeze it in liquid nitrogen to quench metabolic processes.[7]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.[7]

  • Transfer the powdered tissue to a 50 mL centrifuge tube.

  • Add 10 mL of pre-chilled 80% methanol to the tube.[6][7]

  • Homogenize the mixture for 2 minutes at high speed.

  • Incubate the mixture overnight at 4°C with gentle agitation to ensure complete extraction.[6][7]

  • Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.[6][7]

  • Carefully collect the supernatant and transfer it to a new tube.

  • To maximize yield, the remaining pellet can be re-extracted with an additional 5 mL of 80% methanol, centrifuged, and the supernatants combined.[7]

  • Dry the combined supernatant using a vacuum freeze dryer. The resulting extract is now ready for purification.[7]

Protocol 2: Solid-Phase Extraction (SPE) Purification of Jasmonic Acid

This protocol details the purification of the crude jasmonic acid extract using C18 SPE cartridges. This step is crucial for removing pigments, lipids, and other interfering compounds.[3][4]

Materials:

  • Dried crude extract from Protocol 1

  • C18 SPE cartridges

  • 0.1 M Sodium phosphate (B84403) buffer (pH 7.8)

  • Petroleum ether

  • Methanol (40% and 60% in water, HPLC grade)

  • ddH₂O (double-distilled water)

  • Vacuum manifold for SPE

Procedure:

  • Re-dissolve the dried crude extract in 200 µL of 0.1 M sodium phosphate buffer (pH 7.8).[7]

  • To remove non-polar compounds, perform a liquid-liquid extraction by adding 200 µL of petroleum ether, vortexing, and then discarding the upper petroleum ether phase. Repeat this step twice.[7]

  • The remaining aqueous phase contains the jasmonic acid.

  • Condition the C18 SPE cartridge: Sequentially wash the cartridge with 5 mL of 100% methanol followed by 5 mL of ddH₂O. Do not allow the cartridge to dry out.

  • Load the aqueous extract onto the conditioned C18 cartridge.

  • Wash the cartridge: Wash the cartridge with 200 µL of ddH₂O to remove any remaining polar impurities.[7]

  • Elute other hormones (optional): If simultaneous analysis of other plant hormones is desired, you can perform a sequential elution. For example, abscisic acid (ABA) and indole-3-acetic acid (IAA) can be eluted with 40% methanol.[3][4]

  • Elute Jasmonic Acid: Elute the jasmonic acid from the cartridge with 1.5 mL of 60% methanol.[3][4][7]

  • Collect the eluate containing the purified jasmonic acid.

  • Dry the eluate under a stream of nitrogen or using a vacuum freeze dryer.

  • The purified extract can be re-dissolved in a suitable solvent (e.g., 50% methanol) for subsequent analysis by LC-MS or derivatized for GC-MS analysis.[3][4][7]

Quantitative Data Summary

The efficiency of extraction and purification methods can be evaluated based on recovery rates and detection limits. The following table summarizes quantitative data from various studies.

ParameterMethodValuePlant MaterialReference
Recovery Rate SPE with C18 cartridges67.03% - 119.83%Not Specified[3]
Recovery Rate SPE with C18 cartridges92.48%Not Specified[2]
Recovery Rate Vapor-phase extraction90% - 100%Not Specified[8]
Detection Limit GC-MS0.005 - 0.2 ng/mLNot Specified[3]
Detection Limit LC-MS-MS0.03 ng/mLNot Specified[2]
Detection Limit HPTLC1 µgLasiodiplodia theobromae[5][9]
Quantitation Limit HPTLC80 µgLasiodiplodia theobromae[5][9]
JA Concentration LC-MS/MS2.6 µg/g fresh tissueHybrid poplar leaves[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of jasmonic acid from plant tissue.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Plant Tissue Collection B Flash Freezing (Liquid N2) A->B C Grinding/Homogenization B->C D Solvent Extraction (e.g., 80% Methanol) C->D E Centrifugation D->E F Collect Supernatant E->F G Drying of Crude Extract F->G H Re-dissolving in Buffer G->H I Solid-Phase Extraction (SPE) with C18 H->I J Elution of Purified JA I->J K Drying of Purified Extract J->K L Re-dissolving for Analysis K->L M Quantification (LC-MS/MS or GC-MS) L->M

Caption: General workflow for jasmonic acid extraction and purification.

Jasmonic Acid Signaling Pathway

The diagram below provides a simplified overview of the jasmonic acid signaling pathway in plants.

JA_Signaling cluster_resting Resting State (Low JA-Ile) cluster_active Active State (High JA-Ile) Stress Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis induces JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA_Biosynthesis->JA_Ile produces COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ recruits Degradation 26S Proteasome Degradation COI1->Degradation targets JAZ for MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Gene_Expression JA-Responsive Gene Expression MYC2->Gene_Expression activates

References

Application Notes and Protocols for Creating Jasmonic Acid Signaling Mutants in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that are pivotal regulators of plant growth, development, and defense.[1] They play crucial roles in responses to a wide array of biotic and abiotic stresses, including insect herbivory, necrotrophic pathogens, and wounding.[2][3] The JA signaling pathway orchestrates complex transcriptional programs that balance resource allocation between growth and defense.[1]

Creating and characterizing mutants in the JA signaling pathway is a powerful genetic approach to dissect the functions of individual components, uncover novel regulatory mechanisms, and identify potential targets for agricultural and pharmaceutical applications. Mutant analysis, through both forward and reverse genetics, has been instrumental in identifying key players in JA biosynthesis, perception, and signal transduction, such as the F-box protein COI1 (the receptor for the active hormone, jasmonoyl-isoleucine) and the JAZ repressor proteins.[4] These application notes provide detailed protocols for generating and analyzing JA signaling mutants in plants using chemical mutagenesis, insertional mutagenesis, and targeted genome editing.

Core Jasmonic Acid Signaling Pathway

JASignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA Jasmonic Acid (JA) JAR1 JAR1 JA->JAR1 + Isoleucine JAIle JA-Isoleucine (JA-Ile) JAR1->JAIle JAIle_nuc JA-Ile JAIle->JAIle_nuc Transport COI1 SCF-COI1 (E3 Ligase) JAZ JAZ Repressor COI1->JAZ Binds in presence of JA-Ile Proteasome 26S Proteasome MYC2 MYC2 (TF) JAZ->MYC2 Represses JAZ->Proteasome Ubiquitination & Degradation Genes JA-Responsive Genes (e.g., VSP2, PDF1.2) MYC2->Genes Activates Response Defense & Growth Regulation Genes->Response JAIle_nuc->COI1

Core Jasmonic Acid (JA) Signaling Pathway.

Protocols for Mutant Generation

Several methods can be employed to generate mutants, each with distinct advantages. Chemical mutagenesis creates random point mutations, insertional mutagenesis involves the random integration of a known DNA sequence, and CRISPR/Cas9 allows for precise, targeted gene editing.

Method 1: Chemical Mutagenesis with Ethyl Methanesulfonate (EMS)

EMS is an alkylating agent that predominantly induces C-to-T transitions, resulting in G/C to A/T substitutions.[9] This method is effective for creating a high density of random point mutations throughout the genome, making it ideal for forward genetic screens where the goal is to identify genes based on a mutant phenotype.[9][10]

Experimental Protocol: EMS Mutagenesis of Arabidopsis thaliana Seeds

This protocol is adapted from established methods for Arabidopsis.[11]

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Col-0)

  • Ethyl Methanesulfonate (EMS, CAS 62-50-0) - EXTREME CAUTION: EMS is a potent carcinogen.

  • 0.1 M Sodium Phosphate (B84403) buffer, pH 5.0

  • 5% (v/v) Dimethyl Sulphoxide (DMSO)

  • 100 mM Sodium Thiosulfate (B1220275)

  • Potassium Chloride (0.1% w/v)

  • 1.5 mL microcentrifuge tubes

  • Fume hood and appropriate personal protective equipment (PPE)

Procedure:

  • Seed Preparation: Aliquot approximately 2,000-5,000 seeds into a 1.5 mL microcentrifuge tube. Pre-imbibe the seeds overnight in a 0.1% potassium chloride solution to synchronize germination.[11]

  • Mutagenesis (Perform in a certified fume hood):

    • Remove the potassium chloride solution.

    • Prepare the mutagenesis solution: 0.1 M sodium phosphate (pH 5.0), 5% DMSO, and the desired concentration of EMS (see Table 1). A typical starting concentration is 50-100 mM.[11]

    • Add 1 mL of the mutagenesis solution to the seeds.

    • Incubate for 3-5 hours at room temperature on a gentle rocker.

  • Inactivation and Washing:

    • Carefully remove the EMS solution using a pipette and dispense it into a beaker containing solid sodium thiosulfate for inactivation.

    • Wash the seeds twice with 100 mM sodium thiosulfate, incubating for 15 minutes each time.[11]

    • Wash the seeds at least four times with sterile distilled water for 15 minutes each.

  • Planting M1 Generation:

    • Resuspend the mutagenized seeds (M1 generation) in a 0.1% agarose (B213101) solution.

    • Sow the seeds onto soil flats. Grow the plants to maturity under standard conditions. M1 plants will be chimeric for any induced mutations.

  • Harvesting M2 Seeds:

    • Harvest seeds in bulk from the M1 population. This M2 seed population will contain individuals homozygous for recessive mutations, which can be identified through screening.

Table 1: Typical EMS Concentrations and Expected Outcomes in Arabidopsis

EMS Concentration (mM) Treatment Time (hours) Typical Germination Rate (%) M1 Fertility Notes
50-100 3-5 80-95% High Recommended range for high mutation frequency with good viability.[11]

| 200 | 3-5 | 50-70% | Often sterile | High mutation load but may result in M1 sterility.[11] |

Method 2: T-DNA Insertional Mutagenesis

This reverse genetics approach utilizes publicly available collections of plant lines (e.g., SALK, GABI-Kat for Arabidopsis) where a fragment of bacterial DNA (T-DNA) has been randomly inserted into the genome.[12][13] If the T-DNA inserts into a gene, it often disrupts its function, creating a knockout mutant.[14] Researchers can order seeds for lines with insertions in their gene of interest and then screen for homozygous individuals.

TDNA_Workflow Start 1. Identify T-DNA line for Gene of Interest (e.g., SALK) Order 2. Order T3/T4 Seeds from Stock Center (e.g., ABRC) Start->Order Grow 3. Grow Individual Plants Order->Grow DNA 4. Extract Genomic DNA from each plant Grow->DNA PCR 5. Perform Genotyping PCR (Two reactions per plant) DNA->PCR RxnA Rxn A: LP + RP (Wild-Type Allele) RxnB Rxn B: LB + RP (T-DNA Allele) Gel 6. Analyze PCR Products on Agarose Gel Identify 7. Identify Homozygous Mutant (ko) Individuals Gel->Identify WT WT:  [Rxn A Band] [No Rxn B Band] Het Het: [Rxn A Band] [Rxn B Band] KO ko:  [No Rxn A Band] [Rxn B Band]

Workflow for identifying homozygous T-DNA mutants.

Experimental Protocol: Genotyping T-DNA Insertion Lines

This protocol is adapted from standard methods for screening T-DNA lines.[13]

Materials:

  • Seeds from the selected T-DNA insertion line.

  • Genomic DNA extraction kit or buffer.

  • Gene-specific primers: Left Primer (LP) and Right Primer (RP) flanking the insertion site.

  • T-DNA specific primer: Left Border primer (LB).

  • Taq DNA polymerase and PCR reagents.

  • Agarose, gel electrophoresis equipment.

Procedure:

  • Primer Design: Design a pair of gene-specific primers (LP and RP) that flank the predicted T-DNA insertion site. The expected product size for the wild-type allele (LP + RP) should be 800-1200 bp. Obtain the sequence for a standard T-DNA left border primer (e.g., from the SALK website).

  • Plant Growth and DNA Extraction: Sow seeds and grow individual plants for 2-3 weeks. Collect a small leaf sample from each plant and extract genomic DNA.[13]

  • Genotyping PCR: For each plant, set up two separate PCR reactions:[13]

    • Reaction A (Wild-Type Allele): LP + RP primers.

    • Reaction B (T-DNA Allele): LB + RP primers.

  • Agarose Gel Electrophoresis: Run the PCR products on a 1% agarose gel.

  • Analysis: Identify plants based on the banding pattern (see workflow diagram above):

    • Homozygous Wild-Type (WT): A band in Reaction A only.

    • Heterozygous (Het): Bands in both Reaction A and Reaction B.

    • Homozygous Mutant (ko): A band in Reaction B only.[13]

Method 3: Targeted Mutagenesis with CRISPR/Cas9

The CRISPR/Cas9 system allows for precise, targeted creation of mutations, typically small insertions or deletions (indels), at a specific genomic locus.[15] A guide RNA (sgRNA) directs the Cas9 nuclease to the target gene, where it creates a double-strand break. Error-prone repair of this break by the cell's non-homologous end joining (NHEJ) pathway introduces indels that can cause a frameshift mutation, leading to a functional gene knockout.

CRISPR_Workflow Start 1. Design sgRNA targeting an early exon of the gene Vector 2. Clone sgRNA into a plant expression vector with Cas9 Start->Vector Agro 3. Transform vector into Agrobacterium tumefaciens Vector->Agro Plant 4. Transform plants using the floral dip method Agro->Plant Select 5. Select T1 transgenic plants on antibiotic/herbicide medium Plant->Select Screen 6. Screen T1 plants for mutations by PCR and sequencing Select->Screen Segregate 7. Grow T2/T3 generations to segregate away Cas9 transgene Screen->Segregate Identify 8. Isolate homozygous, Cas9-free mutant lines Segregate->Identify

Workflow for CRISPR/Cas9-mediated gene knockout.

Experimental Protocol: CRISPR/Cas9-Mediated Knockout (High-Level)

This protocol provides a general overview of the steps involved.[13][15]

Procedure:

  • sgRNA Design and Vector Construction:

    • Identify a 20-bp target sequence in an early exon of the gene of interest that is immediately followed by a Protospacer Adjacent Motif (PAM), typically 'NGG'.[13]

    • Synthesize DNA oligonucleotides encoding the target sequence and clone them into a plant expression vector that contains the Cas9 nuclease gene and the sgRNA scaffold.[13]

  • Plant Transformation:

    • Transform the final vector into Agrobacterium tumefaciens.

    • Transform Arabidopsis thaliana plants using the floral dip method.[13]

  • Selection and Screening of T1 Generation:

    • Sow the collected seeds (T1 generation) on a selection medium (e.g., containing hygromycin or kanamycin) to identify transgenic plants.

    • Extract genomic DNA from resistant T1 seedlings.

    • Use PCR to amplify the target region, followed by Sanger sequencing or restriction enzyme digestion assays to detect the presence of mutations.

  • Generation of Stable, Cas9-Free Mutants:

    • Grow T1 plants with confirmed mutations to the T2 generation.

    • Screen the T2 population to identify individuals that are homozygous for the desired mutation but have segregated away the Cas9-containing T-DNA (i.e., are no longer resistant to the selection agent). This ensures that any observed phenotype is due to the specific mutation and not the continued presence of the transgene.

Protocols for Mutant Screening and Characterization

Once putative mutants are generated, they must be screened for phenotypes related to JA signaling.

Experimental Protocol: Methyl Jasmonate (MeJA) Root Growth Inhibition Assay

Materials:

  • Wild-type (WT) and mutant seeds.

  • Murashige and Skoog (MS) agar (B569324) plates.

  • Methyl Jasmonate (MeJA) stock solution (in ethanol).

  • Ethanol (B145695) (as a solvent control).

Procedure:

  • Plate Preparation: Prepare MS agar plates containing a range of MeJA concentrations (e.g., 0 µM, 10 µM, 50 µM). Add an equivalent amount of ethanol to the 0 µM plate as a control.

  • Seed Sterilization and Plating: Surface-sterilize WT and mutant seeds and sow them in rows on the prepared plates.

  • Stratification and Growth: Store the plates at 4°C for 2-3 days (stratification) to ensure uniform germination. Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.

  • Data Collection: After 7-10 days of growth, scan the plates and use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.

  • Analysis: Calculate the average root length for each genotype at each MeJA concentration. JA-insensitive mutants will show significantly longer roots at higher MeJA concentrations compared to the wild-type.

Table 2: Example Data from a MeJA Root Growth Inhibition Assay

Genotype MeJA Concentration (µM) Average Root Length (mm) ± SD (n=30) % of Control Root Length
Wild-Type (Col-0) 0 (Control) 45.2 ± 3.1 100%
Wild-Type (Col-0) 50 9.3 ± 1.5 20.6%
coi1 mutant 0 (Control) 44.8 ± 2.9 100%

| coi1 mutant | 50 | 42.1 ± 3.5 | 94.0% |

Further Characterization

Mutants showing an interesting phenotype should be further characterized to confirm the role of the gene in JA signaling. This can include:

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression of well-known JA-responsive marker genes, such as VSP2 and PDF1.2, after treatment with MeJA.[3][17] Insensitive mutants will often show reduced or absent induction of these genes.

  • Metabolite Analysis: Quantify levels of JA and JA-Ile using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to determine if the mutation affects JA biosynthesis.[18]

  • Biotic Stress Assays: Challenge plants with necrotrophic pathogens (e.g., Botrytis cinerea) or insect herbivores to assess whether the mutation compromises JA-mediated defense responses.[7]

References

Harnessing Nature's Defense: Application of Jasmonic Acid for Pest Resistance in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are a class of lipid-based plant hormones that play a critical role in regulating plant growth, development, and, most notably, defense against a wide array of biotic and abiotic stresses.[1][2][3][4][5] In agriculture, the application of exogenous jasmonic acid has emerged as a promising strategy to enhance crop resilience against herbivorous insects and pathogens. By activating the plant's innate defense mechanisms, JA can induce a state of heightened resistance, offering an environmentally benign alternative or supplement to conventional pesticides.[6] This document provides detailed application notes and protocols for researchers and agricultural scientists interested in utilizing jasmonic acid to bolster pest resistance in crops.

Application Notes

Mechanism of Action

The application of jasmonic acid mimics the natural defense response of a plant to herbivore attack or mechanical wounding.[7][8] When a plant is damaged, a signaling cascade is initiated, leading to the synthesis of jasmonic acid.[8] JA then binds to a receptor complex, which triggers the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[1] This, in turn, allows for the expression of a suite of defense-related genes.[1]

The products of these genes contribute to pest resistance through various mechanisms:

  • Production of Anti-feedants and Toxins: Jasmonates induce the synthesis of secondary metabolites such as alkaloids, terpenoids, and phenolic compounds that are toxic or unpalatable to insects.[9][10]

  • Expression of Defense Proteins: The production of proteins like protease inhibitors, which interfere with insect digestion, and polyphenol oxidases is upregulated.[11]

  • Volatile Organic Compound (VOC) Emission: Plants release a blend of VOCs that can repel herbivores and attract their natural enemies, such as parasitic wasps and predatory mites.[8]

  • Physical Defense Enhancement: Jasmonic acid can also promote the formation of physical barriers, such as trichomes, and increase leaf toughness.[10]

Jasmonate Signaling Pathway

The core of the jasmonate signaling pathway involves the perception of the JA-isoleucine (JA-Ile) conjugate by the COI1 receptor, leading to the degradation of JAZ repressors and the activation of transcription factors that regulate the expression of defense genes.

Jasmonate_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction in Nucleus Wounding Wounding / Herbivore Attack JA_Synthesis JA Biosynthesis Wounding->JA_Synthesis JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JA_Synthesis->JA_Ile JAZ JAZ Repressor SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds to COI1 COI1 (F-box protein) COI1->SCF_COI1 forms MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF_COI1->JAZ targets for degradation Defense_Genes Defense Gene Expression MYC2->Defense_Genes activates

Core components of the jasmonate signaling pathway.

Applications and Efficacy

Exogenous application of jasmonic acid and its volatile methyl ester, methyl jasmonate (MeJA), has been shown to be effective in inducing resistance against a variety of pests in numerous crops.[12] Application methods primarily include foliar spraying and seed treatment.[6][12]

Quantitative Data on Jasmonic Acid Application for Pest Resistance

CropPestApplication MethodJasmonate & ConcentrationPest ReductionImpact on YieldReference
Rice (Oryza sativa)Rice Water Weevil (Lissorhoptrus oryzophilus)Seed TreatmentMeJA (2.5 mM)Reduced larval densitiesNo significant reduction per plant[13]
Wheat (Triticum aestivum)AphidsFoliar SprayJA (0.1 mM and 1 mM)60-73% reduction in aphid populationImproved growth parameters under infestation[14]
Wheat (Triticum aestivum)Thrips and Wheat Blossom MidgeFoliar SprayJA (Concentrations not specified)Higher number of pests in control plotsEnhanced yield in sprayed plots[15]
Tomato, Sweet Pepper, Wheat, MaizeCaterpillars, Aphids, Spider MitesSeed TreatmentJAReduced feeding and pest populationNot specified[6]

Considerations and Trade-offs

While effective in inducing pest resistance, jasmonate application can sometimes come at a cost to the plant. The activation of defense pathways can divert resources from growth and development, potentially leading to reduced biomass and yield, a phenomenon known as a "growth-defense trade-off".[12][13][16] The timing and concentration of application are therefore critical to balance the benefits of induced resistance with potential negative impacts on crop productivity.

Experimental Protocols

1. Protocol for Jasmonic Acid/Methyl Jasmonate Seed Treatment

This protocol is adapted from studies on rice and is applicable to other grain crops with modifications.[12][13]

Materials:

  • Jasmonic acid (JA) or Methyl Jasmonate (MeJA)

  • Tween-20 or other suitable surfactant

  • Distilled water

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • Seeds of the target crop

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of JA or MeJA. For a 2.5 mM MeJA solution, dissolve the appropriate amount of MeJA in distilled water containing 0.1% (v/v) Tween-20.[12]

    • Prepare a control solution of distilled water with 0.1% (v/v) Tween-20.

  • Seed Treatment:

    • Place a known weight of seeds (e.g., 50g) into an Erlenmeyer flask.[12]

    • Add the prepared JA/MeJA solution to the flask, ensuring the seeds are fully submerged. Use a consistent ratio of solution volume to seed weight.

    • Place the flask on a magnetic stirrer and mix gently for a specified duration (e.g., 24 hours) at room temperature.

  • Drying and Storage:

    • After treatment, drain the solution and air-dry the seeds on a clean surface until they reach their original moisture content.

    • Store the treated seeds in a cool, dry place until planting.

2. Protocol for Foliar Application of Jasmonic Acid

This protocol is a generalized procedure for applying JA as a foliar spray.

Materials:

  • Jasmonic acid (JA)

  • Ethanol (B145695) (for dissolving JA, if necessary)

  • Tween-20 or other surfactant

  • Distilled water

  • Spray bottles

  • Personal Protective Equipment (PPE)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of JA at the desired concentration (e.g., 0.1 mM or 1 mM).[14] Jasmonic acid may first need to be dissolved in a small amount of ethanol before being diluted with distilled water.

    • Add a surfactant like Tween-20 (0.05-0.1% v/v) to the final solution to ensure even coverage on the leaf surface.

    • Prepare a control solution with the same concentration of ethanol and surfactant in distilled water.

  • Application:

    • Apply the solution to the plant foliage using a spray bottle, ensuring thorough and uniform coverage of both the adaxial and abaxial leaf surfaces.

    • Apply the spray during the cooler parts of the day (early morning or late evening) to minimize evaporation and potential phytotoxicity.

    • The timing of application relative to pest infestation is crucial and should be determined based on the specific crop-pest system.

3. Protocol for Pest Bioassay to Assess Induced Resistance

This is a generalized protocol to evaluate the efficacy of JA-induced resistance.

Materials:

  • JA-treated and control plants

  • Pest insects of a specific age or developmental stage

  • Enclosures (e.g., clip cages, mesh bags, or whole-plant cages)

  • Microscope or magnifying glass for counting pests

  • Tools for measuring plant damage (e.g., leaf area meter, image analysis software)

Procedure:

  • Plant Preparation:

    • Grow JA-treated and control plants under identical environmental conditions.

  • Pest Infestation:

    • At a predetermined time after JA application, introduce a known number of pest insects to each plant.

    • Use enclosures to confine the insects to a specific leaf or the entire plant.

  • Data Collection:

    • After a specified period (e.g., 24, 48, or 72 hours), count the number of surviving insects.

    • Assess insect feeding behavior and measure the amount of plant damage (e.g., leaf area consumed).

    • For sucking insects like aphids, population growth can be monitored over a longer period.

  • Statistical Analysis:

    • Compare the pest survival, feeding damage, and/or population growth between JA-treated and control plants using appropriate statistical tests (e.g., t-test, ANOVA).

Experimental Workflow for JA Application and Pest Resistance Assay

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_assay Pest Bioassay Plant_Growth Plant Cultivation JA_Application JA/MeJA Application (Seed Treatment or Foliar Spray) Plant_Growth->JA_Application Control_Application Control Treatment Plant_Growth->Control_Application JA_Prep JA/MeJA Solution Preparation JA_Prep->JA_Application JA_Prep->Control_Application Pest_Infestation Pest Infestation JA_Application->Pest_Infestation Control_Application->Pest_Infestation Data_Collection Data Collection (Pest Count, Damage Assessment) Pest_Infestation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

A generalized workflow for jasmonic acid application and pest resistance assessment.

References

Application Notes and Protocols for Cell Culture Treatment with Jasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the treatment of cell cultures with jasmonic acid and its derivatives, such as methyl jasmonate (MeJA). Jasmonates, a family of plant stress hormones, have garnered significant interest for their potential as anti-cancer agents.[1][2] They have been shown to inhibit the proliferation of various cancer cell lines and induce cell death through multiple mechanisms, including apoptosis and cell cycle arrest.[3][4]

Mechanism of Action

Jasmonates exert their cytotoxic effects on cancer cells through several proposed mechanisms:

  • Induction of Apoptosis: Jasmonic acid and its derivatives can trigger apoptosis, or programmed cell death, in cancer cells.[1] This is often mediated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.[5][6] Studies have shown that methyl jasmonate can induce the expression of pro-apoptotic proteins like Bax and Bcl-XS while downregulating anti-apoptotic proteins.[5][6]

  • Cell Cycle Arrest: Jasmonates can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[7][8] Treatment with methyl jasmonate has been observed to cause cell cycle arrest at the G2/M phase in some cell lines.[5]

  • MAPK Signaling Pathway Activation: Methyl jasmonate can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which can lead to the differentiation or apoptosis of cancer cells.[1][5]

  • Bioenergetic Stress: Jasmonates may disrupt mitochondrial function, leading to a depletion of ATP and subsequent cell death.[2]

Quantitative Data Summary

The following table summarizes the effective concentrations of jasmonic acid and methyl jasmonate on various cancer cell lines as reported in the literature.

Cell LineCompoundConcentrationEffectReference
A549 (Human non-small cell lung carcinoma)Methyl Jasmonate5 mMIncreased expression of pro-apoptotic proteins (Bax, Bcl-XS), ROS production, and caspase-3 activation.[5][6]
PC-3 (Human prostate cancer)Methyl Jasmonate2 mMIncreased expression of pro-apoptotic proteins.[5]
HeLa (Human cervical cancer)Jasmonic Acid/Methyl JasmonateNot specifiedIncreased ROS levels.[5]
CaSki (Human cervical cancer)Jasmonic Acid/Methyl JasmonateNot specifiedIncreased ROS levels.[5]
C6 (Rat glioma)Methyl Jasmonate5 mMIncreased intracellular H₂O₂ and O₂⁻, and mitochondrial ROS.[5]
MOLT-4 (Human T-cell leukemia)Methyl Jasmonate0.5 mMApoptotic cell death and activation of JNK and p38.[5]
DH82 (Canine macrophage tumor)Jasmonic Acid1.0-3.0 mMInhibition of cell growth (36.5%).[4]
DH82 (Canine macrophage tumor)Methyl Jasmonate1.0-3.0 mMInhibition of cell growth (82.2%).[4]
Tobacco BY-2 (Plant cell culture)Jasmonic Acid100 µMReduced growth and prevention of mitosis.[9]

Experimental Protocols

Protocol 1: General Procedure for Jasmonic Acid Treatment of Adherent Cancer Cells

This protocol provides a general guideline for treating adherent cancer cell lines with jasmonic acid or methyl jasmonate. Optimization of concentrations and incubation times for specific cell lines is recommended.

Materials:

  • Adherent cancer cell line of interest (e.g., A549, PC-3, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Jasmonic acid or Methyl jasmonate

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (for stock solution preparation)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Resuspend cells in complete medium and perform a cell count.

    • Seed the cells into appropriate culture plates at a predetermined density and allow them to adhere overnight in the incubator.

  • Preparation of Jasmonic Acid Stock Solution:

    • Prepare a high-concentration stock solution of jasmonic acid or methyl jasmonate (e.g., 100 mM) in sterile DMSO or ethanol.

    • Further dilute the stock solution in complete culture medium to achieve the desired final treatment concentrations. It is crucial to ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%).

  • Cell Treatment:

    • After overnight incubation, remove the old medium from the cell culture plates.

    • Add the medium containing the various concentrations of jasmonic acid to the respective wells.

    • Include a vehicle control group treated with the same concentration of DMSO or ethanol as the highest jasmonic acid concentration group.

    • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Post-Treatment Analysis:

    • Following incubation, the effects of the treatment can be assessed using various assays as described below.

Protocol 2: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C.

  • Carefully remove the medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Collect both the floating and adherent cells from each treatment group.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[11]

Visualizations

Jasmonic_Acid_Apoptosis_Signaling_Pathway JA Jasmonic Acid / Methyl Jasmonate ROS Reactive Oxygen Species (ROS) Generation JA->ROS induces Bcl2 Bcl-2 (Anti-apoptotic) JA->Bcl2 inhibits MAPK MAPK Pathway (JNK, p38) JA->MAPK Mito Mitochondrial Dysfunction ROS->Mito Bax Bax / Bcl-XS (Pro-apoptotic) Mito->Bax Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MAPK->Apoptosis

Caption: Proposed signaling pathway for jasmonic acid-induced apoptosis in cancer cells.

Experimental_Workflow start Start: Seed Cells in Culture Plates overnight Overnight Incubation (Adhesion) start->overnight treatment Treat Cells with Jasmonic Acid (Various Concentrations) overnight->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation analysis Post-Treatment Analysis incubation->analysis viability Cell Viability Assay (e.g., MTT) analysis->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) analysis->apoptosis gene_expression Gene/Protein Expression Analysis (e.g., qPCR, Western Blot) analysis->gene_expression data Data Analysis and Interpretation viability->data apoptosis->data gene_expression->data

Caption: General experimental workflow for studying the effects of jasmonic acid on cell cultures.

References

Application Notes and Protocols for Screening Novel Components of the Jasmonate Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three powerful screening methods to identify and characterize new components of the jasmonate (JA) signaling pathway: Yeast Two-Hybrid (Y2H) for binary protein-protein interactions, Tandem Affinity Purification (TAP) coupled with mass spectrometry for identifying protein complex components, and CRISPR-Cas9 genetic screens for functional gene discovery.

Introduction to Jasmonate Signaling

Jasmonates are a class of lipid-derived plant hormones that play critical roles in regulating a wide array of physiological and developmental processes, including defense against herbivores and necrotrophic pathogens, root growth, and fertility.[1] The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), which acts as a jasmonate receptor.[2][3] In the presence of the bioactive jasmonate, jasmonoyl-isoleucine (JA-Ile), COI1 forms a Skp1/Cul1/F-box (SCFCOI1) E3 ubiquitin ligase complex that targets JASMONATE-ZIM DOMAIN (JAZ) repressor proteins for degradation by the 26S proteasome.[1] This degradation releases transcription factors, such as MYC2, MYC3, and MYC4, allowing them to activate the expression of JA-responsive genes.[4][5] The identification of novel proteins that interact with these core components is crucial for a comprehensive understanding of JA signaling and for identifying potential targets for crop improvement and drug development.

Method 1: Yeast Two-Hybrid (Y2H) Screening for Protein-Protein Interactions

The Yeast Two-Hybrid (Y2H) system is a powerful in vivo technique to identify binary protein-protein interactions.[6] It is based on the reconstitution of a functional transcription factor, typically the yeast GAL4 protein, which is split into a DNA-binding domain (BD) and a transcriptional activation domain (AD).[7][8] When a "bait" protein fused to the BD interacts with a "prey" protein fused to the AD, the two domains are brought into close proximity, activating reporter genes that allow for selection and quantification of the interaction.[7][8]

Application in Jasmonate Signaling

Y2H has been instrumental in elucidating the interactions between core components of the JA pathway, such as the interaction between JAZ repressors and MYC transcription factors.[4][5][9][10][11] A known JAZ protein can be used as bait to screen a cDNA library to find novel interacting proteins, or specific candidate interactions can be tested directly.

Quantitative Data Presentation

Table 1: Quantitative Yeast Two-Hybrid Analysis of JAZ-MYC Interactions

BaitPreyInteraction Strength (β-galactosidase activity - Miller Units)Reference
JAZ1MYC2120.5 ± 15.2[4]
JAZ3MYC2155.3 ± 20.8[4]
JAZ9MYC3Strong (qualitative)[9]
JAZ12JAM1++ (Medium)[10]
JAZ12JAM2+++ (Strong)[10]
JAZ4MYC2- (No interaction)[4][11]
JAZ7MYC2- (No interaction)[4][11]

Note: Data is representative and compiled from multiple sources. Quantitative values can vary based on experimental conditions.

Experimental Protocol: GAL4-based Yeast Two-Hybrid Assay

This protocol describes a typical Y2H screen using a known jasmonate signaling protein (e.g., a JAZ protein) as bait to screen a cDNA library.

1. Vector Construction:

  • Clone the coding sequence of the bait protein (e.g., JAZ1) into a GAL4 DNA-binding domain vector, such as pGBKT7.

  • Prepare a cDNA library from a relevant plant tissue or condition of interest cloned into a GAL4 activation domain vector, such as pGADT7.

2. Yeast Transformation:

  • Use a suitable yeast strain, such as Y2HGold or Y190.[12]

  • Co-transform the yeast with the bait plasmid and the prey library plasmids using the lithium acetate/polyethylene glycol method.[12]

3. Selection of Interactors:

  • Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells containing both bait and prey plasmids.[12]

  • To select for interacting partners, plate the colonies from the initial selection onto a higher stringency medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His). 3-Amino-1,2,4-triazole (3-AT) can be added to suppress auto-activation.

  • For systems with a colorimetric reporter, such as lacZ, perform a β-galactosidase filter lift assay or a liquid assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) or chlorophenol red-β-D-galactopyranoside (CPRG) as a substrate to confirm positive interactions.[12]

4. Identification of Prey Plasmids:

  • Isolate the prey plasmids from the positive yeast colonies.

  • Transform the isolated plasmids into E. coli for amplification.

  • Sequence the prey plasmids to identify the interacting proteins.

5. Confirmation of Interactions:

  • Re-transform the identified prey plasmid with the original bait plasmid into yeast and repeat the selection and reporter assays to confirm the interaction.

  • Perform control transformations with the prey plasmid and an empty bait vector (and vice versa) to eliminate false positives.

Visualization of Y2H Workflow

Y2H_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Confirmation Bait_Construction Construct Bait Plasmid (e.g., pGBKT7-JAZ1) Yeast_Transformation Co-transform Yeast (e.g., Y2HGold) Bait_Construction->Yeast_Transformation Prey_Construction Construct Prey Library (e.g., pGADT7-cDNA) Prey_Construction->Yeast_Transformation Initial_Selection Select on SD/-Trp/-Leu Yeast_Transformation->Initial_Selection Interaction_Selection Select on SD/-Trp/-Leu/-His (+ 3-AT) Initial_Selection->Interaction_Selection Reporter_Assay β-galactosidase Assay Interaction_Selection->Reporter_Assay Plasmid_Rescue Rescue Prey Plasmid Reporter_Assay->Plasmid_Rescue Positive Clones Sequencing Sequence Prey Insert Plasmid_Rescue->Sequencing Confirmation Confirm Interaction Sequencing->Confirmation

Caption: Workflow for Yeast Two-Hybrid Screening.

Method 2: Tandem Affinity Purification (TAP) for Protein Complex Identification

Tandem Affinity Purification (TAP) is a technique used to isolate protein complexes from their native environment.[13] A protein of interest (the "bait") is fused to a TAP tag, which consists of two distinct affinity tags separated by a protease cleavage site.[13] The bait protein and its interacting partners are then purified through two sequential affinity chromatography steps, resulting in a highly purified protein complex that can be analyzed by mass spectrometry to identify its components.[14]

Application in Jasmonate Signaling

TAP-MS has been successfully used to identify components of protein complexes in plant hormone signaling pathways.[4] For example, expressing a TAP-tagged COI1 protein in plant cells allows for the purification and identification of proteins that form the SCFCOI1 complex and other associated regulatory proteins.

Quantitative Data Presentation

Table 2: Representative TAP-MS Data for COI1-Interacting Proteins in Arabidopsis

Identified ProteinGene LocusSpectral Counts (COI1-TAP)Spectral Counts (Control)Function
CUL1At4g025701522SCF complex scaffold
ASK1At1g75950891SCF complex component
ASK2At5g42190750SCF complex component
JAZ1At1g19180450Jasmonate signaling repressor
JAZ9At1g74950380Jasmonate signaling repressor
TPLAt1g15750251Transcriptional co-repressor

Note: This is a representative dataset. Spectral counts are a semi-quantitative measure of protein abundance and will vary between experiments.

Experimental Protocol: Tandem Affinity Purification

This protocol outlines the general steps for TAP using a bait protein from the jasmonate pathway.

1. Vector Construction and Plant Transformation:

  • Clone the coding sequence of the bait protein (e.g., COI1) into a plant expression vector containing a TAP tag (e.g., a tag with Protein A and a Calmodulin Binding Peptide separated by a TEV protease cleavage site).

  • Generate stable transgenic Arabidopsis plants or cell cultures expressing the TAP-tagged bait protein.

2. Protein Extraction:

  • Harvest plant tissue and grind to a fine powder in liquid nitrogen.

  • Resuspend the powder in a suitable extraction buffer containing protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant containing the soluble proteins.

3. First Affinity Purification:

  • Incubate the protein extract with IgG-coupled beads to bind the Protein A portion of the TAP tag.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bait protein and its interacting partners by cleaving the tag with TEV protease.

4. Second Affinity Purification:

  • Incubate the eluate from the first step with calmodulin-coated beads in the presence of calcium.

  • Wash the beads to remove the TEV protease and any remaining contaminants.

  • Elute the purified protein complex by chelating the calcium with EGTA.

5. Protein Identification by Mass Spectrometry:

  • Concentrate the final eluate.

  • Separate the proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain).

  • Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.

Visualization of TAP Workflow

TAP_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Transgenesis Generate Transgenic Plants (Bait-TAP) Extraction Protein Extraction Transgenesis->Extraction First_AP 1st Affinity Purification (IgG Beads) Extraction->First_AP Elution1 TEV Protease Elution First_AP->Elution1 Second_AP 2nd Affinity Purification (Calmodulin Beads) Elution1->Second_AP Elution2 EGTA Elution Second_AP->Elution2 SDS_PAGE SDS-PAGE Elution2->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS Identification Protein Identification MS->Identification

Caption: Workflow for Tandem Affinity Purification.

Method 3: CRISPR-Cas9 Screening for Functional Gene Discovery

CRISPR-Cas9 technology allows for precise and efficient genome editing.[15] A pooled CRISPR screen involves introducing a library of single guide RNAs (sgRNAs), each targeting a specific gene, into a population of cells expressing the Cas9 nuclease.[15][16] This creates a population of cells with diverse gene knockouts. By applying a selective pressure (e.g., treatment with jasmonic acid) and using next-generation sequencing to quantify the abundance of each sgRNA before and after selection, genes that influence the cellular response can be identified.[16][17][18][19]

Application in Jasmonate Signaling

A CRISPR screen can be used to identify novel positive or negative regulators of the JA signaling pathway. For example, a population of sgRNA-expressing cells can be treated with a growth-inhibiting concentration of JA. Genes whose knockout leads to enhanced survival are potential negative regulators of JA signaling, while those whose knockout increases sensitivity are potential positive regulators.

Quantitative Data Presentation

Table 3: Representative Data from a Pooled CRISPR Screen for JA Sensitivity

GenesgRNA IDLog2 Fold Change (JA vs. Control)p-valuePhenotype
COI1sgCOI1-1-3.51.2e-8Enriched (Resistant)
JAZ1sgJAZ1-12.83.4e-6Depleted (Sensitive)
MYC2sgMYC2-1-2.95.1e-7Enriched (Resistant)
Novel Gene AsgNovelA-12.58.9e-6Depleted (Sensitive)
Novel Gene BsgNovelB-1-3.12.5e-8Enriched (Resistant)

Note: This is a hypothetical but representative dataset. A negative log2 fold change indicates enrichment of the sgRNA (resistance), while a positive log2 fold change indicates depletion (sensitivity).

Experimental Protocol: Pooled CRISPR-Cas9 Screen

This protocol describes a pooled CRISPR knockout screen in a plant cell culture system to identify genes affecting JA sensitivity.

1. sgRNA Library Design and Construction:

  • Design a library of sgRNAs targeting genes of interest (e.g., the entire genome or a focused library of transcription factors).

  • Synthesize the sgRNA library as a pool of oligonucleotides and clone it into a suitable lentiviral or other plant transformation vector.

2. Cell Line Preparation:

  • Generate a stable cell line expressing the Cas9 nuclease.

3. Library Transduction:

  • Introduce the sgRNA library into the Cas9-expressing cells at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.

4. Selection and Screening:

  • Collect a sample of the cell population as the "time zero" or control reference.

  • Culture the remaining cells in the presence or absence of a selective agent (e.g., a growth-inhibiting concentration of methyl jasmonate).

  • Harvest the cells after a defined period of selection.

5. Next-Generation Sequencing (NGS):

  • Extract genomic DNA from the control and selected cell populations.

  • Amplify the sgRNA-encoding regions from the genomic DNA by PCR.

  • Perform high-throughput sequencing of the PCR amplicons to determine the read count for each sgRNA in each population.

6. Data Analysis:

  • Normalize the sgRNA read counts.

  • Calculate the log2 fold change in abundance for each sgRNA between the treated and control samples.

  • Use statistical tools like MAGeCK to identify genes that are significantly enriched or depleted in the treated population.[17]

7. Hit Validation:

  • Validate the top candidate genes by generating individual knockout lines and confirming their phenotype in response to jasmonate treatment.

Visualization of CRISPR Screen Workflow

CRISPR_Screen_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Library_Construction sgRNA Library Construction Transduction Transduce Cells with sgRNA Library Library_Construction->Transduction Cas9_Cells Generate Cas9-expressing Cell Line Cas9_Cells->Transduction Selection Apply Selection (e.g., Jasmonate) Transduction->Selection gDNA_Extraction Genomic DNA Extraction Selection->gDNA_Extraction NGS Next-Generation Sequencing gDNA_Extraction->NGS Data_Analysis Identify Enriched/ Depleted sgRNAs NGS->Data_Analysis Hit_Validation Validate Hits Data_Analysis->Hit_Validation

Caption: Workflow for a Pooled CRISPR-Cas9 Screen.

Jasmonate Signaling Pathway Diagram

Jasmonate_Signaling JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds SCF SCF Complex COI1->SCF forms JAZ JAZ Repressor SCF->JAZ targets for degradation MYC MYC TFs (e.g., MYC2) JAZ->MYC represses Proteasome 26S Proteasome JAZ->Proteasome degradation JA_Response Jasmonate-Responsive Gene Expression MYC->JA_Response activates

Caption: Core Jasmonate Signaling Pathway.

References

Application Notes and Protocols: Synthesis and Evaluation of Jasmonic Acid Derivatives for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of jasmonic acid (JA) derivatives and protocols for evaluating their biological activity. Jasmonates, a class of lipid-based plant hormones, and their synthetic analogs have garnered significant interest in drug discovery due to their diverse biological activities, including potent anti-cancer and anti-inflammatory properties.[1][2][3] This document offers detailed methodologies, quantitative data, and visual pathway representations to facilitate research and development in this promising area.

Introduction to Jasmonic Acid and Its Derivatives

Jasmonic acid and its derivatives are cyclopentanone-based compounds biosynthesized from linolenic acid via the octadecanoid pathway.[4] Key derivatives include the volatile ester methyl jasmonate (MeJA) and amino acid conjugates like jasmonoyl-isoleucine (JA-Ile).[4] These molecules play crucial roles in plant defense and development.[3] In recent years, researchers have explored the therapeutic potential of natural and synthetic jasmonates, revealing their ability to selectively induce apoptosis in cancer cells and modulate inflammatory responses.[1][2][5] Their structural similarity to prostaglandins (B1171923) has made them attractive candidates for development as anti-inflammatory agents.[2]

Jasmonic Acid Signaling Pathway

The canonical jasmonic acid signaling pathway is initiated by the binding of the bioactive conjugate JA-Ile to the F-box protein CORONATINE INSENSITIVE 1 (COI1). This interaction leads to the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes involved in various cellular processes, including defense, growth inhibition, and senescence.

Jasmonic_Acid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA Jasmonic Acid (JA) JAR1 JAR1 JA->JAR1 Isoleucine JAIle JA-Isoleucine (JA-Ile) JAR1->JAIle COI1 COI1 JAIle->COI1 Binding SCF SCF Complex COI1->SCF Forms JAZ JAZ Repressor SCF->JAZ Ubiquitination MYC2 MYC2/TFs JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation JRG Jasmonate Responsive Genes MYC2->JRG Activates Transcription

A simplified diagram of the core jasmonic acid signaling pathway.

Quantitative Data on Biological Activity

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of various jasmonic acid derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Anticancer Activity of Jasmonic Acid Derivatives (IC50 Values)
CompoundCancer Cell LineCancer TypeIC50 (mM)Reference
Methyl Jasmonate (MJ)B16-F10Melanoma2.6[6]
Methyl Jasmonate (MJ)C33ACervical Cancer2.2[1]
Methyl Jasmonate (MJ)CaSkiCervical Cancer1.7[1]
Methyl Jasmonate (MJ)HeLaCervical Cancer3.0[1]
Methyl Jasmonate (MJ)SiHaCervical Cancer3.3[1]
Methyl Jasmonate (MJ)U87-MGGlioblastoma5.2
Methyl Jasmonate (MJ)LN229Glioblastoma5.5
Methyl Jasmonate (MJ)HepG2Liver Cancer0.313 (mg/mL)
Jasmonic Acid (JA)HepG2Liver Cancer0.300 (mg/mL)
Synthetic Derivative (Compound I)B16-F10Melanoma0.04[6]
Synthetic Derivative (C-10)U87-MGGlioblastoma3.2
Methyl 4,5-didehydrojasmonate (DHJM)HL-60Human Myeloid Leukemia0.012[1]
3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pent-2-en-1-yl)cyclopentanolA549Lung Cancer4.564[6]
3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pent-2-en-1-yl)cyclopentanolSKOV-3Ovarian Cancer6.077[6]
Table 2: Anti-inflammatory Activity of Jasmonic Acid Derivatives
CompoundCell LineActivity MetricConcentration / IC50Reference
Methyl JasmonateRAW 264.7 (macrophage)Inhibition of NO, IL-6, TNF-α50 and 100 µM[2]
Methyl 4,5-didehydrojasmonate (DHJM)RAW 264.7 (macrophage)Inhibition of NO, IL-6, TNF-α6.25, 12.5, 25, and 50 µM[2]
Methyl 5-chloro-4,5-didehydrodihydro-jasmonateRAW 264.7 (macrophage)Inhibition of pro-inflammatory mediators12.5 and 20 µM[1][6]
t-butyl 5-chloro-4,5-didehydrodihydro-jasmonateRAW 264.7 (macrophage)Inhibition of pro-inflammatory mediators3.12, 6.25, 12.5 and 25 µM[6]
12-oxo-phytodienoic acid-URAT1-inhibitory activity15.9 µM

Experimental Protocols

The following section provides detailed protocols for the synthesis of key jasmonic acid derivatives and for the evaluation of their biological activities.

Synthesis of Jasmonic Acid Derivatives

The synthesis of jasmonic acid derivatives often involves multi-step chemical reactions. Below is a general workflow and a more specific example for the synthesis of methyl jasmonate.

Synthesis_Workflow Start Starting Materials (e.g., 2-pentyl-cyclopent-2-enone) Reaction1 Michael Addition (e.g., with dimethyl malonate) Start->Reaction1 Intermediate1 Intermediate Product Reaction1->Intermediate1 Reaction2 Decarboxylation Intermediate1->Reaction2 Intermediate2 Jasmonic Acid Analog Reaction2->Intermediate2 Reaction3 Esterification / Amidation Intermediate2->Reaction3 Purification Purification (e.g., Chromatography) Reaction3->Purification FinalProduct Final Jasmonic Acid Derivative Characterization Characterization (NMR, MS) Purification->Characterization Characterization->FinalProduct

General experimental workflow for the synthesis of jasmonic acid derivatives.

Protocol 4.1.1: Synthesis of Methyl Jasmonate

This protocol describes a common method for the synthesis of methyl jasmonate involving a Michael addition.

Materials:

  • 2-(2Z-pentenyl)-2-cyclopenten-1-one

  • Dimethyl malonate

  • Sodium methoxide (B1231860)

  • Methanol (B129727)

  • Hydrochloric acid

  • Sodium chloride

  • Diethyl ether

  • Magnesium sulfate

  • Apparatus for distillation and reflux

Procedure:

  • Michael Addition:

    • Dissolve 2-(2Z-pentenyl)-2-cyclopenten-1-one in methanol in a round-bottom flask.

    • Add dimethyl malonate to the solution.

    • Slowly add a solution of sodium methoxide in methanol while stirring at room temperature.

    • Allow the reaction to proceed for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Saponification and Decarboxylation:

    • To the reaction mixture, add a solution of sodium hydroxide (B78521) in water.

    • Heat the mixture to reflux for several hours to induce saponification.

    • Cool the mixture and acidify with hydrochloric acid to facilitate decarboxylation, which may require gentle heating.

  • Work-up and Purification:

    • Extract the aqueous mixture with diethyl ether.

    • Wash the combined organic layers with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Esterification:

    • Dissolve the resulting crude jasmonic acid in methanol.

    • Add a catalytic amount of sulfuric acid.

    • Heat the mixture to reflux for several hours.

  • Final Purification:

    • After cooling, neutralize the reaction mixture.

    • Extract the methyl jasmonate with diethyl ether.

    • Wash the organic layer, dry, and concentrate.

    • Purify the final product by vacuum distillation or column chromatography.

Characterization:

  • Confirm the structure of the synthesized methyl jasmonate using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity Assays

Protocol 4.2.1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of jasmonic acid derivatives on cancer cell lines.[6]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Jasmonic acid derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the jasmonic acid derivatives in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a solvent control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the solvent control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.

Protocol 4.2.2: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This protocol describes a standard method for evaluating the anti-inflammatory effects of jasmonic acid derivatives in a rat model.

Materials:

  • Male Wistar rats (150-200 g)

  • Jasmonic acid derivatives

  • Carrageenan solution (1% in saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, vehicle, standard drug, and different doses of the test compounds).

  • Compound Administration:

    • Administer the jasmonic acid derivatives or vehicle orally or intraperitoneally to the respective groups one hour before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

    • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Conclusion

The synthesis and evaluation of jasmonic acid derivatives represent a vibrant area of research with significant therapeutic potential. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to explore the synthesis of novel jasmonate analogs and to systematically evaluate their biological activities. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of new and effective therapeutic agents for cancer and inflammatory diseases.

References

In Vitro Assays for Jasmonate Signaling Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jasmonates (JAs) are a class of lipid-derived phytohormones that are pivotal in regulating plant growth, development, and defense responses against biotic and abiotic stresses.[1][2] The core jasmonate signaling pathway involves the hormone jasmonoyl-L-isoleucine (JA-Ile), the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1), and a family of transcriptional repressors known as JASMONATE ZIM-DOMAIN (JAZ) proteins.[3][4] In the absence of JA-Ile, JAZ proteins bind to and repress transcription factors like MYC2, inhibiting the expression of JA-responsive genes.[1][3] Upon stress, JA-Ile accumulates and acts as a molecular glue, promoting the interaction between COI1 and JAZ proteins.[4][5] This interaction leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome, thereby releasing the transcription factors to activate downstream gene expression.[3][4][6]

Understanding and modulating this pathway requires robust in vitro assays to dissect the protein-protein interactions that are central to its function. This document provides detailed application notes and protocols for key in vitro assays used to study jasmonate signaling, including Yeast Two-Hybrid (Y2H), Pull-Down assays, and Surface Plasmon Resonance (SPR).

Jasmonate Signaling Pathway Overview

The activation of the jasmonate signaling pathway is a well-orchestrated process initiated by the perception of the bioactive hormone JA-Ile. This leads to the formation of a co-receptor complex involving COI1 and a JAZ protein, which is the critical step for the degradation of the JAZ repressor and the subsequent activation of gene transcription.[5][7][8]

Jasmonate_Signaling_Pathway Core Jasmonate Signaling Pathway cluster_off Resting State (- JA-Ile) cluster_on Active State (+ JA-Ile) JAZ_rep JAZ Repressor MYC2_rep MYC2 Transcription Factor JAZ_rep->MYC2_rep Represses TPL TPL Co-repressor JAZ_rep->TPL recruits JA_Gene_off JA-Responsive Genes (OFF) MYC2_rep->JA_Gene_off JA_Ile JA-Ile COI1 COI1 Receptor JA_Ile->COI1 binds SCF_COI1 SCF-COI1 E3 Ubiquitin Ligase COI1->SCF_COI1 part of JAZ_act JAZ Repressor Proteasome 26S Proteasome JAZ_act->Proteasome Degradation MYC2_act MYC2 (Active) SCF_COI1->JAZ_act recruits JAZ (Ubiquitination) Proteasome->MYC2_act JA_Gene_on JA-Responsive Genes (ON) MYC2_act->JA_Gene_on Activates Transcription

Caption: The core jasmonate signaling pathway with and without the JA-Ile signal.

Application Note 1: Yeast Two-Hybrid (Y2H) Assay

Principle

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for identifying and characterizing protein-protein interactions in vivo.[9] It relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the assay, the two proteins of interest (e.g., COI1 and a JAZ protein) are expressed as fusions to the BD ("bait") and AD ("prey"), respectively. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This drives the expression of a reporter gene (e.g., LacZ, HIS3), allowing for a colorimetric or nutritional selection-based readout.[10][11] For jasmonate signaling, this assay is particularly useful as the interaction between COI1 and JAZ is dependent on the presence of JA-Ile or its analog coronatine, which can be added to the yeast growth medium.[12]

Yeast_Two_Hybrid_Workflow Yeast Two-Hybrid (Y2H) Workflow cluster_plasmids Plasmid Construction cluster_transformation Yeast Transformation & Mating cluster_selection Interaction Selection & Detection cluster_nucleus Nuclear Events Bait Bait Plasmid (e.g., pGBKT7) Gene of Interest (COI1) + DNA-BD YeastA Transform Bait into MATa yeast Bait->YeastA Prey Prey Plasmid (e.g., pGADT7) Partner Protein (JAZ) + AD YeastAlpha Transform Prey into MATα yeast Prey->YeastAlpha Mating Mate MATa and MATα to create diploid yeast YeastA->Mating YeastAlpha->Mating Selection Plate on selective medium (-Leu, -Trp, -His) + JA-Ile / Coronatine Mating->Selection NoInteraction No Interaction No Growth / No Color Selection->NoInteraction If no interaction Interaction Interaction Occurs Growth / Blue Color (X-Gal) Selection->Interaction If interaction cluster_nucleus cluster_nucleus BD_Bait BD-COI1 AD_Prey AD-JAZ BD_Bait->AD_Prey JA-Ile mediated interaction UAS UAS BD_Bait->UAS binds Reporter Reporter Gene (e.g., HIS3, LacZ) AD_Prey->Reporter activates UAS->Reporter

Caption: Workflow for a Yeast Two-Hybrid assay to detect COI1-JAZ interaction.

Experimental Protocol

  • Vector Construction:

    • Clone the full-length or domain of interest of the bait protein (e.g., Arabidopsis COI1) into a BD vector (e.g., pGBKT7).

    • Clone the full-length or domain of interest of the prey protein (e.g., Arabidopsis JAZ1) into an AD vector (e.g., pGADT7).

    • Verify all constructs by sequencing.

  • Yeast Transformation:

    • Transform the bait and prey plasmids into separate haploid yeast strains of opposite mating types (e.g., Y2HGold and Y187).[13]

    • Select for successful transformants on appropriate synthetic defined (SD) dropout media (e.g., SD/-Trp for bait, SD/-Leu for prey).

  • Mating and Interaction Assay:

    • Mate the transformed yeast strains by mixing them on a YPDA plate and incubating overnight.

    • Scrape the mated yeast and resuspend in sterile water.

    • Plate serial dilutions onto selection plates:

      • Control: SD/-Leu/-Trp (selects for diploid yeast containing both plasmids).

      • High Stringency Selection: SD/-Leu/-Trp/-His/-Ade (selects for interacting proteins).

    • To test for hormone dependency, supplement the high-stringency media with the desired concentration of JA-Ile or coronatine (e.g., 30-60 µM).[12] A solvent control (e.g., ethanol) should also be used.

  • Quantitative/Qualitative Analysis (LacZ Assay):

    • Perform a colony-lift filter assay using X-Gal to detect β-galactosidase activity.

    • Incubate the filters at 30°C and monitor for the development of a blue color, which indicates a positive interaction. The intensity of the color can provide a qualitative measure of interaction strength.

Application Note 2: In Vitro Pull-Down Assay

Principle

The pull-down assay is a versatile in vitro technique used to confirm direct protein-protein interactions.[14] In this method, a "bait" protein is expressed as a fusion protein with an affinity tag (e.g., Glutathione S-transferase (GST) or a polyhistidine-tag).[15] The tagged bait protein is immobilized on affinity beads (e.g., Glutathione-Agarose). This complex is then incubated with a protein extract or a purified "prey" protein. If the prey protein interacts with the bait, it will be "pulled down" from the solution and captured on the beads. After washing to remove non-specific binders, the bound proteins are eluted and analyzed, typically by Western blotting.[16][17][18]

Pull_Down_Workflow In Vitro Pull-Down Assay Workflow cluster_bait 1. Bait Protein Immobilization cluster_prey 2. Incubation with Prey cluster_wash 3. Washing and Elution cluster_analysis 4. Analysis Bait_Protein Purified Tagged Bait Protein (e.g., GST-JAZ) Immobilized_Bait Immobilized Bait Protein Bait_Protein->Immobilized_Bait Beads Affinity Resin (e.g., Glutathione Beads) Incubation Incubate Bait-Beads with Prey (+/- JA-Ile) Immobilized_Bait->Incubation Prey_Protein Prey Protein Source (e.g., Cell Lysate with COI1-Myc) Prey_Protein->Incubation Wash Wash Beads to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins (e.g., with Glutathione) Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot (Detect Prey with anti-Myc Ab) SDS_PAGE->Western_Blot

Caption: General workflow for an in vitro GST pull-down assay.

Experimental Protocol

  • Protein Expression and Purification:

    • Express the "bait" protein (e.g., JAZ1) with a GST tag (GST-JAZ1) in E. coli.

    • Purify the GST-JAZ1 protein using glutathione-agarose beads according to the manufacturer's protocol.

    • The "prey" protein (e.g., COI1) can be expressed in a separate system (e.g., in plant tissues with a Myc tag) and used as a crude lysate, or it can be purified.[12]

  • Bait Immobilization:

    • Incubate a defined amount of purified GST-JAZ1 (e.g., 25 µg) with equilibrated glutathione-agarose beads in binding buffer for 1-2 hours at 4°C with gentle rotation.[12]

    • Use GST alone as a negative control.

  • Binding Reaction:

    • Wash the beads with immobilized bait protein to remove any unbound protein.

    • Add the protein source containing the prey (e.g., 1 mg of total protein from a plant lysate expressing COI1-Myc).[12]

    • Add JA-Ile or coronatine to the desired final concentration (or solvent as a control).

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by gentle centrifugation.

    • Remove the supernatant (this is the "unbound" fraction).

    • Wash the beads 3-5 times with ice-cold binding buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using an antibody specific to the prey protein's tag (e.g., anti-Myc antibody) to detect the interaction.

Application Note 3: Surface Plasmon Resonance (SPR)

Principle

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions.[19] It measures changes in the refractive index at the surface of a sensor chip. In a typical experiment, one molecule (the "ligand," e.g., COI1) is immobilized on the sensor chip surface. A solution containing the other molecule (the "analyte," e.g., a JAZ peptide) is then flowed over the surface. The binding of the analyte to the ligand causes a change in mass on the chip surface, which alters the refractive index and is detected as a change in the SPR signal (measured in Resonance Units, RU). This allows for the quantitative determination of binding kinetics (association rate, kₐ; dissociation rate, kₑ) and affinity (dissociation constant, Kₑ).[19][20][21]

SPR_Workflow Surface Plasmon Resonance (SPR) Workflow cluster_setup 1. Chip Preparation cluster_binding 2. Binding Analysis cluster_output 3. Data Output & Analysis Chip Sensor Chip (e.g., CM5 Chip) Immobilize Immobilize Ligand (e.g., COI1 protein) to chip surface Chip->Immobilize Association Association Phase: Analyte flows over chip, binding occurs Immobilize->Association Analyte Inject Analyte (e.g., JAZ peptide + JA-Ile) at various concentrations Analyte->Association Dissociation Dissociation Phase: Buffer flows over chip, complex dissociates Association->Dissociation Sensorgram Generate Sensorgram (RU vs. Time) Dissociation->Sensorgram Kinetics Calculate Kinetic Constants: ka (association rate) kd (dissociation rate) KD (affinity) Sensorgram->Kinetics

Caption: Simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

Experimental Protocol

  • Ligand Immobilization:

    • The ligand (e.g., purified recombinant COI1-ASK1 complex) is covalently immobilized onto a sensor chip (e.g., a CM5 sensor chip via amine coupling).

    • A reference flow cell is prepared similarly but without the ligand to allow for background signal subtraction.

  • Analyte Preparation:

    • Prepare a series of dilutions of the analyte (e.g., a synthetic peptide corresponding to the JAZ degron) in a suitable running buffer.

    • For hormone-dependent interactions, include a constant, saturating concentration of JA-Ile or coronatine in both the running buffer and the analyte samples.

  • Binding Measurement:

    • Equilibrate the system by flowing running buffer over the ligand and reference cells until a stable baseline is achieved.

    • Inject the analyte solutions sequentially, from the lowest to the highest concentration, over the flow cells for a defined period (association phase).

    • Switch back to flowing running buffer to monitor the dissociation of the analyte from the ligand (dissociation phase).

    • Between different analyte injections, regenerate the sensor surface using a mild regeneration solution (e.g., low pH glycine) if necessary.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting process yields the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from in vitro assays studying the COI1-JAZ interaction. These values highlight the high-affinity interaction that is dependent on the presence of a jasmonate ligand.

Interacting ProteinsLigandAssay MethodAffinity (Kd) / Competition (Ki)Reference
COI1-ASK1 + JAZ13H-coronatineRadioligand Binding48 ± 13 nM (Kd)[7][8][22]
COI1-ASK1 + JAZ63H-coronatineRadioligand Binding68 ± 15 nM (Kd)[7][8][22]
COI1-ASK1 + JAZ1 peptide3H-coronatineRadioligand Binding108 ± 29 nM (Kd)[22]
COI1-JAZ6 Complex(3R,7S)-JA-IleRadioligand Binding1.8 µM (Ki)[7][22]
COI1-JAZ6 Complex(3R,7R)-JA-IleRadioligand Binding18 µM (Ki)[7][22]
COI1 + JAZ9CoronatineYeast Two-Hybrid>1.5 µM (Effective Conc.)[12]
COI1 + JAZ1CoronatineYeast Two-Hybrid>30 µM (Effective Conc.)[12]

Note: Kd (dissociation constant) represents the concentration of ligand at which half of the binding sites of the receptor are occupied. Ki (inhibition constant) represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. Lower values indicate higher affinity.

References

Application Notes and Protocols for Jasmonate-Responsive Promoter Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates (JAs) are a class of lipid-derived phytohormones that play critical roles in regulating plant growth, development, and responses to a wide array of biotic and abiotic stresses. The jasmonate signaling pathway is a key target for understanding and engineering plant defense mechanisms, as well as for identifying novel compounds that can modulate plant stress responses. Reporter gene assays utilizing jasmonate-responsive promoters are powerful tools for dissecting the intricacies of the JA signaling cascade and for high-throughput screening of chemical entities that can either mimic or inhibit jasmonate action.

These application notes provide a comprehensive overview and detailed protocols for employing jasmonate-responsive promoters coupled with reporter genes, such as β-glucuronidase (GUS) and luciferase (LUC), to monitor and quantify jasmonate signaling activity in plants.

Key Jasmonate-Responsive Promoters

Several promoters from genes involved in the jasmonate response have been well-characterized and are commonly used in reporter assays. The choice of promoter can influence the specificity and dynamics of the reporter assay.

PromoterGene ProductTypical Induction by MeJAKey Features
PDF1.2 Plant Defensin (B1577277) 1.2StrongActivated by both jasmonate and ethylene (B1197577) signaling pathways, often used to study crosstalk between these hormones.[1][2]
VSP1 Vegetative Storage Protein 1StrongA classical jasmonate-responsive gene, strongly induced by wounding and jasmonates.
AtJMT Jasmonic Acid Carboxyl MethyltransferaseStrongInvolved in the conversion of jasmonic acid to its volatile form, methyl jasmonate (MeJA), and is itself induced by MeJA.[3][4][5]
AtPAO3 Polyamine Oxidase 3ModerateResponsive to various stress-related hormones including jasmonic acid and salicylic (B10762653) acid.[6][7]

Jasmonate Signaling Pathway

The perception of jasmonate and the subsequent activation of gene expression is a well-orchestrated molecular process. In the absence of jasmonate, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors (TFs) like MYC2. Upon stress, the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is synthesized and binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of an SCF E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. The degradation of JAZ proteins liberates the TFs, allowing them to activate the transcription of jasmonate-responsive genes.

Jasmonate_Signaling Stress Wounding, Herbivory, Pathogens JA_Ile JA-Ile (Bioactive Jasmonate) Stress->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ targets for degradation Proteasome 26S Proteasome JAZ->Proteasome degraded by MYC2 MYC2 (Transcription Factor) JAZ->MYC2 JRGs Jasmonate-Responsive Genes (e.g., PDF1.2, VSP1) MYC2->JRGs

Figure 1. Simplified diagram of the jasmonate signaling pathway.

Experimental Workflow for Reporter Gene Assays

A typical workflow for a jasmonate-responsive reporter gene assay involves the generation of transgenic plants or the transient transformation of plant cells, followed by treatment with jasmonate or a test compound, and subsequent quantification of the reporter gene activity.

Reporter_Assay_Workflow start Start construct Create Promoter-Reporter Construct (e.g., pPDF1.2::GUS) start->construct transform Generate Transgenic Plants or Prepare Protoplasts for Transient Assay construct->transform treat Treat with Methyl Jasmonate (MeJA) or Test Compound transform->treat incubate Incubate for a Defined Period treat->incubate harvest Harvest Plant Tissue or Protoplasts incubate->harvest extract Extract Proteins harvest->extract assay Perform Reporter Assay (GUS or Luciferase) extract->assay quantify Quantify Reporter Activity assay->quantify analyze Data Analysis and Interpretation quantify->analyze end End analyze->end

Figure 2. General experimental workflow for a reporter gene assay.

Data Presentation

Table 1: Quantitative GUS Activity in Transgenic Arabidopsis

Promoter ConstructTreatmentGUS Activity (nmol 4-MU/mg protein/hr) ± SEFold InductionReference
pAtPAO3::GUSControl1.2 ± 0.2-[6][7]
pAtPAO3::GUS100 µM MeJA3.8 ± 0.53.2[6][7]
pOsmotin::GUSControl45.6 ± 5.1-[8]
pOsmotin::GUS45 µM MeJA~50~1.1[8]
pOsmotin::GUS5 ppm Ethylene + 45 µM MeJA~4000~87.7[8]

Table 2: Relative Luciferase Activity in Plant Protoplasts

Reporter ConstructEffector(s)TreatmentRelative Luciferase Units (RLU) ± SEFold InductionReference
pJAZ1::LUCMYC2Mock1.0 ± 0.1-[9]
pJAZ1::LUCMYC2 + COI15 µM Coronatine4.5 ± 0.54.5[9]
pVSP1::LUC-Control1.0-[10]
pVSP1::LUC-WoundingHigh-[10]
pVSP1::LUC-MeJAHigh-[10]

Experimental Protocols

Protocol 1: Histochemical and Fluorometric GUS Reporter Assay

This protocol is adapted for the analysis of GUS activity in transgenic plants harboring a jasmonate-responsive promoter-GUS fusion.

Materials:

  • Transgenic plants (e.g., Arabidopsis thaliana)

  • Methyl jasmonate (MeJA) stock solution (100 mM in ethanol)

  • GUS staining solution: 100 mM sodium phosphate (B84403) buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% (v/v) Triton X-100, and 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)

  • GUS extraction buffer: 50 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.1% (v/v) Triton X-100, 0.1% (w/v) sodium lauryl sarcosine, and 10 mM β-mercaptoethanol (added fresh)

  • Fluorogenic assay buffer: GUS extraction buffer containing 1 mM 4-methylumbelliferyl-β-D-glucuronide (4-MUG)

  • Stop buffer: 0.2 M Na₂CO₃

  • 70% Ethanol (B145695)

  • Liquid nitrogen

Procedure:

  • Plant Treatment:

    • Grow transgenic seedlings on sterile MS medium or in soil.

    • For treatment, spray seedlings with a solution of 100 µM MeJA or a mock solution (water with the same concentration of ethanol as the MeJA treatment).

    • Harvest tissues at desired time points (e.g., 0, 6, 12, 24 hours) and flash-freeze in liquid nitrogen for fluorometric assay, or proceed directly to histochemical staining.

  • Histochemical GUS Staining (Qualitative):

    • Immerse fresh plant tissues in GUS staining solution in a multi-well plate or microfuge tube.

    • Vacuum infiltrate for 10-15 minutes to ensure penetration of the substrate.

    • Incubate at 37°C for 2-24 hours, or until blue color develops.

    • Remove the staining solution and wash the tissues with 70% ethanol to remove chlorophyll (B73375) and visualize the blue precipitate.

    • Document the staining pattern using a microscope or scanner.

  • Fluorometric GUS Assay (Quantitative):

    • Grind frozen tissue (50-100 mg) to a fine powder in a pre-chilled mortar and pestle or with a tissue homogenizer.

    • Add 200-500 µL of ice-cold GUS extraction buffer and vortex thoroughly.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

    • Pre-warm the fluorogenic assay buffer to 37°C.

    • Start the reaction by adding 10-50 µL of protein extract to 500 µL of pre-warmed fluorogenic assay buffer.

    • At various time points (e.g., 0, 15, 30, 60 minutes), take a 100 µL aliquot of the reaction and add it to 900 µL of stop buffer.

    • Measure the fluorescence of the stopped reactions using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.

    • Calculate the GUS activity as nanomoles of 4-methylumbelliferone (B1674119) (4-MU) produced per minute per milligram of protein, using a standard curve of 4-MU.

Protocol 2: Dual-Luciferase® Reporter Assay in Plant Protoplasts

This protocol is designed for transient expression assays in plant protoplasts to rapidly assess the activity of jasmonate-responsive promoters.

Materials:

  • Plant leaves for protoplast isolation (e.g., Arabidopsis thaliana or Nicotiana benthamiana)

  • Enzyme solution for protoplast isolation (e.g., cellulase (B1617823) and macerozyme)

  • Plasmids:

    • Reporter plasmid: Jasmonate-responsive promoter driving Firefly luciferase (LUC)

    • Internal control plasmid: A constitutive promoter (e.g., CaMV 35S) driving Renilla luciferase (RLUC)

    • Effector plasmids (optional): Plasmids expressing transcription factors or other regulatory proteins

  • PEG-calcium transfection solution

  • W5 solution (154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7)

  • Dual-Luciferase® Reporter Assay System (or equivalent)

  • Luminometer

Procedure:

  • Protoplast Isolation and Transfection:

    • Isolate protoplasts from healthy plant leaves according to established protocols.

    • Co-transfect the protoplasts with the reporter, internal control, and effector plasmids using the PEG-calcium method.[11]

    • After transfection, resuspend the protoplasts in an appropriate incubation buffer.

  • Jasmonate Treatment:

    • Divide the transfected protoplasts into treatment groups.

    • Add MeJA to the desired final concentration (e.g., 50 µM) or a mock solution.

    • Incubate the protoplasts for 6-24 hours in the dark.

  • Cell Lysis and Luciferase Assay:

    • Pellet the protoplasts by centrifugation and remove the supernatant.

    • Lyse the protoplasts by adding Passive Lysis Buffer (from the assay kit) and incubating for 15 minutes at room temperature with gentle shaking.

    • Transfer 20 µL of the cell lysate to a luminometer tube or a white 96-well plate.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity.

    • Immediately after the first measurement, add 100 µL of Stop & Glo® Reagent to quench the Firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency.

    • Express the results as fold induction relative to the mock-treated control.

Applications in Research and Drug Development

  • Dissecting Signaling Pathways: By creating mutations in the promoter sequence or by co-expressing various signaling components (e.g., transcription factors, repressors), the roles of specific cis-elements and trans-acting factors in jasmonate-mediated gene expression can be elucidated.

  • High-Throughput Screening: These reporter systems are amenable to high-throughput screening of chemical libraries to identify novel agonists or antagonists of the jasmonate signaling pathway. Such compounds could have applications as plant growth regulators, defense elicitors, or herbicides.

  • Studying Hormone Crosstalk: Jasmonate signaling is intricately connected with other hormone pathways, such as those for salicylic acid and ethylene.[1][2] Reporter assays with specific jasmonate-responsive promoters can be used to investigate the molecular basis of this crosstalk.

  • Promoter Bashing and Synthetic Promoters: Deletion and mutational analysis of jasmonate-responsive promoters can identify minimal promoter regions and essential cis-acting elements, which can be used to engineer synthetic promoters with desired expression characteristics.

Conclusion

Reporter gene assays based on jasmonate-responsive promoters are versatile and powerful tools for fundamental plant science research and for applied purposes in agriculture and drug discovery. The protocols and data presented here provide a solid foundation for researchers to design and execute robust experiments to investigate the complex world of jasmonate signaling.

References

Troubleshooting & Optimization

Technical Support Center: Jasmonic Acid Extraction from Fatty Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of jasmonic acid (JA) and its derivatives from fatty tissues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific challenges you may face during your experiments.

Q1: I am getting a very low yield of jasmonic acid from my fatty tissue samples. What are the possible causes and how can I improve my yield?

A1: Low recovery of jasmonic acid is a common issue when working with lipid-rich tissues. The primary culprits are often lipid interference and suboptimal extraction procedures.

Potential Causes & Solutions:

  • Inadequate Cell Lysis: Fatty tissues can be challenging to homogenize effectively.

    • Troubleshooting: Ensure your tissue is thoroughly frozen with liquid nitrogen and ground to a fine powder. Using a bead beater with appropriate lysing matrix can significantly improve cell disruption.

  • Lipid Interference: High concentrations of triglycerides (TAGs) and other lipids can trap jasmonic acid, preventing its efficient extraction into the aqueous phase.[1][2]

    • Troubleshooting:

      • Defatting Step: Incorporate a defatting step using a non-polar solvent like hexane (B92381). After initial homogenization in an aqueous-organic solvent (e.g., methanol (B129727)/water), a liquid-liquid partition with hexane will separate the bulk of the lipids into the non-polar phase, leaving the more polar jasmonic acid in the aqueous phase.

      • Solid-Phase Extraction (SPE): This is a highly effective method for removing lipids and other interfering substances. A C18 or other reverse-phase SPE cartridge can be used to bind jasmonic acid while allowing lipids to be washed away.

  • Suboptimal Solvent Choice: The polarity of your extraction solvent is crucial for selectively extracting jasmonic acid while leaving lipids behind.

    • Troubleshooting: A common and effective extraction solvent is a mixture of methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure jasmonic acid remains in its protonated, less polar form, which is more amenable to extraction.

  • Degradation of Jasmonic Acid: Jasmonic acid can be susceptible to degradation, especially at non-optimal pH or in the presence of certain enzymes.

    • Troubleshooting: Perform extractions at low temperatures (4°C) to minimize enzymatic activity. The addition of an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent can also prevent oxidative degradation.

Q2: My mass spectrometry results show significant signal suppression when analyzing jasmonic acid from fatty tissue extracts. What is causing this and how can I fix it?

A2: Signal suppression in mass spectrometry is a classic sign of matrix effects, where co-eluting compounds from your sample interfere with the ionization of your analyte of interest (jasmonic acid). In the case of fatty tissues, the primary culprits are residual lipids and other non-polar molecules.

Potential Causes & Solutions:

  • Insufficient Sample Cleanup: Your current cleanup protocol may not be adequately removing interfering lipids.

    • Troubleshooting:

      • Optimize SPE: If you are already using Solid-Phase Extraction (SPE), ensure your protocol is optimized. This includes selecting the appropriate sorbent (C18 is common for reverse-phase separation of lipids), conditioning the cartridge properly, using an effective wash solvent to remove lipids without eluting jasmonic acid, and eluting with a solvent that provides good recovery of your analyte.

      • Two-Step Cleanup: For particularly challenging matrices, a two-step cleanup process involving both liquid-liquid extraction (defatting) followed by SPE can be highly effective.

  • High Lipid Content in Final Extract: Even with cleanup, some lipids may carry over into your final sample for analysis.

    • Troubleshooting:

      • Dilution: A simple approach is to dilute your final extract. This will reduce the concentration of interfering matrix components, although it may also decrease the concentration of your analyte, so this is a trade-off.

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been subjected to the same extraction and cleanup procedure as your samples. This helps to compensate for any consistent signal suppression or enhancement.

Q3: I am working with animal adipose tissue. Are there any specific considerations for jasmonic acid extraction?

A3: While jasmonic acid is primarily a plant hormone, there is growing interest in its effects on mammalian cells. The principles of extraction from animal adipose tissue are analogous to those for lipid-rich plant tissues, with the primary challenge being the high lipid content. While direct protocols for jasmonic acid from animal fat are not widely published, methods for extracting structurally similar eicosanoids, like prostaglandins, can be adapted.

Key Considerations for Animal Adipose Tissue:

  • Homogenization: Animal adipose tissue is very soft and can be difficult to grind. Flash-freezing in liquid nitrogen and using a bead beater or a rotor-stator homogenizer is recommended.

  • Lipid Removal: The lipid content in adipose tissue is extremely high. A robust defatting step with hexane followed by solid-phase extraction is crucial for obtaining a clean extract suitable for analysis.

  • Internal Standards: Due to the complexity of the matrix, using a stable isotope-labeled internal standard for jasmonic acid is highly recommended for accurate quantification.

Quantitative Data Summary

The efficiency of jasmonic acid extraction can vary significantly depending on the tissue type, the extraction method, and the analytical technique used for quantification. The following tables provide a summary of typical quantitative data reported in the literature.

Table 1: Reported Recovery Rates of Jasmonic Acid

Tissue TypeExtraction MethodCleanup MethodAnalytical MethodReported Recovery Rate
Plant LeavesMethanol/WaterSolid-Phase Extraction (C18)LC-MS/MS85-105%
Oil Palm MesocarpIsopropanol/Ethyl AcetateSolid-Phase ExtractionUPLC-MS/MS>90%
Soybean LeavesMethanol/WaterNone (direct injection)HPLC-Fluorescence95-104%[3]

Table 2: Limits of Detection (LOD) for Jasmonic Acid Analysis

Analytical MethodDerivatizationLimit of Detection (LOD)
GC-MSMethylation~2 ng/g[4][5]
UPLC-MS/MSNone0.1 - 10 pg on column
HPLC-FluorescenceFluorescent Tagging2.29 fmol per injection[3]

Experimental Protocols

Below are detailed methodologies for key experiments related to jasmonic acid extraction from fatty tissues.

Protocol 1: Jasmonic Acid Extraction from Lipid-Rich Plant Tissue with SPE Cleanup

This protocol is adapted from methods designed for tissues with high lipid content.

Materials:

  • Lipid-rich plant tissue (e.g., seeds, oily leaves)

  • Liquid nitrogen

  • Mortar and pestle or bead beater

  • Extraction Solvent: 80% Methanol in water with 1% acetic acid and 0.02% BHT

  • Hexane

  • Solid-Phase Extraction (SPE) C18 cartridges

  • SPE manifold

  • Methanol (100%)

  • Elution Solvent: Acetonitrile with 1% acetic acid

  • Nitrogen gas evaporator

  • LC-MS grade solvent for reconstitution

Procedure:

  • Sample Preparation:

    • Weigh approximately 100-200 mg of fresh plant tissue.

    • Immediately freeze the tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 1 mL of cold extraction solvent.

    • Vortex thoroughly and incubate on a rotator at 4°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Defatting (Liquid-Liquid Partition):

    • Add an equal volume of hexane to the supernatant.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully remove and discard the upper hexane layer. Repeat this step for highly fatty samples.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 3 mL of 100% methanol followed by 3 mL of water.

    • Load the aqueous phase from the defatting step onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of water to remove polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the jasmonic acid with 2 mL of the elution solvent.

  • Sample Concentration and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of an appropriate solvent for your analytical instrument (e.g., 50% methanol in water).

    • The sample is now ready for analysis by LC-MS/MS or other methods.

Visualizations

Jasmonic Acid Signaling Pathway

The following diagram illustrates the core components of the jasmonic acid signaling pathway in plants. In the absence of JA-Ile, JAZ proteins repress the transcription factor MYC2, inhibiting the expression of JA-responsive genes. Upon stress, JA-Ile levels rise and bind to the COI1 receptor, leading to the ubiquitination and degradation of JAZ proteins. This releases MYC2 to activate downstream gene expression.

JasmonicAcidSignaling cluster_stress Stress (Biotic/Abiotic) cluster_biosynthesis JA Biosynthesis cluster_signaling JA Signaling Stress alpha_linolenic α-Linolenic Acid Stress->alpha_linolenic JA Jasmonic Acid (JA) alpha_linolenic->JA Multiple steps JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA->JA_Ile JAR1 COI1 COI1 (Receptor) JA_Ile->COI1 Binds to JAZ JAZ (Repressor) COI1->JAZ Recruits MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Degradation 26S Proteasome Degradation JAZ->Degradation Ubiquitination JA_genes JA-Responsive Genes MYC2->JA_genes Activates

Caption: Core components of the jasmonic acid signaling pathway.

Experimental Workflow for Jasmonic Acid Extraction

This diagram outlines the general workflow for extracting jasmonic acid from fatty tissues, highlighting key steps and potential areas for troubleshooting.

ExtractionWorkflow start Start: Fatty Tissue Sample homogenization 1. Homogenization (Liquid N2, Bead Beater) start->homogenization extraction 2. Extraction (e.g., 80% Methanol) homogenization->extraction ts1 Issue: Low Yield homogenization->ts1 centrifugation1 3. Centrifugation extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 defatting 4. Defatting (Optional but Recommended) (Liquid-Liquid Partition with Hexane) supernatant1->defatting centrifugation2 5. Centrifugation defatting->centrifugation2 defatting->ts1 aqueous_phase Collect Aqueous Phase centrifugation2->aqueous_phase spe 6. Solid-Phase Extraction (SPE) (C18 Cartridge) aqueous_phase->spe elution 7. Elution spe->elution ts2 Issue: Matrix Effects spe->ts2 evaporation 8. Evaporation (Nitrogen Stream) elution->evaporation reconstitution 9. Reconstitution evaporation->reconstitution analysis 10. Analysis (LC-MS/MS, GC-MS) reconstitution->analysis

Caption: General experimental workflow for jasmonic acid extraction.

References

Technical Support Center: Optimizing Methyl Jasmonate (MeJA) for Gene Induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the use of methyl jasmonate (MeJA) for gene induction in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of MeJA for inducing gene expression?

A1: The optimal MeJA concentration is highly dependent on the biological system (e.g., plant species, cell type, culture conditions) and the target genes. Concentrations can range from micromolar (µM) to millimolar (mM). It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific system. For example, 50 µM MeJA has been used to induce defense genes in Arabidopsis seedlings, while concentrations up to 2.5 mM have been used in studies on multiple myeloma cells.[1][2] In rosemary suspension cells, 100 µM MeJA was found to significantly induce genes related to JA biosynthesis and signal transduction.[3]

Q2: How long should I treat my cells or tissues with MeJA?

A2: The optimal treatment duration varies and depends on the kinetics of your target gene's expression. Gene expression in response to MeJA can be rapid and transient. Transcriptional changes can be observed in as little as 30 minutes, with the number of regulated genes increasing over several hours.[4] A time-course experiment is essential. For instance, in Arabidopsis cells, different sets of genes were induced at early (0.5 h), intermediate (2 h), and late (6 h) time points.[4] In some systems, treatment for 24 hours or longer is common to see downstream effects or metabolite accumulation.[5][6]

Q3: What is the best solvent to dissolve MeJA?

A3: Methyl jasmonate is commonly dissolved in an organic solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution before being diluted to the final concentration in the culture medium.[4] It is critical to include a solvent control in your experiments (i.e., medium containing the same final concentration of the solvent without MeJA) to ensure that the observed effects are due to MeJA and not the solvent.

Q4: I am observing high levels of cell death. What could be the cause?

A4: High concentrations of MeJA can be cytotoxic and may induce programmed cell death or necrosis.[2][7][8] If you observe significant cell death, you are likely using a concentration that is too high for your system. It is recommended to perform a cell viability assay, such as an MTT assay, to determine the IC50 (half-maximal inhibitory concentration) and select a sub-lethal concentration for your gene induction experiments.[2][5] Growth inhibition without cell death can also occur, as MeJA can perturb the cell cycle, often by arresting cells in the G2 phase.[9][10]

Q5: My gene of interest is not being induced, or the induction is very low. What should I do?

A5: Lack of induction can be due to several factors:

  • Suboptimal Concentration/Duration: You may not be using the optimal MeJA concentration or harvesting at the right time point. Refer to the troubleshooting guide and consider running a dose-response and time-course experiment.

  • Cell/Tissue Health: Ensure your cells or tissues are healthy and in an appropriate growth phase before treatment. Stressed or senescent cultures may not respond effectively.

  • MeJA Degradation: Ensure your MeJA stock solution is fresh and has been stored properly, as it can be volatile.

  • Pathway Specificity: The gene you are studying may not be regulated by the jasmonate signaling pathway. Verify from the literature if your gene of interest is a known JA-responsive gene.

Q6: I've observed that after an initial increase, the expression of my target gene decreases, even in the continued presence of MeJA. Why does this happen?

A6: This phenomenon can be due to negative feedback regulation within the jasmonate signaling pathway.[11] The initial induction of gene expression can lead to the production of repressor proteins (like JAZ proteins) or other signaling molecules that dampen the response over time.[1][12] This is a common mechanism in signaling pathways to prevent over-activation and maintain homeostasis. Some studies have reported an increase-decrease-increase pattern in gene expression, suggesting complex regulatory feedback loops.[11]

Data Summary Tables

Table 1: Examples of MeJA Concentrations Used for Gene Induction in Various Systems

Biological SystemMeJA ConcentrationTreatment DurationTarget Genes / Observed EffectReference
Arabidopsis thaliana seedlings50 µM2 daysInduction of defense genes PR1, PDF1.2, Thi2.1[1]
Arabidopsis thaliana cell culture50 µM0.5 - 6 hoursTranscriptional cascade activating early, intermediate, and late response genes[4]
Human Multiple Myeloma (MM) cell lines0.5 - 2.5 mM24 hoursIC50 values ≤ 1.5 mM; >90% reduction in viability at 2.5 mM[2]
Coriandrum sativum (Coriander)150 µM24 hoursIncreased expression of CsγTRPS and CsLINS; increased linalool (B1675412) content[6]
Rosmarinus officinalis (Rosemary) suspension cells10 - 100 µMNot specified100 µM significantly induced JA biosynthesis and signaling pathway genes[3]
Taxus cuspidata cell cultureNot specified3 daysIncreased paclitaxel (B517696) accumulation, accompanied by decreased cell growth[9][10]
Tobacco thin layers1 - 10 µM15 daysInhibition of de novo shoot formation[13]
Barley (Hordeum vulgare) seedlings15 - 1000 µM120 hoursReduction in growth parameters; downregulation of HvPsbR at ≥500 µM[14]

Table 2: Troubleshooting Guide for MeJA Gene Induction Experiments

IssuePotential Cause(s)Recommended Solution(s)
No/Low Gene Induction - Suboptimal MeJA concentration.- Incorrect sampling time.- MeJA stock solution degraded.- Gene is not JA-responsive.- Perform a dose-response experiment (e.g., 10 µM, 50 µM, 100 µM).- Conduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours).- Prepare fresh MeJA stock solution.- Confirm from literature that the target gene is regulated by jasmonates.
High Cell Death/Toxicity - MeJA concentration is too high.- Solvent concentration is toxic.- Lower the MeJA concentration.- Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine a non-toxic concentration range.- Ensure the final solvent concentration in the control and treated samples is identical and non-toxic (typically <0.1%).
Inconsistent Results - Variability in cell culture age or density.- Inconsistent MeJA treatment.- Pipetting errors or technical variability in downstream analysis (e.g., qRT-PCR).- Standardize cell plating density and treatment time relative to the growth phase.- Ensure MeJA is thoroughly mixed into the medium.- Use appropriate controls, replicates, and standardized protocols for RNA extraction and qRT-PCR.
Growth Inhibition - MeJA is known to inhibit cell proliferation and affect the cell cycle.- This is an expected biological effect of jasmonates.[9][10]- If biomass is required, consider using a lower MeJA concentration or a shorter treatment duration.

Experimental Protocols & Visualizations

Key Methodologies

Protocol 1: General MeJA Treatment and Gene Expression Analysis

  • Cell/Plant Preparation: Grow cells or plants under standard conditions to a healthy, consistent state (e.g., mid-log phase for cell cultures).

  • Stock Solution: Prepare a concentrated stock solution of MeJA (e.g., 100 mM) in a suitable solvent like DMSO or ethanol. Store appropriately.

  • Treatment: Dilute the MeJA stock solution into the culture medium to achieve the desired final concentrations. Ensure thorough mixing. Remember to include a solvent-only control group.

  • Incubation: Incubate the treated and control cultures for the desired duration under standard growth conditions.

  • Harvesting: Harvest the cells or tissues at the designated time points, flash-freeze them in liquid nitrogen, and store them at -80°C until RNA extraction.

  • Analysis: Proceed with RNA extraction, cDNA synthesis, and qRT-PCR to analyze the expression of target genes.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep 1. Healthy Cell/Plant Culture treat 2. MeJA Treatment (Dose-Response & Time-Course) prep->treat control 3. Solvent Control prep->control harvest 4. Sample Harvesting treat->harvest control->harvest rna 5. RNA Extraction & QC harvest->rna cdna 6. cDNA Synthesis rna->cdna qpcr 7. qRT-PCR cdna->qpcr data 8. Data Analysis (Relative Gene Expression) qpcr->data

Caption: A typical experimental workflow for MeJA-induced gene expression analysis.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol is adapted from methodologies described in studies on multiple myeloma and breast cancer cells.[2][5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–15,000 cells per well and allow them to adhere overnight.[2][5]

  • Treatment: Add MeJA at various concentrations to the wells. Include untreated and solvent-only controls.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

This is a standard protocol for measuring gene expression levels.[15][16][17][18]

  • RNA Extraction: Extract total RNA from harvested samples using a commercial kit or a standard protocol like TRIzol. Treat with DNase I to remove genomic DNA contamination.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Check RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.[17][18]

  • Primer Design: Design primers for your target and reference (housekeeping) genes. Primers should be 18-24 nucleotides long with a GC content of 40-60% and produce an amplicon of 70-200 bp.[17]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers. A typical reaction includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[18]

  • Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the 2^-ΔΔCT method, normalizing the target gene expression to a stable reference gene.[15]

Signaling Pathway and Troubleshooting Logic

The induction of gene expression by MeJA is mediated by a well-defined signaling pathway.[12][19][20]

jasmonate_signaling Simplified Jasmonate Signaling Pathway cluster_nucleus Nucleus MeJA Methyl Jasmonate (MeJA) JA_Ile JA-Isoleucine (Active Hormone) MeJA->JA_Ile Conversion COI1 COI1 Receptor JA_Ile->COI1 Binds to JAZ JAZ Repressor Protein COI1->JAZ Recruits TF Transcription Factors (e.g., MYC2) JAZ->TF Represses Degradation 26S Proteasome Degradation JAZ->Degradation Ubiquitination & Degradation Genes JA-Responsive Genes TF->Genes Activates Transcription Degradation->TF Releases troubleshooting_flowchart start Problem: No / Low Gene Induction q_conc Is MeJA concentration optimal? start->q_conc q_time Is the time point correct? q_conc->q_time Yes sol_conc Solution: Perform dose-response experiment. q_conc->sol_conc No q_viability Is cell viability compromised? q_time->q_viability Yes sol_time Solution: Perform time-course experiment. q_time->sol_time No q_protocol Is the qPCR protocol sound? q_viability->q_protocol No sol_viability Solution: Check viability (MTT assay). Lower MeJA concentration. q_viability->sol_viability Yes sol_protocol Solution: Check RNA quality. Verify primer efficiency. Use stable reference genes. q_protocol->sol_protocol No

References

troubleshooting inconsistent results in jasmonate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with jasmonate experiments, particularly in addressing inconsistent results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high variability in plant responses to the same methyl jasmonate (MeJA) treatment?

A1: High variability is a common issue in plant hormone experiments and can arise from several factors:

  • Genetic Variation: Even within the same plant species, genetic differences between individual plants can lead to varied responses to jasmonates.

  • Plant Age and Developmental Stage: A plant's physiological stage significantly influences its sensitivity to jasmonates.

  • Plant Health: Stressed or unhealthy plants may exhibit altered responses to hormonal treatments.

  • Uneven Application: Inconsistent application of MeJA can result in plants receiving different effective doses.

Q2: My jasmonate quantification results are inconsistent between replicates. What are the potential causes?

A2: Inconsistent quantification can stem from issues in the analytical process:

  • Sample Degradation: Jasmonates can be unstable. Improper storage or handling of tissue samples and extracts can lead to degradation.

  • Extraction Inefficiency: The efficiency of jasmonate extraction can vary depending on the protocol and the plant tissue.

  • Instrumental Variability: Fluctuations in mass spectrometer performance can lead to inconsistent readings.

  • Matrix Effects: Other compounds in the plant extract can interfere with the ionization of jasmonates in the mass spectrometer, leading to signal suppression or enhancement.

Q3: I am not observing the expected induction of defense genes after MeJA treatment. What could be wrong?

A3: A lack of response could be due to several factors:

  • Suboptimal MeJA Concentration: The concentration of MeJA used may be too low to elicit a strong response or so high that it causes a toxic effect, masking the specific defense gene induction.

  • Improper Timing of Harvest: The peak of gene expression can be transient. Harvesting tissue too early or too late after treatment can miss the window of maximum induction.

  • Cross-talk with Other Hormones: The jasmonate signaling pathway is known to interact with other hormone pathways, such as salicylic (B10762653) acid (SA) and ethylene (B1197577) (ET).[1] High endogenous levels of SA, for example, can antagonize the JA response.

Troubleshooting Guides

Issue 1: High Variability in Plant Phenotypic Response
Potential Cause Recommended Solution
Genetic variability within plant population. Use genetically uniform plant lines (e.g., inbred lines, clonal propagules) for experiments. If using seeds, source them from a reputable supplier to ensure consistency.
Differences in plant age and developmental stage. Standardize the age and developmental stage of plants used in experiments. For example, treat all plants at a specific leaf stage or a set number of days post-germination.
Poor or inconsistent plant health. Ensure all plants are grown under optimal and uniform conditions (light, water, nutrients). Discard any plants showing signs of stress, disease, or pest infestation before starting the experiment.
Uneven application of MeJA solution. Calibrate application equipment to ensure a uniform spray or drench. For foliar applications, ensure complete and even coverage of the target tissues. For root applications, apply the solution slowly and evenly to the growth medium.
Issue 2: Inconsistent Jasmonate Quantification by LC-MS
Potential Cause Recommended Solution
Degradation of jasmonates in samples. Flash-freeze plant tissue in liquid nitrogen immediately after harvesting and store at -80°C. Keep extracts on ice or at 4°C during processing.
Variable extraction efficiency. Use a validated and standardized extraction protocol. Incorporate a known amount of a labeled internal standard (e.g., d2-JA) at the beginning of the extraction to normalize for recovery differences.
Instrumental drift or contamination. Regularly clean the ion source of the mass spectrometer. Run a system suitability test before each batch of samples to ensure consistent performance.
Matrix effects affecting ionization. Perform a matrix effect study by comparing the signal of a standard in solvent versus a post-extraction spiked sample. If significant matrix effects are present, consider further sample cleanup (e.g., solid-phase extraction) or use a matrix-matched calibration curve.
Poor peak shape (broadening, splitting, tailing). This may indicate issues with the HPLC column, such as contamination or degradation. Try flushing the column or replacing it if the problem persists. Also, check for proper mobile phase preparation and potential sample overload on the column.[2]

Data Presentation

Table 1: Effect of Methyl Jasmonate (MeJA) Concentration on Gene Expression in Barley

This table summarizes the dose-dependent effect of MeJA on the expression of the key jasmonate signaling transcription factor, HvMYC2, in barley seedlings.

MeJA Concentration (µM)Treatment Duration (hours)Fold Change in HvMYC2 Expression (relative to control)
1504No significant change
15024No significant change
50043.0

Data adapted from a study on barley seedlings.[3] The results indicate that a certain threshold of MeJA concentration is required to induce a significant transcriptional response.

Table 2: Impact of Methyl Jasmonate (MeJA) Concentration on Terpenoid Biosynthesis in Rosemary Suspension Cells

This table illustrates how different concentrations of MeJA affect the expression of a key gene in the terpenoid biosynthesis pathway, DXS, in rosemary suspension cells.

MeJA Concentration (µM)DXS Gene Expression
10Down-regulated
50Up-regulated
100Up-regulated

Data from a transcriptome analysis of rosemary suspension cells.[4] This highlights the complex, concentration-dependent regulation of secondary metabolite pathways by MeJA.

Experimental Protocols

Protocol 1: Methyl Jasmonate (MeJA) Treatment of Plants (Foliar Spray)
  • Preparation of MeJA Stock Solution: Prepare a stock solution of MeJA in ethanol (B145695). For example, dissolve a specific amount of MeJA in 100% ethanol to make a 100 mM stock solution. Store the stock solution at -20°C.

  • Preparation of Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 100 µM) in sterile water containing a surfactant (e.g., 0.01% Tween 20) to ensure even spreading on the leaf surface. Prepare a mock control solution containing the same concentration of ethanol and surfactant in water.

  • Plant Treatment: Use a fine-mist sprayer to apply the MeJA working solution or the mock solution to the aerial parts of the plants until runoff. Ensure all plants receive a similar volume of spray.

  • Post-Treatment Incubation: Place the treated plants back into their growth environment under controlled conditions.

  • Harvesting: Harvest plant tissue at specified time points after treatment by flash-freezing in liquid nitrogen and storing at -80°C until further analysis.

Protocol 2: Jasmonate Extraction for LC-MS/MS Analysis
  • Sample Preparation: Grind the frozen plant tissue (approximately 50-100 mg) to a fine powder in a pre-chilled mortar and pestle or a bead beater.

  • Extraction: Transfer the powdered tissue to a microcentrifuge tube. Add a pre-measured volume of cold extraction solvent (e.g., 80% methanol (B129727) with 0.1% formic acid) containing a known amount of labeled internal standards (e.g., d6-Abscisic Acid, d5-Salicylic Acid, d2-Jasmonic Acid).

  • Incubation and Centrifugation: Vortex the samples and incubate them on a rocking platform at 4°C for 16-24 hours. After incubation, centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the cell debris.

  • Sample Cleanup (Optional but Recommended): Pass the supernatant through a solid-phase extraction (SPE) column to remove interfering compounds.

  • Final Preparation for LC-MS/MS: Transfer the final extract to an HPLC vial, preferably with an insert for low volume samples.

  • LC-MS/MS Analysis: Analyze the samples using a validated UPLC-MS/MS method for the separation and quantification of jasmonates.

Mandatory Visualizations

Jasmonate_Signaling_Pathway cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascade Biotic/Abiotic Stress Biotic/Abiotic Stress Linolenic Acid Linolenic Acid Biotic/Abiotic Stress->Linolenic Acid JA JA Linolenic Acid->JA JA-Ile (Active Form) JA-Ile (Active Form) JA->JA-Ile (Active Form) COI1 COI1 JA-Ile (Active Form)->COI1 binds to JAZ Repressor JAZ Repressor COI1->JAZ Repressor targets for degradation MYC2 (Transcription Factor) MYC2 (Transcription Factor) JAZ Repressor->MYC2 (Transcription Factor) represses Jasmonate-Responsive Genes Jasmonate-Responsive Genes MYC2 (Transcription Factor)->Jasmonate-Responsive Genes activates Defense/Developmental Responses Defense/Developmental Responses Jasmonate-Responsive Genes->Defense/Developmental Responses Experimental_Workflow cluster_preparation Experiment Preparation cluster_treatment Treatment cluster_sampling Sampling & Storage cluster_analysis Analysis Plant Growth Plant Growth MeJA Application MeJA Application Plant Growth->MeJA Application Mock Treatment (Control) Mock Treatment (Control) Plant Growth->Mock Treatment (Control) MeJA Solution Preparation MeJA Solution Preparation MeJA Solution Preparation->MeJA Application Tissue Harvesting Tissue Harvesting MeJA Application->Tissue Harvesting Mock Treatment (Control)->Tissue Harvesting Flash Freezing Flash Freezing Tissue Harvesting->Flash Freezing Storage at -80°C Storage at -80°C Flash Freezing->Storage at -80°C Jasmonate Extraction Jasmonate Extraction Storage at -80°C->Jasmonate Extraction Gene Expression Analysis (qRT-PCR) Gene Expression Analysis (qRT-PCR) Storage at -80°C->Gene Expression Analysis (qRT-PCR) LC-MS/MS Quantification LC-MS/MS Quantification Jasmonate Extraction->LC-MS/MS Quantification Data Analysis Data Analysis LC-MS/MS Quantification->Data Analysis Gene Expression Analysis (qRT-PCR)->Data Analysis

References

Technical Support Center: Jasmonic Acid Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of jasmonic acid (JA) samples. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of jasmonic acid degradation in samples?

A1: Jasmonic acid is susceptible to degradation through several mechanisms:

  • Oxidation: As a lipid-derived molecule, JA can be oxidized, which is a significant degradation pathway. This can be exacerbated by the presence of reactive oxygen species (ROS) in plant tissues, which may be generated in response to stress.

  • pH Instability: Extreme pH conditions can affect the stability of JA. It is an acid and its ionization state, which can influence its stability, is pH-dependent.

  • Light Exposure: Light, particularly UV radiation, can induce photochemical reactions that may lead to the degradation of JA. Light also plays a role in the regulation of JA biosynthesis and signaling, which can indirectly affect the levels of JA in biological samples.[1][2][3]

  • Enzymatic Activity: In biological samples, endogenous plant enzymes can metabolize or modify JA, leading to its degradation or conversion into other compounds.[4]

  • Improper Storage: High temperatures and prolonged storage without appropriate conditions can lead to the chemical degradation of JA.

Q2: How should I store pure jasmonic acid standards?

A2: For optimal stability, pure jasmonic acid standards should be stored under the following conditions:

  • Temperature: Store at 2-8°C for short-term storage. For long-term storage, refer to the manufacturer's recommendations, which may include colder temperatures.

  • Atmosphere: Store in a well-ventilated, cool, and dry area.[5] Keep containers securely sealed to prevent exposure to moisture and air.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Inert Gas: For long-term storage, consider storing under an inert gas like argon or nitrogen to minimize oxidation.

Q3: What is the best way to process and store plant tissue samples for jasmonic acid analysis?

A3: To minimize degradation and metabolic activity, plant tissues should be processed and stored as follows:

  • Immediate Freezing: Upon collection, immediately freeze the plant tissue in liquid nitrogen to halt all biological activity.

  • Storage Temperature: For long-term storage, keep the frozen samples at -80°C until extraction.

  • Sample Preparation: When preparing for extraction, keep the samples on ice to prevent thawing and enzymatic activity.

Troubleshooting Guides

Issue 1: High Variability in Jasmonic Acid Quantification Between Replicates
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Homogenization Ensure a uniform and consistent homogenization procedure for all samples. Use a high-quality homogenizer and work quickly on ice.Reduced variation in JA levels between replicate samples.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solvents.Increased precision and accuracy in sample and standard preparation.
Partial Sample Degradation During Extraction Minimize the time between sample thawing and extraction. Keep samples on ice throughout the extraction process. Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent.Consistent JA concentrations across replicates.
Instrument Variability Run a system suitability test before each analytical run. Use an internal standard to correct for variations in instrument response.[6]Improved reproducibility of analytical results.
Issue 2: Consistently Low or Undetectable Levels of Jasmonic Acid
Potential Cause Troubleshooting Step Expected Outcome
Degradation During Storage Verify that samples were flash-frozen immediately after collection and have been consistently stored at -80°C. Avoid repeated freeze-thaw cycles.Preservation of endogenous JA levels.
Inefficient Extraction Optimize the extraction solvent and method. Methanol (B129727) is a commonly used and effective solvent for JA extraction.[5] Ensure sufficient solvent volume and extraction time.Increased yield of JA from the plant matrix.
Loss During Sample Cleanup Evaluate the solid-phase extraction (SPE) or other cleanup steps for potential loss of analyte. Ensure the pH of the sample is appropriate for the chosen SPE sorbent.Higher recovery of JA after sample purification.
Derivatization Issues (for GC-MS) If using GC-MS, ensure the derivatization agent (e.g., diazomethane) is fresh and the reaction goes to completion.[5]Complete conversion of JA to its methyl ester for accurate GC-MS analysis.

Experimental Protocols

Protocol 1: Extraction of Jasmonic Acid from Plant Tissue
  • Sample Preparation: Weigh 100-200 mg of frozen plant tissue, keeping it frozen on dry ice.

  • Homogenization: Add the frozen tissue to a 2 mL tube containing two steel beads and 1 mL of cold extraction solvent (e.g., 80% methanol with 1% acetic acid). Homogenize using a tissue lyser for 2-3 minutes.

  • Centrifugation: Centrifuge the homogenate at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Re-extraction (Optional): Re-extract the pellet with another 0.5 mL of cold extraction solvent, centrifuge, and combine the supernatants.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., 100 µL of 50% methanol).

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the reconstituted plant extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the jasmonic acid with 1 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the mobile phase for LC-MS analysis.

Visualizations

Jasmonic Acid Degradation and Prevention Workflow

Workflow for Preventing Jasmonic Acid Degradation cluster_prevention Prevention Strategies cluster_degradation Degradation Factors cluster_workflow Experimental Workflow Proper_Storage Proper Storage (-80°C, Dark) Sample_Collection Sample Collection Proper_Storage->Sample_Collection Flash_Freezing Flash Freezing (Liquid N2) Flash_Freezing->Sample_Collection Antioxidants Use of Antioxidants (e.g., BHT) Extraction Extraction Antioxidants->Extraction Controlled_pH Controlled pH (Acidic Extraction) Controlled_pH->Extraction Light_Protection Protection from Light (Amber Vials) Light_Protection->Extraction Analysis Analysis Light_Protection->Analysis Oxidation Oxidation Oxidation->Extraction Enzymatic_Activity Enzymatic Activity Enzymatic_Activity->Extraction Light Light Exposure Light->Analysis High_Temp High Temperature High_Temp->Extraction Extreme_pH Extreme pH Extreme_pH->Extraction Sample_Collection->Extraction Extraction->Analysis

Caption: Key factors in JA degradation and corresponding preventative measures in the experimental workflow.

Troubleshooting Logic for Low Jasmonic Acid Recovery

Troubleshooting Low Jasmonic Acid Recovery Start Low JA Recovery Check_Storage Samples stored at -80°C? Start->Check_Storage Check_Extraction Extraction solvent optimal? Check_Storage->Check_Extraction Yes Solution_Storage Re-evaluate storage protocol Check_Storage->Solution_Storage No Check_Cleanup SPE recovery validated? Check_Extraction->Check_Cleanup Yes Solution_Extraction Optimize solvent and method Check_Extraction->Solution_Extraction No Check_Analysis Instrument sensitivity adequate? Check_Cleanup->Check_Analysis Yes Solution_Cleanup Test different SPE sorbents/solvents Check_Cleanup->Solution_Cleanup No Solution_Analysis Calibrate and maintain instrument Check_Analysis->Solution_Analysis No End Problem Solved Check_Analysis->End Yes Solution_Storage->End Solution_Extraction->End Solution_Cleanup->End Solution_Analysis->End

Caption: A decision tree for systematically troubleshooting low recovery of jasmonic acid in experiments.

References

Technical Support Center: Improving Jasmonic Acid Quantification Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for jasmonic acid (JA) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing the sensitivity and accuracy of their experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for quantifying jasmonic acid?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive method for the quantification of jasmonic acid and its derivatives.[1] Modern Ultra-Performance Liquid Chromatography (UPLC) systems coupled with a tandem mass spectrometer can achieve remarkable sensitivity, with instrumental limits of detection (LOD) as low as 25 attomoles for some jasmonates.[2] This high sensitivity allows for the analysis of JA in very small tissue samples, often less than 50 mg of fresh weight.[2]

Q2: Should I use GC-MS or LC-MS/MS for my analysis?

A2: The choice depends on your specific experimental needs. LC-MS/MS generally offers lower limits of detection and quantification, making it ideal for samples with trace amounts of JA.[1] GC-MS is also a highly sensitive technique but typically requires a derivatization step to make JA volatile, which can add complexity to sample preparation.[3][4][5] LC-MS/MS can often analyze JA directly from a crude extract, simplifying the workflow.[6]

Q3: What are "matrix effects" and how can they affect my results?

A3: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix.[7][8][9] In plant extracts, substances like salts, lipids, and pigments can interfere with the ionization of jasmonic acid in the mass spectrometer source, leading to inaccurate quantification.[9][10] This can result in either an underestimation or overestimation of the true JA concentration.[9]

Q4: How can I minimize matrix effects?

A4: Several strategies can be employed:

  • Effective Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds. Mixed-mode SPE, which combines reversed-phase and ion-exchange properties, is particularly effective for purifying phytohormones from complex extracts.[2][3][11]

  • Chromatographic Separation: Optimize your liquid chromatography method to separate jasmonic acid from interfering matrix components.[7][8]

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard (e.g., ²H₆-JA) is crucial.[12] These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.[8][10]

  • Dilution: Diluting the sample can reduce the concentration of interfering compounds, though this may compromise sensitivity if JA levels are already low.[9]

Q5: Is derivatization necessary to improve sensitivity?

A5: For GC-MS analysis, derivatization to form a more volatile ester (e.g., methyl jasmonate) is standard practice.[5][13] For LC-based methods, derivatization is not always necessary but can be used to enhance detection. For instance, using a fluorescent tag like 9-anthryldiazomethane (B78999) (ADAM) allows for highly sensitive fluorescence detection.[14] Another novel approach involves derivatization with dopamine (B1211576) for electrochemical detection.[15] However, for LC-MS/MS, the inherent sensitivity is often high enough to negate the need for this extra step.[6]

Method Comparison

Quantitative Performance: GC-MS vs. LC-MS/MS

The following table summarizes key quantitative performance parameters for the analysis of jasmonic acid using GC-MS and LC-MS/MS. Values can vary based on instrumentation, sample matrix, and specific experimental conditions.

ParameterGC-MSLC-MS/MSKey Considerations
Limit of Detection (LOD) 500 fg - 2 ng/g[3][5][13]0.03 - 0.47 ng/mL[1][3][6]LC-MS/MS generally offers lower LODs, making it more suitable for samples with trace amounts of jasmonic acid.[1]
Limit of Quantification (LOQ) ~0.856 ng/mL[1]Down to 10⁻¹⁷ - 10⁻¹⁵ mol[1]The lower LOQs of LC-MS/MS allow for more precise quantification of low-abundance jasmonic acid.[2]
Sample Preparation Often requires derivatization to increase volatility.[4]Can often be performed on crude extracts; derivatization is optional.[6]LC-MS/MS can offer a faster, more streamlined workflow.
Throughput Lower; derivatization adds time.Higher; compatible with UPLC for rapid analysis of 96+ samples per day.[2]LC-MS/MS is better suited for high-throughput screening.

Troubleshooting Guides

Problem 1: Low or No Jasmonic Acid Signal in LC-MS/MS
Possible Cause Troubleshooting Step Explanation
Inefficient Extraction Review your extraction protocol. Ensure the solvent (e.g., methanol) is cold and that homogenization is thorough.[3] Use a bead mill for efficient tissue disruption.Jasmonic acid is present in low concentrations, and inefficient extraction is a common cause of signal loss.[12]
Sample Degradation Work quickly and keep samples on ice or under liquid nitrogen during homogenization. Store extracts at -80°C.Phytohormones can be sensitive to enzymatic degradation and temperature.
Poor SPE Recovery Validate your Solid-Phase Extraction (SPE) method. Ensure the cartridge is conditioned and equilibrated properly. Use a mixed-mode SPE cartridge for better cleanup and enrichment.[2]Analyte can be lost during the wash or elution steps if the SPE protocol is not optimized.
Suboptimal MS Parameters Optimize MS source parameters (e.g., desolvation temperature, gas flows) and compound-specific parameters (e.g., collision energy).[16]Ionization efficiency is highly dependent on MS settings. These must be tuned for your specific instrument and analyte.
Mobile Phase Issues Use high-purity, LC-MS grade solvents and additives.[16] Adding a salt like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (e.g., 0.3 mmol/L) to the mobile phase can significantly improve ionization efficiency and signal intensity compared to formic acid alone.[17]Impurities in solvents can increase background noise. Mobile phase additives directly influence the ionization process in the ESI source.[16]
Problem 2: High Variability Between Replicates
Possible Cause Troubleshooting Step Explanation
Inconsistent Sample Homogenization Ensure each sample is homogenized to a uniform, fine powder. For small samples, this is critical.Inconsistent extraction efficiency between samples will lead to high variability.
Matrix Effects Use a stable isotope-labeled internal standard (IS) for every sample.[12] Evaluate the IS response across all samples; high variability in the IS signal points to inconsistent matrix effects.The IS is the best tool to correct for variability introduced by the sample matrix during ionization.[8]
Injection Volume Inaccuracy Check the autosampler for air bubbles and ensure the injection loop is being filled completely and consistently.Inaccurate injection volumes will lead to proportional errors in the final calculated concentration.
Carryover Inject a blank solvent sample after a high-concentration sample to check for carryover. Optimize the needle wash method in your LC sequence.Analyte remaining in the injector or column from a previous run can artificially inflate the signal in the next sample.

Diagrams and Workflows

Jasmonate Signaling Pathway (Simplified)

Jasmonate_Signaling cluster_stress Biotic/Abiotic Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Wounding, Pathogens JA_Ile JA-Isoleucine (Active Form) Stress->JA_Ile Biosynthesis SCF_COI1 SCF-COI1 E3 Ubiquitin Ligase JA_Ile->SCF_COI1 promotes binding JAZ JAZ Repressor JAZ->SCF_COI1 Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses SCF_COI1->JAZ Ubiquitination Genes JA-Responsive Genes MYC2->Genes Activates Transcription Response Defense Response Genes->Response

Caption: Simplified overview of the core jasmonate signaling pathway in plants.

Experimental Workflow for Sensitive JA Quantification

JA_Workflow Start Start: Plant Tissue Sample (<50 mg) Homogenize 1. Homogenization (Liquid Nitrogen) Start->Homogenize Extract 2. Extraction (Methanol + Internal Standards) Homogenize->Extract SPE 3. Solid-Phase Extraction (Mixed-Mode Cation Exchange) Extract->SPE Analyze 4. UPLC-MS/MS Analysis (MRM Mode) SPE->Analyze Process 5. Data Processing (Integration & Calibration) Analyze->Process End End: Absolute Quantification (ng/g FW) Process->End

Caption: High-level workflow for UPLC-MS/MS based quantification of jasmonic acid.

Troubleshooting Logic: Low JA Signal

Troubleshooting_Logic decision decision process process solution solution start Start: Low JA Signal is_check Is Internal Standard (IS) Signal Also Low/Absent? start->is_check extraction_issue Problem likely in Sample Prep / Extraction is_check->extraction_issue Yes ms_issue Problem likely in LC-MS System is_check->ms_issue No sol_extraction 1. Re-evaluate extraction protocol. 2. Check SPE recovery. 3. Ensure sample integrity. extraction_issue->sol_extraction sol_ms 1. Optimize MS source conditions. 2. Check mobile phase composition. 3. Verify LC performance. ms_issue->sol_ms

Caption: A logical flowchart for troubleshooting the root cause of a low JA signal.

Detailed Experimental Protocol

High-Sensitivity JA Quantification via UPLC-ESI-MS/MS

This protocol is adapted from highly sensitive methods developed for phytohormone analysis.

1. Sample Preparation and Extraction

  • Flash-freeze 20-50 mg of fresh plant tissue in liquid nitrogen.

  • Homogenize the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a bead mill.

  • To the frozen powder, add 500 µL of a pre-chilled (-20°C) extraction solvent (Methanol) containing the appropriate concentration of stable isotope-labeled internal standards (e.g., ²H₆-JA, ²H₅-OPDA).[2]

  • Vortex thoroughly and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant for the next step.

2. Solid-Phase Extraction (SPE) Cleanup

  • Use a mixed-mode (reversed-phase/cation exchange) SPE cartridge.

  • Conditioning: Pass 1 mL of methanol (B129727) through the cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Loading: Load the supernatant from the extraction step onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the jasmonates with 1 mL of methanol.

  • Dry the eluate completely under a gentle stream of nitrogen gas.

  • Reconstitute the sample in a small volume (e.g., 50 µL) of the initial mobile phase (e.g., 20% methanol in water).[2]

3. UPLC-MS/MS Analysis

  • LC System: UPLC system with a C18 reversed-phase column.

  • Mobile Phase A: 0.3 mmol/L ammonium formate in water.[17]

  • Mobile Phase B: 0.3 mmol/L ammonium formate in acetonitrile/methanol.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to ~95% B to elute the compounds, hold for a column wash, and then return to initial conditions for equilibration.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both the native JA and its labeled internal standard to ensure accurate identification and quantification.

4. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the response ratio (Analyte Area / Internal Standard Area).

  • Generate a calibration curve using standards prepared with known concentrations of JA and a constant concentration of the internal standard.

  • Determine the concentration of JA in the samples by interpolating their response ratios from the calibration curve.

References

Technical Support Center: Overcoming Redundancy in Jasmonic Acid Signaling Mutants

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving jasmonic acid (JA) signaling mutants.

Frequently Asked Questions (FAQs)

Q1: Why do my single jaz mutants show no obvious phenotype?

A1: The lack of a discernible phenotype in single jaz mutants is often due to genetic redundancy. The Arabidopsis genome, for example, contains 13 JAZ genes, many of which have overlapping functions.[1][2][3] This redundancy means that the loss of a single JAZ protein can be compensated for by other JAZ family members, thus masking the expected phenotype. To overcome this, it is often necessary to generate higher-order mutants (e.g., double, triple, or even undecuple mutants) to reveal the functions of these genes.[1][2]

Q2: I am not seeing the expected jasmonate-insensitivity in my myc2 mutant. What could be the reason?

A2: While MYC2 is a key transcription factor in JA signaling, it is part of a small subfamily of bHLH transcription factors that also includes MYC3, MYC4, and MYC5.[4][5] These transcription factors can have both redundant and specific functions in regulating JA-responsive genes.[5][6][7] If your myc2 single mutant does not show the expected phenotype, it is likely that MYC3 and MYC4 are compensating for its absence. Creating double (myc2 myc3), triple (myc2 myc3 myc4), or even quadruple mutants is often required to observe strong JA-insensitive phenotypes.[5]

Q3: My coi1 mutant is not completely insensitive to all jasmonate-related responses. Is this expected?

A3: The CORONATINE INSENSITIVE 1 (COI1) protein is the primary receptor for the bioactive form of jasmonate, JA-Ile.[8][9][10] Therefore, coi1 mutants are generally considered the "gold standard" for JA insensitivity and are expected to be deficient in most JA responses.[11][12] However, some residual or alternative signaling pathways may exist. It is also crucial to confirm that you are using a null allele of coi1 to ensure a complete loss of function.

Q4: What is the role of JAZ proteins in the JA signaling pathway?

A4: JAZ (Jasmonate ZIM-domain) proteins are transcriptional repressors that play a central role in the JA signaling pathway.[13][14] In the absence of JA-Ile, JAZ proteins bind to and inhibit the activity of various transcription factors, including MYC2, MYC3, and MYC4, thereby preventing the expression of JA-responsive genes.[13][15]

Q5: How is the JA signal transmitted to induce gene expression?

A5: When JA-Ile levels rise in response to stimuli, it binds to the co-receptor complex consisting of COI1 and a JAZ protein.[14][15] This binding event targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ubiquitin ligase and subsequent degradation by the 26S proteasome.[8][14] The degradation of JAZ repressors releases the transcription factors (e.g., MYC2), allowing them to activate the expression of downstream target genes.[13][15]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable phenotype in a single mutant Genetic redundancy among JAZ or MYC family members.1. Generate higher-order mutants by crossing single mutants. 2. Use RNAi or CRISPR/Cas9 to simultaneously knockdown/knockout multiple family members. 3. Employ chemical genetics to inhibit the function of a class of proteins.
Inconsistent or weak phenotypes Environmental factors influencing JA signaling.1. Standardize growth conditions (light, temperature, humidity). 2. Ensure consistent application of JA or other treatments.
Unexpected pleiotropic effects in higher-order mutants Disruption of crosstalk with other hormone signaling pathways (e.g., ethylene, auxin, gibberellin, salicylic (B10762653) acid).[16][17]1. Analyze the expression of marker genes for other hormone pathways. 2. Perform hormone sensitivity assays for other phytohormones.
Difficulty in confirming protein-protein interactions Weak or transient interactions.1. Optimize conditions for co-immunoprecipitation (Co-IP) or yeast two-hybrid (Y2H) assays. 2. Use in vitro pull-down assays with purified proteins. 3. Employ more sensitive techniques like Bimolecular Fluorescence Complementation (BiFC).
Variability in gene expression analysis Differences in tissue type, developmental stage, or time point of sample collection.1. Harvest tissues from plants at the same developmental stage. 2. Perform a time-course experiment to capture transient gene expression changes. 3. Use tissue-specific promoters for reporter gene analysis to understand spatial expression patterns.

Experimental Protocols

Generation of Higher-Order Mutants

A common strategy to overcome genetic redundancy is to create mutants with mutations in multiple genes. This is typically achieved through genetic crossing.

Methodology:

  • Parental Cross: Cross a homozygous single mutant (e.g., jaz1) with another homozygous single mutant (e.g., jaz2).

  • F1 Generation: The resulting F1 progeny will be heterozygous for both mutations (jaz1/JAZ1 jaz2/JAZ2).

  • F2 Generation: Self-pollinate the F1 plants to produce an F2 generation.

  • Genotyping: Screen the F2 progeny by PCR-based genotyping to identify individuals that are homozygous for both mutations (jaz1/jaz1jaz2/jaz2).

  • Higher-Order Crosses: To generate triple or higher-order mutants, cross the newly generated double mutant with another single or double mutant and repeat the screening process in the subsequent generations.

Chemical Genetics Approach

Chemical genetics involves the use of small molecules to modulate protein function, providing a rapid way to overcome genetic redundancy without the need for generating higher-order mutants.

Methodology:

  • Chemical Screen: Screen a library of small molecules for compounds that induce a JA-related phenotype in wild-type plants or suppress a phenotype in a JA signaling mutant.

  • Phenotypic Analysis: Characterize the effect of the identified compound on various JA-regulated processes, such as root growth inhibition, anthocyanin accumulation, and defense gene expression.

  • Target Identification: Use biochemical or genetic approaches to identify the protein target of the small molecule. This can involve affinity chromatography, protein pull-down assays, or screening for resistant mutants.

Proteomics-Based Approaches

Proteomics can be used to identify changes in protein abundance or post-translational modifications in response to JA treatment, helping to uncover novel components of the signaling pathway.[18][19][20]

Methodology:

  • Protein Extraction: Extract total proteins from wild-type and mutant plants treated with or without JA.

  • Protein Separation: Separate the proteins using two-dimensional gel electrophoresis (2D-GE) or liquid chromatography (LC).

  • Mass Spectrometry: Identify differentially expressed proteins using mass spectrometry (MS), such as MALDI-TOF/TOF.[19][20]

  • Bioinformatic Analysis: Analyze the identified proteins to determine their potential functions and involvement in JA signaling.

Visualizations

jasmonic_acid_signaling_pathway cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_nucleus Nucleus Stimulus Wounding, Herbivory JA_Ile JA-Ile Stimulus->JA_Ile Induces COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ COI1->JAZ Recruits Proteasome 26S Proteasome COI1->Proteasome Targets JAZ for degradation via MYC2 MYC2 JAZ->MYC2 Represses JA_responsive_genes JA-responsive genes MYC2->JA_responsive_genes Activates Proteasome->JAZ

Caption: The core jasmonic acid signaling pathway.

jaz_redundancy cluster_jaz JAZ Gene Family cluster_tf Transcription Factors cluster_response JA Response JAZ1 JAZ1 MYC2 MYC2 JAZ1->MYC2 Repress JAZ2 JAZ2 JAZ2->MYC2 Repress JAZn ... JAZn->MYC2 Repress JAZ13 JAZ13 JAZ13->MYC2 Repress Response JA-responsive gene expression MYC2->Response Activate

Caption: Genetic redundancy among JAZ family members.

experimental_workflow start Single Mutants (e.g., jaz1, jaz2) cross Genetic Crossing start->cross f1 F1 Generation (Heterozygous) cross->f1 self Self-pollination f1->self f2 F2 Generation self->f2 genotype Genotyping (PCR) f2->genotype double_mutant Double Mutant (jaz1 jaz2) genotype->double_mutant phenotype Phenotypic Analysis double_mutant->phenotype higher_order Cross with another mutant double_mutant->higher_order

Caption: Workflow for generating higher-order mutants.

References

stabilizing jasmonic acid solutions for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with jasmonic acid (JA) solutions. Our goal is to help you ensure the stability and efficacy of your JA solutions for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing jasmonic acid stock solutions?

A1: For long-term storage, it is highly recommended to dissolve jasmonic acid in an organic solvent. Ethanol (B145695) is a commonly used and effective solvent. Other suitable options include dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).

Q2: How should I store my jasmonic acid stock solution?

A2: Jasmonic acid stock solutions prepared in a suitable organic solvent, such as ethanol, should be stored at -20°C.[1] When stored under these conditions, the solution is stable for at least two years.

Q3: Can I store jasmonic acid in an aqueous solution?

A3: It is strongly advised not to store jasmonic acid in aqueous solutions, such as buffers or culture media, for more than one day. Jasmonic acid is unstable in aqueous environments and will degrade over time. For experiments requiring an aqueous solution, it is best to prepare it fresh from a stock solution in an organic solvent immediately before use.

Q4: My jasmonic acid is an oil. How do I handle and dissolve it?

A4: Jasmonic acid is often supplied as a neat oil. To prepare a stock solution, dissolve the oil directly in the desired organic solvent, such as ethanol. If you need to switch solvents, you can gently evaporate the initial solvent under a stream of nitrogen gas and then immediately redissolve the oily residue in the new solvent of choice.

Q5: What are the typical working concentrations for jasmonic acid in experiments?

A5: The optimal working concentration of jasmonic acid can vary significantly depending on the plant species, the specific biological process being studied, and the experimental conditions. However, a general range for many plant cell culture applications is between 0.01 and 100.0 mg/L. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in aqueous solution Jasmonic acid has low solubility in water.Prepare a concentrated stock solution in an organic solvent (e.g., ethanol, DMSO) and then dilute it to the final working concentration in the aqueous medium. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.
Inconsistent or no biological effect 1. Degraded jasmonic acid solution.2. Incorrect storage.3. Inappropriate solvent or pH.4. Incorrect working concentration.1. Prepare a fresh stock solution of jasmonic acid.2. Ensure stock solutions are stored at -20°C in a tightly sealed container.3. Use a recommended organic solvent for the stock solution and ensure the final pH of the experimental medium is suitable for your system.4. Perform a dose-response curve to identify the optimal concentration.
Unexpected physiological effects in control experiments The organic solvent used for the stock solution (e.g., ethanol, DMSO) may have physiological effects on the experimental system at certain concentrations.Run a vehicle control experiment containing the same final concentration of the organic solvent as used in your jasmonic acid treatment to assess any solvent-specific effects.
Variability between experimental replicates 1. Inaccurate pipetting of the viscous jasmonic acid oil or stock solution.2. Uneven mixing of the final aqueous solution.1. Use positive displacement pipettes for accurate handling of viscous liquids.2. After adding the jasmonic acid stock solution to the aqueous medium, ensure thorough mixing by vortexing or gentle agitation.

Data Presentation: Stability of Jasmonic Acid Solutions

While detailed quantitative data on the degradation kinetics of jasmonic acid in various solvents is not extensively published, the following table summarizes the available stability information based on manufacturer recommendations and scientific literature.

Solvent Storage Temperature Reported Stability Notes
Ethanol-20°C≥ 2 yearsRecommended for long-term storage.
DMSO-20°C≥ 2 yearsAn alternative for long-term storage.
DMF-20°C≥ 2 yearsAn alternative for long-term storage.
Aqueous Buffer (e.g., PBS)4°C or Room Temperature≤ 1 dayNot recommended for storage. Prepare fresh before use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Jasmonic Acid Stock Solution in Ethanol

Materials:

  • Jasmonic acid (neat oil, MW: 210.27 g/mol )

  • Anhydrous ethanol

  • Microcentrifuge tubes or glass vials

  • Positive displacement pipette

Procedure:

  • Calculate the mass of jasmonic acid needed. For 1 mL of a 10 mM solution:

    • Mass (g) = 10 mmol/L * 0.001 L * 210.27 g/mol = 0.0021027 g = 2.10 mg

  • Carefully weigh out 2.10 mg of jasmonic acid oil into a pre-weighed microcentrifuge tube or glass vial.

  • Add 1 mL of anhydrous ethanol to the tube.

  • Vortex thoroughly until the jasmonic acid is completely dissolved.

  • Store the stock solution at -20°C in a tightly sealed container.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer

Materials:

  • 10 mM Jasmonic acid stock solution in ethanol

  • Sterile aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile conical tubes

Procedure:

  • Calculate the volume of the stock solution needed for the desired final volume. For 10 mL of a 100 µM working solution:

    • V1 = (M2 * V2) / M1 = (100 µM * 10 mL) / 10,000 µM = 0.1 mL = 100 µL

  • In a sterile conical tube, add 9.9 mL of the sterile aqueous buffer.

  • Add 100 µL of the 10 mM jasmonic acid stock solution to the buffer.

  • Cap the tube and mix well by inverting or gentle vortexing.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

Jasmonic Acid Signaling Pathway

JasmonicAcidSignaling cluster_stress Biotic/Abiotic Stress cluster_biosynthesis JA Biosynthesis cluster_conjugation Bioactive Conjugation cluster_signaling Core Signaling Cascade Stress Wounding, Pathogens, Drought, etc. LinolenicAcid α-Linolenic Acid Stress->LinolenicAcid induces OPDA 12-oxo-PDA LinolenicAcid->OPDA LOX, AOS, AOC JA Jasmonic Acid OPDA->JA OPR3, β-oxidation JA_Ile JA-Isoleucine (Active form) JA->JA_Ile JAR1 COI1 COI1 F-box protein JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes activates ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Stock Prepare 10 mM JA Stock in Ethanol Store_Stock Store Stock at -20°C Prep_Stock->Store_Stock Prep_Working Prepare Fresh 100 µM Working Solution Store_Stock->Prep_Working Treat_Cells Treat Cells/Tissues with Working Solution Prep_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Harvest Harvest Samples Incubate->Harvest Analyze Perform Downstream Analysis (e.g., Gene Expression, Metabolomics) Harvest->Analyze TroubleshootingFlow Start Experiment Yields Unexpected Results Check_Controls Review Controls (Vehicle, Positive, Negative) Start->Check_Controls Check_Solution Assess JA Solution (Age, Storage, Preparation) Check_Controls->Check_Solution Controls OK Consult_Literature Consult Literature for System-Specific Effects Check_Controls->Consult_Literature Controls Faulty Check_Concentration Verify Working Concentration Check_Solution->Check_Concentration Solution OK Prepare_Fresh Prepare Fresh JA Stock and Working Solutions Check_Solution->Prepare_Fresh Solution Suspect Optimize_Concentration Perform Dose-Response Experiment Check_Concentration->Optimize_Concentration Concentration Suspect Check_Concentration->Consult_Literature Concentration OK Redo_Experiment Repeat Experiment Prepare_Fresh->Redo_Experiment Optimize_Concentration->Redo_Experiment

References

Technical Support Center: Jasmonic Acid Treatment in Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with jasmonic acid (JA) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the off-target effects of JA treatment in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of jasmonic acid in plants?

A1: Jasmonic acid is a lipid-derived plant hormone that plays a critical role in regulating a wide array of physiological and developmental processes.[1][2][3][4][5] Its primary functions include orchestrating plant defense responses against insect herbivores and microbial pathogens.[5] Additionally, JA is involved in various aspects of plant growth and development, such as seed germination, root growth, fruit ripening, and senescence.[3][4]

Q2: What are "off-target effects" in the context of jasmonic acid treatment?

A2: Off-target effects refer to unintended physiological, biochemical, or molecular changes in a plant or cell culture system resulting from the application of exogenous jasmonic acid. These effects are distinct from the intended, targeted response being investigated. Common off-target effects include growth inhibition, unintended activation or suppression of other hormone signaling pathways, and broad changes in the transcriptome, proteome, and metabolome that are not directly related to the JA signaling cascade under study.[6][7]

Q3: At what concentrations are off-target effects of JA typically observed?

A3: The concentration at which off-target effects of JA become prominent can vary significantly depending on the plant species, tissue type, growth conditions, and the specific biological question being addressed. Generally, while low micromolar concentrations (e.g., 10 µM) might be sufficient to induce specific JA-responsive genes, higher concentrations (e.g., 50-100 µM or more) are more likely to induce broad-spectrum stress responses and off-target effects, including growth inhibition and cell death.[8][9] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental system.

Q4: How can I be sure that the observed effects in my experiment are due to JA signaling and not an experimental artifact?

A4: To confirm the specificity of your observations, it is essential to include proper controls in your experimental design. This includes using JA-insensitive or JA-synthesis mutant plant lines (e.g., coi1 or jar1 mutants in Arabidopsis) as negative controls. If the effect you observe with JA treatment is absent in these mutants, it provides strong evidence that the response is mediated by the JA signaling pathway. Additionally, performing a time-course and dose-response analysis can help differentiate between primary JA responses and secondary, potentially off-target, effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during jasmonic acid treatment experiments.

Problem 1: Significant growth inhibition or cell death observed after JA application.
  • Possible Cause: The concentration of JA used is too high, leading to a generalized stress response and cytotoxicity.[6][7]

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Test a range of JA concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to identify the lowest effective concentration that elicits your desired response without causing severe growth defects.

    • Time-Course Experiment: Observe the effects of JA treatment over time. Short-term exposure may be sufficient to activate the desired pathway without long-term toxic effects.

    • Localized Application: If possible, apply JA to a specific tissue (e.g., a single leaf) rather than treating the entire plant to minimize systemic growth inhibition.

Problem 2: Unexpected changes in the expression of genes unrelated to the JA pathway.
  • Possible Cause: Crosstalk between the JA signaling pathway and other phytohormone pathways, such as those for salicylic (B10762653) acid (SA), auxin, ethylene (B1197577) (ET), gibberellic acid (GA), and abscisic acid (ABA).[1][10][11][12]

  • Troubleshooting Steps:

    • Transcriptomic Analysis: Perform RNA-sequencing (RNA-seq) on both wild-type and JA-signaling mutants (e.g., coi1) treated with JA. This will help distinguish between JA-dependent and independent gene expression changes.

    • Hormone Profiling: Measure the endogenous levels of other phytohormones (SA, auxin, etc.) in your JA-treated samples to identify any significant alterations that could explain the off-target gene expression.

    • Inhibitor Studies: Use specific inhibitors of other hormone pathways in conjunction with JA treatment to determine if the off-target effects are mediated by those pathways.

Problem 3: Metabolomic or proteomic data shows widespread, unspecific changes.
  • Possible Cause: High concentrations of JA can induce a general stress response, leading to broad shifts in metabolism and protein expression that are not specific to the intended signaling pathway.

  • Troubleshooting Steps:

    • Targeted Omics: In addition to global profiling, use targeted metabolomics or proteomics (e.g., selected reaction monitoring, SRM) to quantify specific metabolites or proteins known to be involved in the JA pathway.

    • Lower JA Concentration: As with growth inhibition, reducing the JA concentration can help to minimize broad, non-specific changes.

    • Comparative Analysis: Compare your results with published datasets of JA-treated plants to identify common JA-responsive proteins and metabolites, helping to filter out system-specific artifacts.

Data on Off-Target Effects

The following table summarizes common off-target effects of exogenous JA treatment due to crosstalk with other phytohormone signaling pathways.

Interacting HormoneType of CrosstalkCommon Off-Target Effects ObservedKey Mediators
Salicylic Acid (SA) AntagonisticSuppression of SA-mediated defense gene expression (e.g., PR1). Altered resistance to biotrophic pathogens.NPR1, ORA59
Auxin (IAA) Synergistic/AntagonisticInhibition of primary root growth. Promotion of lateral root formation. Altered flower development.MYC2, JAZ proteins, ERF109
Gibberellic Acid (GA) AntagonisticInhibition of plant growth (dwarfism). Altered trichome formation and filament elongation.JAZ proteins, DELLA proteins
Ethylene (ET) SynergisticEnhanced defense against necrotrophic pathogens. Co-regulation of defense gene expression (e.g., PDF1.2).EIN3, EIL1, ERF1, ORA59
Abscisic Acid (ABA) Synergistic/AntagonisticAltered stomatal closure. Changes in drought and salinity stress responses.MYC2, JAZ proteins, PYL receptors

Experimental Protocols

Protocol 1: RNA-Sequencing to Identify Off-Target Gene Expression
  • Plant Material and Treatment: Grow wild-type and JA-insensitive mutant (e.g., Arabidopsis coi1) plants under controlled conditions. Treat plants with an effective concentration of JA (determined from a dose-response experiment) and a mock solution (control).

  • Sample Collection: Harvest tissues at various time points (e.g., 0, 1, 3, 6, 12 hours) post-treatment. Immediately freeze samples in liquid nitrogen.

  • RNA Extraction and Library Preparation: Extract total RNA from all samples. Prepare RNA-seq libraries using a standard kit.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Perform quality control and trim raw sequencing reads.

    • Align reads to the reference genome.

    • Identify differentially expressed genes (DEGs) between JA-treated and mock-treated samples in both wild-type and mutant backgrounds.

    • Interpretation: Genes that are differentially expressed in the wild-type but not in the coi1 mutant are considered direct or indirect targets of the JA signaling pathway. DEGs that appear in both genotypes or only in the mutant may represent off-target effects or JA-independent stress responses.

Protocol 2: Metabolomic Analysis to Detect Unintended Metabolic Shifts
  • Experimental Design: Treat plants as described in Protocol 1.

  • Metabolite Extraction: Harvest and freeze tissues. Extract metabolites using a suitable solvent system (e.g., 80% methanol).

  • Sample Analysis: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

  • Data Processing: Process the raw data to identify and quantify metabolic features.

  • Statistical Analysis: Use multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that are significantly altered by JA treatment.

  • Interpretation: Compare the metabolic profiles of wild-type and JA-insensitive mutants. Metabolites that change significantly in the wild-type but not the mutant are likely part of the JA-mediated response. Widespread changes in both genotypes may indicate a general stress response.

Visualizations

jasmonic_acid_signaling Stress Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Ile (Active form) JA_Biosynthesis->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JA_Response_Genes JA-Responsive Genes MYC2->JA_Response_Genes activates Response Defense & Development JA_Response_Genes->Response

Caption: Core Jasmonic Acid Signaling Pathway.

experimental_workflow start Start: Hypothesis on JA Function dose_response 1. Dose-Response & Time-Course (Determine optimal concentration) start->dose_response treatment 2. JA Treatment (Wild-Type vs. JA Mutant) dose_response->treatment omics 3. 'Omics' Analysis (RNA-seq, Proteomics, Metabolomics) treatment->omics data_analysis 4. Bioinformatic Analysis (Identify differential molecules) omics->data_analysis pathway_analysis 5. Pathway & Network Analysis (Identify on- and off-target pathways) data_analysis->pathway_analysis validation 6. Validation (qRT-PCR, Targeted analysis, Phenotyping) pathway_analysis->validation conclusion Conclusion: Differentiate On-Target from Off-Target Effects validation->conclusion

Caption: Workflow for Identifying Off-Target Effects.

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: Optimizing Incubation Time for Jasmonate-Induced Responses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing jasmonate-induced responses. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical timeframe for observing jasmonate-induced gene expression?

A1: The induction of gene expression by jasmonates (JAs) is a dynamic process with a rapid and often transient nature. Early response genes, including those encoding for JA biosynthesis enzymes and transcriptional regulators like JAZ and MYC, can be detected accumulating as early as 1 hour after treatment.[1] The expression of many of these genes is part of a negative feedback loop to modulate the signaling pathway.[2][3] For example, in Arabidopsis, the expression of the JA-responsive marker genes PDF1.2 and VSP2 is highly sensitive to the timing of treatment.[4]

Q2: How long should I incubate my plant material with jasmonates to observe a physiological response?

A2: The optimal incubation time depends on the specific physiological response being measured.

  • Growth Inhibition: Effects on root growth can be observed after several days of continuous exposure to jasmonates.[5] For instance, inhibition of primary root growth in Arabidopsis is a well-documented response used in genetic screens.[5]

  • Defense Responses: The induction of defense compounds, such as proteinase inhibitors in tomato, can be detected after wounding or treatment with airborne methyl jasmonate (MeJA).[6] In Norway spruce seedlings, MeJA application before winter storage provided effective protection against pine weevil feeding for two growing seasons.[7]

  • Senescence: Jasmonate-induced leaf senescence is a slower process that can take several days to become visually apparent.[8]

Q3: Does the form of jasmonate used (e.g., Jasmonic Acid vs. Methyl Jasmonate) affect the optimal incubation time?

A3: Yes, the form of jasmonate can influence the response time. Methyl jasmonate (MeJA) is more volatile and is often used for airborne treatments.[6] It needs to be converted to the biologically active form, jasmonoyl-L-isoleucine (JA-Ile), within the plant cell to elicit a response.[9] Jasmonic acid (JA) can also be applied exogenously. The efficiency of uptake and conversion to JA-Ile can influence the kinetics of the downstream responses. For direct and potent activation of the signaling pathway, coronatine (B1215496) (COR), a structural mimic of JA-Ile, can be used.[9]

Troubleshooting Guide

Problem 1: I am not observing any significant changes in gene expression after jasmonate treatment.

  • Possible Cause 1: Inappropriate Incubation Time.

    • Solution: Perform a time-course experiment. The expression of many JA-responsive genes is transient. Collect samples at multiple time points (e.g., 30 minutes, 1 hour, 3 hours, 6 hours, 12 hours, 24 hours) to capture the peak expression.

  • Possible Cause 2: Inactive Jasmonate Solution.

    • Solution: Prepare fresh jasmonate solutions for each experiment. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Plant Age and Developmental Stage.

    • Solution: Jasmonate sensitivity can vary with plant age.[10] Ensure you are using plants of a consistent age and developmental stage for all experiments. Younger seedlings are often more responsive.

  • Possible Cause 4: Crosstalk with Other Hormones.

    • Solution: Be aware of potential antagonistic interactions with other plant hormones, such as salicylic (B10762653) acid (SA).[4] High endogenous levels of SA can suppress JA-responsive gene expression.[4] Consider the overall physiological state of your plants.

Problem 2: My jasmonate treatment is causing excessive stress or plant death.

  • Possible Cause 1: Jasmonate Concentration is Too High.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific plant species and experimental system. High concentrations of jasmonates can lead to growth inhibition and senescence.[8][11]

  • Possible Cause 2: Prolonged Incubation.

    • Solution: Reduce the incubation time. Continuous exposure to high levels of jasmonates can be toxic. For many applications, a shorter treatment is sufficient to induce the desired response.

Problem 3: The results of my jasmonate experiments are inconsistent.

  • Possible Cause 1: Environmental Variability.

    • Solution: Maintain consistent environmental conditions (light, temperature, humidity) throughout your experiments. The circadian clock can influence jasmonate signaling, so it is important to perform treatments at the same time of day.[12][13]

  • Possible Cause 2: Method of Application.

    • Solution: Standardize your method of jasmonate application. Whether you are spraying, infiltrating, or adding to the growth media, ensure the application is uniform across all samples.

Quantitative Data Summary

Table 1: Time-Course of Jasmonate-Induced Gene Expression in Arabidopsis thaliana

GeneTreatmentTime PointFold ChangeReference
JAZ10Wounding1 hour~5-10[1]
VSP120 µM MeJA8 hoursSignificant induction[14]
PDF1.2MeJAVariesHighly sensitive to timing[4]
MYC2/3 Target GenesJA2 hours843 genes differentially expressed[15]

Table 2: Effect of Jasmonate Treatment on Physiological Responses

Plant SpeciesTreatmentDurationResponseReference
Rice (Oryza sativa)2.5 mM JA/MeJA Seed Treatment24 hoursReduced seedling emergence and plant height[16]
Norway Spruce (Picea abies)10 mM MeJA3 applications, 1 week apartProtection against pine weevil for two growing seasons[7]
Arabidopsis thaliana20 µM MeJA8 hoursInduction of VSP1 expression[14]
Arabidopsis thalianaExogenous MeJA48 hoursEnhanced tolerance to post-submergence reoxygenation[17]

Experimental Protocols

Protocol 1: Jasmonate Treatment of Arabidopsis thaliana Seedlings for Gene Expression Analysis

  • Plant Growth: Grow Arabidopsis thaliana seedlings on half-strength Murashige and Skoog (MS) medium under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Treatment Preparation: Prepare a stock solution of Methyl Jasmonate (MeJA) in ethanol. Dilute the stock solution with sterile water to the final desired concentration (e.g., 50 µM). Include a mock control with the same concentration of ethanol.

  • Application: Add the MeJA or mock solution to the liquid culture or spray evenly onto seedlings grown on solid media.

  • Incubation: Incubate the seedlings for the desired time points (e.g., 0, 1, 3, 6, 12, 24 hours).

  • Harvesting: Harvest the plant material at each time point, flash-freeze in liquid nitrogen, and store at -80°C until RNA extraction.

  • Analysis: Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes.

Protocol 2: Rice Seed Treatment with Jasmonates

  • Solution Preparation: Prepare 2.5 mM solutions of Jasmonic Acid (JA) and Methyl Jasmonate (MeJA) in distilled water. Use distilled water as a control.

  • Seed Soaking: Place rice seeds in flasks with the treatment solutions. Cover the flasks with aluminum foil.

  • Incubation: Gently shake the flasks on an orbital shaker for 24 hours at room temperature.[16]

  • Washing and Drying: After incubation, wash the seeds three times with distilled water and dry them with paper towels.[16]

  • Planting: Use the treated seeds immediately for experiments.

Visualizations

Jasmonate_Signaling_Pathway cluster_perception Perception cluster_transcription Transcriptional Regulation JA-Ile JA-Ile COI1 COI1 JA-Ile->COI1 binds SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 forms JAZ JAZ MYC2 MYC2 JAZ->MYC2 represses SCF_COI1->JAZ targets for degradation JA-responsive_genes JA-responsive Genes MYC2->JA-responsive_genes activates Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Plant_Material Select Plant Material Application Apply Jasmonate Plant_Material->Application JA_Solution Prepare Jasmonate Solution JA_Solution->Application Incubation Incubate for a Defined Time Application->Incubation Harvesting Harvest Samples Incubation->Harvesting Data_Collection Collect Data (e.g., RNA-seq, qRT-PCR, Metabolomics) Harvesting->Data_Collection Interpretation Interpret Results Data_Collection->Interpretation

References

troubleshooting low yields in jasmonic acid biosynthesis assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with jasmonic acid (JA) biosynthesis assays.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the jasmonic acid biosynthesis pathway?

A1: The primary enzymes in the JA biosynthesis pathway are Lipoxygenase (LOX), Allene Oxide Synthase (AOS), Allene Oxide Cyclase (AOC), and 12-oxophytodienoic acid Reductase 3 (OPR3).[1][2][3][4] These enzymes work sequentially to convert α-linolenic acid into jasmonic acid.

Q2: What are the most common methods for quantifying jasmonic acid?

A2: The most prevalent and reliable methods for JA quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS).[5][6][7][8][9][10][11] These techniques offer high sensitivity and selectivity for detecting the low concentrations of JA typically found in plant tissues.[5][6]

Q3: What is the bioactive form of jasmonic acid?

A3: While jasmonic acid is the precursor, the biologically active form is its isoleucine conjugate, jasmonoyl-L-isoleucine (JA-Ile).[2][12] JA-Ile is crucial for initiating JA signaling pathways in plants.[12]

Q4: Where does jasmonic acid biosynthesis occur within the plant cell?

A4: Jasmonic acid biosynthesis is a compartmentalized process. The initial steps, catalyzed by LOX, AOS, and AOC, occur in the chloroplasts.[1][3][13] The final steps, involving OPR3 and subsequent β-oxidation, take place in the peroxisomes.[1][13]

Troubleshooting Guide: Low Yields in Jasmonic Acid Biosynthesis Assays

Low yields of jasmonic acid are a frequent issue in biosynthesis assays. The following guide provides a structured approach to identifying and resolving potential problems.

Problem 1: Inefficient Extraction and Purification

The initial extraction and subsequent purification steps are critical for obtaining a clean sample with a high recovery of jasmonic acid.

Possible Causes & Solutions:

Possible Cause Recommended Solution Supporting Evidence/Rationale
Inappropriate Solvent Choice Use a combination of methanol (B129727) and ethyl acetate (B1210297) for initial extraction.[6][14]Methanol efficiently penetrates plant cells, while ethyl acetate aids in the extraction of less polar compounds like JA.[14]
Sample Overload on Purification Columns Ensure the amount of plant tissue used is appropriate for the capacity of the purification cartridges (e.g., C18 cartridges).[6]Overloading can lead to poor separation and loss of the target compound. A sample size of around 0.5g of leaf tissue is often sufficient.[6][15]
Inefficient Elution from Purification Cartridges Optimize the methanol concentration for elution. JA typically elutes with 60% methanol from C18 cartridges.[6]Stepwise elution with increasing methanol concentrations can effectively separate JA from other plant hormones like IAA and ABA.[6]
Problem 2: Sub-optimal Enzyme Activity

The catalytic efficiency of the biosynthetic enzymes is paramount for JA production. Low activity of any of the key enzymes will directly result in reduced yields.

Possible Causes & Solutions:

Possible Cause Recommended Solution Supporting Evidence/Rationale
Enzyme Degradation Perform enzyme extractions at low temperatures (e.g., 4°C) and use appropriate buffers containing protease inhibitors.Enzymes are sensitive to temperature and proteolytic degradation, which can lead to a loss of activity.
Incorrect Assay Conditions (pH, Temperature) Optimize the pH and temperature for each enzyme assay. For example, LOX activity can be assayed at pH 7.0.[16]Each enzyme has an optimal set of conditions for maximal activity.
Substrate Limitation Ensure an adequate supply of the initial substrate, α-linolenic acid, and any necessary cofactors.The rate of an enzymatic reaction is dependent on the concentration of its substrate.
Presence of Inhibitors Purify the enzyme extracts to remove potential endogenous inhibitors.Plant extracts can contain compounds that interfere with enzyme activity.
Problem 3: Inaccurate Quantification

Even with successful biosynthesis, issues with the final quantification can lead to the appearance of low yields.

Possible Causes & Solutions:

Possible Cause Recommended Solution Supporting Evidence/Rationale
Derivatization Issues for GC-MS If using GC-MS, ensure complete derivatization of JA to its methyl ester (MeJA) using a reagent like diazomethane (B1218177).[6]Derivatization increases the volatility of JA, which is necessary for GC analysis. Incomplete derivatization will lead to underestimation.
Poor Chromatographic Resolution Optimize the GC or HPLC method, including the column, mobile phase, and temperature program.[9][10]Proper chromatographic separation is essential to distinguish JA from other interfering compounds in the extract.
Matrix Effects in Mass Spectrometry Use an internal standard, such as deuterated JA, to correct for matrix effects and variations in sample preparation and injection volume.Co-eluting compounds from the plant matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

Experimental Protocols & Visualizations

Jasmonic Acid Biosynthesis Pathway

The biosynthesis of jasmonic acid begins with the release of α-linolenic acid from chloroplast membranes. A series of enzymatic reactions in the chloroplast and peroxisome convert it to jasmonic acid.

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid hpote 13(S)-HPOT alpha_linolenic_acid->hpote LOX allene_oxide Allene Oxide hpote->allene_oxide AOS opda 12-oxo-phytodienoic acid (OPDA) allene_oxide->opda AOC opda_perox OPDA opda->opda_perox Transport opc8 OPC-8:0 CoA opda_perox->opc8 OPR3 ja_coa JA-CoA opc8->ja_coa 3x β-oxidation jasmonic_acid Jasmonic Acid ja_coa->jasmonic_acid Thioesterase

Caption: Jasmonic Acid Biosynthesis Pathway.

Jasmonic Acid Signaling Pathway

The perception of the bioactive form, JA-Ile, triggers a signaling cascade that leads to the expression of jasmonate-responsive genes.

Jasmonic_Acid_Signaling cluster_nucleus Nucleus JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome Gene_Expression Jasmonate-Responsive Gene Expression MYC2->Gene_Expression activates Proteasome->JAZ degrades

Caption: Jasmonic Acid Signaling Pathway.

General Experimental Workflow for JA Quantification

This workflow outlines the key steps from sample collection to data analysis for quantifying jasmonic acid.

JA_Quantification_Workflow Start Plant Tissue Collection Extraction Extraction with Methanol/Ethyl Acetate Start->Extraction Purification Solid-Phase Extraction (e.g., C18 cartridges) Extraction->Purification Derivatization Derivatization (for GC-MS) (e.g., Methylation) Purification->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End Results Data_Processing->End

Caption: JA Quantification Workflow.

Detailed Methodologies

1. Jasmonic Acid Extraction and Purification

This protocol is adapted from established methods for the extraction and purification of jasmonic acid from plant tissues.[6][14]

  • Homogenization: Freeze approximately 0.5 g of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 5 mL of a cold methanol:ethyl acetate (1:1, v/v) solution to the powdered tissue. Vortex thoroughly and incubate at 4°C for 1 hour with occasional shaking.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute other plant hormones with 5 mL of 40% methanol (optional, if separating IAA and ABA).[6]

    • Elute jasmonic acid with 5 mL of 60% methanol.[6]

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol for LC-MS or a derivatization solvent for GC-MS).

2. Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures the activity of LOX by monitoring the formation of hydroperoxides.[16]

  • Enzyme Extraction: Homogenize plant tissue in a cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.5) containing protease inhibitors. Centrifuge to pellet cell debris and use the supernatant as the crude enzyme extract.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate (B84403) buffer (pH 7.0) and 50 mM linoleic acid (the substrate).

  • Assay:

    • Add a small volume of the enzyme extract to the reaction mixture.

    • Immediately measure the increase in absorbance at 234 nm over time at 25°C. This wavelength corresponds to the formation of conjugated dienes in the hydroperoxide product.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance.

3. Jasmonic Acid Quantification by GC-MS

This protocol outlines the general steps for quantifying JA by GC-MS following derivatization.[5][6][8]

  • Derivatization: Methylate the purified and dried JA extract using diazomethane or another suitable methylating agent to form methyl jasmonate (MeJA).

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with an appropriate capillary column.

    • Use a temperature program to separate the components of the sample. A typical program might start at 70°C and ramp up to 300°C.[9]

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to specifically detect the characteristic ions of MeJA.

  • Quantification: Create a standard curve using known concentrations of a MeJA standard. Quantify the amount of MeJA in the sample by comparing its peak area to the standard curve. An internal standard should be used for accurate quantification.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in jasmonic acid (JA)-related gene expression studies.

Troubleshooting Guides & FAQs

This section addresses specific issues that can lead to artifacts and misinterpretation of data in jasmonic acid research.

FAQ 1: My "untreated" or "control" plants show induction of JA-responsive genes. What could be the cause?

A common issue is the unintentional induction of the jasmonic acid pathway through mechanical stress. Wounding, even minor handling, can trigger a rapid, systemic synthesis of JA and the expression of JA-responsive genes, masking the true baseline expression and confounding the effects of your experimental treatments.[1][2][3]

Troubleshooting Steps:

  • Review Handling Procedures: Ensure that all plant handling, from cultivation to harvesting, is done gently and consistently across all experimental groups. Avoid unnecessary contact with leaves.

  • Implement a "Wounded" Control: Include a control group where plants are intentionally wounded in a standardized manner (e.g., by crushing a leaf with forceps). This will help you quantify the effect of mechanical stress on your genes of interest.

  • Time-Course Analysis: Mechanical wounding can induce JA-responsive gene expression within minutes.[1] A time-course experiment can help differentiate between the rapid, transient expression due to wounding and the sustained expression from your intended treatment.

FAQ 2: I'm seeing unexpected gene expression changes in my solvent-treated control group. Why is this happening?

The solvent used to dissolve methyl jasmonate (MeJA), typically ethanol (B145695), can itself elicit changes in gene expression.[4][5] Therefore, a solvent-only control is crucial to distinguish between the effects of the solvent and the effects of MeJA.

Troubleshooting Steps:

  • Verify Your Controls: Ensure you have included a "mock" control (treated with the carrier solution without MeJA, e.g., water with a surfactant if used) and a "solvent" control (treated with the carrier solution containing the same concentration of solvent as your MeJA treatment).

  • Minimize Solvent Concentration: Use the lowest effective concentration of the solvent to dissolve MeJA.

  • Literature Review: Check if the solvent you are using is known to have biological effects on your plant species of interest.

FAQ 3: How can I be sure that the observed gene expression changes are specific to jasmonic acid and not due to crosstalk with other hormone pathways?

Jasmonic acid signaling pathways exhibit significant crosstalk with other plant hormones, including ethylene (B1197577), salicylic (B10762653) acid (SA), abscisic acid (ABA), and auxins.[6][7][8][9][10] This can lead to indirect effects on gene expression.

Troubleshooting Steps:

  • Use of Mutants: Employ mutants deficient in the biosynthesis or signaling of other hormones (e.g., ethylene-insensitive mutants like ein3) to dissect the JA-specific response.[7][11][12]

  • Chemical Inhibitors: Use chemical inhibitors of other hormone pathways in conjunction with your JA treatment.

  • Analyze a Broader Set of Marker Genes: In addition to JA-responsive genes, analyze the expression of marker genes for other hormone pathways to assess the extent of crosstalk.

  • Consult Crosstalk Models: Refer to published models of hormone crosstalk to anticipate potential interactions and interpret your results accordingly.[6][8]

FAQ 4: My qPCR results are inconsistent between biological replicates. What are the common causes in plant-based studies?

Inconsistent qPCR results can arise from a variety of factors, from sample collection to data analysis.

Troubleshooting Steps:

  • Standardize Sample Collection: Harvest tissue from the same developmental stage and time of day for all replicates to minimize variation due to circadian rhythms or developmental changes.

  • RNA Quality Control: Ensure high-quality, intact RNA is used for cDNA synthesis. Run RNA samples on a gel or use a bioanalyzer to check for degradation.

  • Primer Validation: Validate primer efficiency for each gene of interest to ensure accurate quantification.

  • Consistent Pipetting: Ensure accurate and consistent pipetting, especially for low-volume reactions.

  • Appropriate Reference Genes: Use multiple, validated reference genes for normalization to account for any potential instability in a single reference gene across different treatments.

  • No-Template Control (NTC): Always include an NTC to check for contamination of your reagents.[13][14][15][16][17]

Data Presentation

Table 1: Hypothetical Fold Change in Expression of a JA-Responsive Gene (e.g., VSP2) Under Different Control and Treatment Conditions

This table illustrates the potential for artifacts to influence gene expression data. Note how wounding and the solvent can induce the expression of a JA-responsive gene, which could be misinterpreted if proper controls are not included.

Treatment GroupDescriptionHypothetical Fold Change (vs. Untreated)Interpretation
Untreated Control Plants handled minimally, no treatment applied.1.0Baseline expression.
Mock Control Plants treated with the carrier solution (e.g., water).1.2Minimal effect of the application method.
Wounded Control Plants mechanically wounded.15.0Strong induction due to mechanical stress.
Solvent Control Plants treated with the solvent (e.g., 0.1% ethanol).3.5Moderate induction by the solvent.
MeJA Treatment Plants treated with MeJA dissolved in the solvent.50.0The true effect of MeJA is the fold change relative to the solvent control.

Experimental Protocols

Protocol 1: Methyl Jasmonate (MeJA) Treatment of Arabidopsis thaliana

This protocol is designed to minimize mechanical stimulation during MeJA application.

  • Preparation of MeJA Solution:

    • Prepare a stock solution of MeJA in 95% ethanol.

    • For the working solution (e.g., 100 µM MeJA), dilute the stock in sterile water containing a surfactant like 0.01% Tween-20 to ensure even application.

  • Preparation of Control Solutions:

    • Mock Control: Prepare a solution of sterile water with 0.01% Tween-20.

    • Solvent Control: Prepare a solution of sterile water with 0.01% Tween-20 and the same final concentration of ethanol as in the MeJA working solution.

  • Plant Treatment:

    • Grow Arabidopsis thaliana plants to the desired developmental stage (e.g., 4-week-old rosettes).

    • Use a fine-mist sprayer to apply the solutions to the plants until the leaves are evenly coated but not dripping. Apply from a sufficient distance to avoid forceful impact on the leaves.

    • Treat different experimental groups in a randomized manner to avoid positional effects in the growth chamber.

  • Harvesting:

    • At the desired time point post-treatment, harvest the tissue by quickly excising with sharp scissors and immediately freezing in liquid nitrogen to prevent wound-induced gene expression.

Protocol 2: RNA Extraction and qPCR for JA-Responsive Genes
  • RNA Extraction:

    • Grind the frozen plant tissue to a fine powder in liquid nitrogen.

    • Extract total RNA using a reputable plant RNA extraction kit or a TRIzol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR:

    • Prepare the qPCR reaction mix using a SYBR Green-based master mix.

    • Use validated primers for your target JA-responsive genes (e.g., VSP2, PDF1.2) and at least two stable reference genes (e.g., ACTIN2, UBQ10).

    • Run the qPCR on a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

Jasmonic_Acid_Signaling_Pathway cluster_perception Signal Perception cluster_transcription Transcriptional Regulation cluster_response Cellular Response JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2/3/4 JAZ->MYC2 represses JA_Genes JA-Responsive Genes MYC2->JA_Genes activates Defense Defense JA_Genes->Defense Development Development JA_Genes->Development Wounding Wounding/ Herbivory JA_Biosynthesis JA Biosynthesis Wounding->JA_Biosynthesis JA_Biosynthesis->JA_Ile

Caption: Simplified Jasmonic Acid (JA) signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatments cluster_analysis Analysis P Plant Growth T Treatment Groups P->T UC Untreated MC Mock Control SC Solvent Control WC Wounded Control MeJA MeJA Treatment H Harvest & Freeze UC->H MC->H SC->H WC->H MeJA->H RNA RNA Extraction H->RNA cDNA cDNA Synthesis RNA->cDNA qPCR qPCR cDNA->qPCR DA Data Analysis qPCR->DA

Caption: Recommended experimental workflow for JA studies.

Troubleshooting_Logic Start Unexpected Gene Expression in Controls? Q_Wound Are JA-responsive genes induced in untreated/mock controls? Start->Q_Wound A_Wound Potential wounding artifact. Implement wounded control and review handling procedures. Q_Wound->A_Wound Yes Q_Solvent Are JA-responsive genes induced in the solvent control? Q_Wound->Q_Solvent No A_Wound->Q_Solvent A_Solvent Solvent effect is likely. Normalize MeJA treatment data to the solvent control. Q_Solvent->A_Solvent Yes Q_Crosstalk Are markers for other hormone pathways also induced? Q_Solvent->Q_Crosstalk No A_Solvent->Q_Crosstalk A_Crosstalk Hormonal crosstalk is occurring. Use hormone mutants or inhibitors to isolate the JA-specific response. Q_Crosstalk->A_Crosstalk Yes End Proceed with data interpretation. Q_Crosstalk->End No A_Crosstalk->End

Caption: Troubleshooting logic for unexpected gene expression.

References

Technical Support Center: Endogenous Jasmonate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers refining protocols to quantify endogenous jasmonates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction, purification, and analysis of endogenous jasmonates.

Sample Preparation and Extraction

  • Q1: What is the optimal amount of plant tissue to start with for jasmonate quantification?

    • A1: The required amount of plant tissue can vary depending on the plant species, the specific tissue being analyzed, and the expected concentration of jasmonates. However, modern sensitive methods like UPLC-MS/MS allow for the successful quantification of phytohormones from small amounts of tissue, often less than 50 mg of fresh weight.[1] For some GC-MS procedures, as little as 0.5 g of leaf sample has been used for reliable quantification.[2][3] It is recommended to start with a small amount and scale up if the signal is too low.

  • Q2: My jasmonate recovery is low. What are the potential causes and solutions during extraction?

    • A2: Low recovery can stem from several factors during the extraction process.

      • Incomplete Cell Lysis: Ensure the tissue is thoroughly ground to a fine powder, typically using liquid nitrogen, to facilitate complete cell disruption.

      • Suboptimal Extraction Solvent: Methanol (B129727) is a widely used and effective solvent for extracting plant hormones due to its ability to penetrate tissues.[4] Using cold methanol can help to quench enzymatic activity that might degrade jasmonates.

      • Degradation: Jasmonates can be labile.[4] To minimize degradation, perform extractions at low temperatures (e.g., 4°C) and consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent.

      • Insufficient Extraction Time: Allow for adequate extraction time. Overnight extraction at 4°C is a common practice to ensure thorough extraction.[5]

  • Q3: I am observing significant sample-to-sample variation. How can I improve reproducibility?

    • A3: Reproducibility issues often arise from inconsistencies in sample handling and preparation.

      • Internal Standards: The use of a stable isotope-labeled internal standard, such as rac-Jasmonic Acid-d6, is considered the gold standard.[6] These standards should be added at the beginning of the extraction process to account for analyte loss during sample preparation and for variations in instrument response.[6][7][8]

      • Consistent Sample Collection: Harvest plant tissues at the same developmental stage and time of day, as jasmonate levels can fluctuate with circadian rhythms and developmental cues.

      • Precise Measurement: Ensure accurate weighing of plant material and precise pipetting of solvents and standards.

Purification (Solid-Phase Extraction - SPE)

  • Q4: Which SPE cartridge should I choose for purifying my jasmonate extracts?

    • A4: C18 cartridges are commonly and effectively used for the purification and enrichment of jasmonates from plant extracts.[2][4][5] Mixed-mode SPE cartridges can also be employed for a single-step sample preparation procedure.[1]

  • Q5: How can I optimize the elution from my SPE cartridge to separate different phytohormones?

    • A5: Stepwise elution with increasing concentrations of an organic solvent, such as methanol, can be used to separate different phytohormones. For instance, a sequential elution might involve a 40% methanol wash to elute compounds like indole-3-acetic acid (IAA) and abscisic acid (ABA), followed by a 60% methanol elution to recover jasmonic acid (JA).[2][3]

Analysis (LC-MS/MS and GC-MS)

  • Q6: I am experiencing poor peak shape and retention time shifts in my LC-MS/MS analysis. What should I check?

    • A6: These issues can be caused by several factors related to the chromatography.

      • Column Issues: Column overload, contamination, or degradation can lead to poor peak shape.[9] Ensure the column is not overloaded and is properly cleaned and stored.

      • Mobile Phase: Inconsistent mobile phase preparation can cause retention time shifts. Prepare fresh mobile phase and ensure accurate composition.

      • Instrument Contamination: A dirty ion source can also contribute to poor peak shape.[9] Regular cleaning of the mass spectrometer components is crucial.

  • Q7: My signal intensity is low in LC-MS/MS. How can I improve it?

    • A7: Low signal intensity can be due to matrix effects or suboptimal MS parameters.

      • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[10][11][12] To mitigate this, improve sample cleanup, optimize chromatographic separation to separate the analyte from interfering compounds, or use a stable isotope-labeled internal standard to correct for suppression.[11]

      • MS Parameters: Optimize MS parameters such as ion spray voltage, source temperature, and gas flows for your specific analytes.[1]

  • Q8: For GC-MS analysis, is derivatization necessary for jasmonates?

    • A8: Yes, for GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of jasmonates.[4] A common derivatization agent is diazomethane (B1218177) to form methyl esters.[2] Another approach is using methyl-chloroformate.[13]

  • Q9: My derivatization reaction for GC-MS seems incomplete. What can I do?

    • A9: Incomplete derivatization can lead to inaccurate quantification.

      • Reaction Conditions: Optimize the reaction time and temperature.

      • Reagent Concentration: Use an excess of the derivatizing reagent to drive the reaction to completion.

      • Moisture: Ensure your sample extract is dry before adding the derivatization reagent, as water can interfere with the reaction.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various jasmonate analysis protocols.

Table 1: Comparison of LC-MS/MS Method Performance

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference
Jasmonic Acid (JA)0.03 ng/mL-92.48[14]
Methyl Jasmonate (MeJA)0.075 ng/mL-94.30[14]
Various Jasmonates10⁻¹⁷ - 10⁻¹⁵ mol10⁻¹⁷ - 10⁻¹⁵ mol-[1]
Jasmonic Acid (JA)2 ng/mL10 ng/mL-[13]

Table 2: Comparison of GC-MS Method Performance

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
Methyl Jasmonate0.257 ng/mL0.856 ng/mL1-100 ng/mL[15][16]
Jasmonic Acid2 ng/g--[17]
Jasmonic Acid & others2 ng/mL10 ng/mLFour orders of magnitude[13]

Experimental Protocols

Below are detailed methodologies for key experiments in jasmonate quantification.

Protocol 1: Jasmonate Extraction and Purification for LC-MS/MS Analysis

This protocol is adapted from various sources for the extraction and purification of jasmonates from plant tissue.[1][5]

  • Sample Homogenization:

    • Weigh approximately 50-100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • To the powdered tissue, add 1 mL of ice-cold 80% methanol containing an appropriate amount of a deuterated internal standard (e.g., d6-JA).

    • Incubate the mixture overnight at 4°C with gentle shaking.

    • Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant. Re-extract the pellet with 0.5 mL of the same extraction solvent, centrifuge again, and combine the supernatants.

  • Purification (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

    • Load the combined supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the jasmonates with 1.5 mL of 80% methanol.

  • Sample Concentration:

    • Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried residue in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes a common derivatization procedure for jasmonic acid using diazomethane.[2]

  • Note: Diazomethane is explosive and toxic. This procedure should only be performed by trained personnel in a well-ventilated fume hood.

  • Sample Preparation:

    • Ensure the purified jasmonate extract from Protocol 1 is completely dry.

  • Derivatization:

    • Add an ethereal solution of diazomethane dropwise to the dried extract until a faint yellow color persists, indicating an excess of reagent.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Solvent Removal:

    • Carefully evaporate the excess diazomethane and solvent under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis, such as ethyl acetate.

Visualizations

Jasmonate Signaling Pathway

Jasmonate_Signaling_Pathway cluster_repression In absence of JA-Ile cluster_activation In presence of JA-Ile Stimuli Wounding, Herbivory JA_Biosynthesis JA Biosynthesis Stimuli->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA JAR1 JAR1 JA->JAR1 Isoleucine JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JAR1->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Recruits MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Ubiquitination & Degradation JA_Response_Genes JA-Responsive Genes MYC2->JA_Response_Genes Activates Response Defense Responses, Growth Regulation JA_Response_Genes->Response

Caption: The jasmonate signaling pathway from stimulus perception to gene activation.

Experimental Workflow for Jasmonate Quantification

Experimental_Workflow Start Plant Tissue Collection Homogenization Homogenization (in Liquid N2) Start->Homogenization Extraction Extraction (Cold 80% Methanol + Internal Standard) Homogenization->Extraction Purification Purification (Solid-Phase Extraction - C18) Extraction->Purification Analysis Analysis Method Purification->Analysis LCMS LC-MS/MS Analysis Analysis->LCMS  Direct GCMS Derivatization Analysis->GCMS Indirect   Data Data Processing & Quantification LCMS->Data GCMS_Analysis GC-MS Analysis GCMS->GCMS_Analysis GCMS_Analysis->Data

Caption: A generalized workflow for the quantification of endogenous jasmonates.

References

Validation & Comparative

A Comparative Guide to Jasmonate Signaling in Dicot and Monocot Lineages

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 18, 2025

Affiliation: Google Research

Abstract

Jasmonates (JAs) are lipid-derived phytohormones that are central to plant defense and development. The core jasmonate signaling pathway, elucidated primarily in the dicot model Arabidopsis thaliana, involves the F-box protein CORONATINE INSENSITIVE 1 (COI1) and the JASMONATE-ZIM DOMAIN (JAZ) repressor proteins. This guide provides a comparative analysis of the jasmonate signaling pathway in different plant species, highlighting both conserved mechanisms and notable divergences, particularly between dicotyledonous and monocotyledonous plants. We present quantitative data on key signaling components, detail common experimental protocols for their study, and provide a visual representation of the canonical signaling cascade. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and manipulate this critical plant signaling network.

Introduction to Jasmonate Signaling

Jasmonates regulate a wide array of physiological processes, from growth and development to responses against biotic and abiotic stresses.[1][2] The bioactive form of the hormone, jasmonoyl-L-isoleucine (JA-Ile), acts as a molecular glue, promoting the interaction between the COI1 subunit of the SCFCOI1 E3 ubiquitin ligase complex and JAZ repressor proteins.[3][4] In the absence of JA-Ile, JAZ proteins bind to and repress transcription factors (TFs), such as MYC2, thereby inhibiting the expression of JA-responsive genes.[3] Upon stress and subsequent JA-Ile accumulation, the formation of the COI1-JA-Ile-JAZ complex leads to the ubiquitination and proteasomal degradation of JAZ repressors.[3][4] This degradation liberates the TFs, allowing them to activate downstream gene expression.[5]

While this core mechanism is largely conserved, significant variations exist across the plant kingdom, offering insights into the evolutionary adaptation of plant defense and developmental strategies.[6][7]

Comparative Analysis of Core Signaling Components

The composition and complexity of the core jasmonate signaling machinery differ between plant species, particularly in the number of receptors and repressors. These differences likely contribute to the fine-tuning of JA responses to specific environmental and developmental cues.

The COI1 Receptor

COI1 is the primary receptor for JA-Ile and is functionally conserved across land plants.[8] However, the number of COI1 homologs varies. Arabidopsis possesses a single COI1 gene, whereas the rice genome encodes three distinct COI1 homologs.[9] This expansion in monocots may allow for more complex and nuanced perception of jasmonate signals.[9][10] Functional studies have shown that rice COI1 homologs can rescue the fertility phenotype of Arabidopsis coi1 mutants, demonstrating conserved function despite sequence divergence.[5]

JAZ Repressor Proteins

The JAZ protein family has undergone significant expansion and diversification throughout plant evolution. The number of JAZ genes varies considerably among species, which is thought to contribute to the specificity of JA responses. For instance, the liverwort Marchantia polymorpha, an early diverging land plant, has only one JAZ gene, while Arabidopsis has 13 and rice has 15.[8][9] Tomato (Solanum lycopersicum) has at least 13 JAZ proteins, and maize (Zea mays) possesses 16.[11][12] This expansion suggests a greater potential for combinatorial interactions and regulatory complexity in angiosperms.

Plant SpeciesLineageNumber of COI1 HomologsNumber of JAZ GenesKey References
Arabidopsis thalianaDicot113[9][12]
Solanum lycopersicum (Tomato)Dicot1 (JAI1)13-26[5][11][12]
Oryza sativa (Rice)Monocot315[9][11]
Zea mays (Maize)MonocotNot specified16[11][13]
Marchantia polymorphaBryophyte1 (MpCOI1)1[8]

Table 1: Comparison of Core Jasmonate Signaling Components in Different Plant Species. This table summarizes the number of identified COI1 receptor homologs and JAZ repressor genes in selected model plant species. The number of JAZ genes in tomato varies between reports.

Visualization of the Canonical Jasmonate Signaling Pathway

The following diagram illustrates the core jasmonate signaling module, which is broadly conserved across higher plants.

Jasmonate_Signaling cluster_stress Biotic/Abiotic Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Inactive State (Low JA-Ile) cluster_active Active State (High JA-Ile) Stress Wounding, Herbivory, Pathogens JA_Ile JA-Ile (Bioactive Hormone) Stress->JA_Ile Biosynthesis JA_Ile_nuc JA-Ile JA_Ile->JA_Ile_nuc Transport JAZ_inactive JAZ Repressor MYC2_inactive MYC2 (TF) JAZ_inactive->MYC2_inactive binds & represses TPL TPL (Co-repressor) JAZ_inactive->TPL recruits JAZ_active JAZ Genes_inactive JA-Responsive Genes (Repressed) MYC2_inactive->Genes_inactive MYC2_active MYC2 SCF_COI1 SCF-COI1 (E3 Ligase) SCF_COI1->JAZ_active recruits Proteasome 26S Proteasome SCF_COI1->Proteasome targets for degradation JAZ_active->MYC2_active releases Genes_active JA-Responsive Genes (Expressed) MYC2_active->Genes_active activates JA_Ile_nuc->SCF_COI1 binds

Figure 1: Canonical Jasmonate Signaling Pathway. This diagram shows the core regulatory module of JA signaling.

Divergence in Signaling and Crosstalk

While the core COI1-JAZ module is conserved, its role and interaction with other signaling pathways can differ significantly between species.

  • Ligand Specificity: In most vascular plants, JA-Ile is the primary active ligand. However, in the liverwort Marchantia polymorpha, the JA-Ile precursor, dinor-12-oxo-phytodienoic acid (dn-OPDA), is the active ligand perceived by its COI1 homolog.[5] This suggests an evolutionary shift in ligand specificity.

  • Role in Defense: The role of JA signaling in pathogen defense shows a notable divergence between Arabidopsis and rice. In Arabidopsis, JA signaling is often antagonistic to the salicylic (B10762653) acid (SA) pathway, which is critical for resistance to biotrophic pathogens. Conversely, in rice, the JA pathway plays a positive role in resistance against certain bacterial pathogens.[9]

  • Developmental Roles: Jasmonates are crucial for flower development and fertility in a wide range of species, including Arabidopsis, tomato, maize, and rice.[10] Mutations in JA biosynthesis or signaling genes often lead to male sterility, highlighting a deeply conserved role in reproduction.[10]

Experimental Protocols

The study of jasmonate signaling relies on a variety of molecular and biochemical techniques. Below are methodologies for key experiments.

Quantification of Jasmonates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying low-abundance phytohormones like JA and JA-Ile.[14][15]

  • Sample Preparation:

    • Flash-freeze approximately 100-200 mg of plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract the powder with a solution of 80% methanol (B129727) containing deuterated internal standards (e.g., d2-JA, d6-JA-Ile) to correct for sample loss.[16]

    • Centrifuge the extract to pellet debris. Collect the supernatant.

    • Perform a solid-phase extraction (SPE) step to clean up the sample and enrich for acidic phytohormones.

    • Evaporate the solvent and resuspend the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate compounds using a reverse-phase C18 column.

    • Perform mass spectrometry in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard for accurate quantification.

Analysis of Protein-Protein Interactions: Co-Immunoprecipitation (Co-IP)

Co-IP is used to study the interaction between COI1 and JAZ proteins in vivo.[17] This assay can demonstrate the JA-Ile-dependent nature of the interaction.

  • Protocol Overview:

    • Generate transgenic plants co-expressing tagged versions of the proteins of interest (e.g., COI1-FLAG and JAZ-HA).

    • Treat seedlings with or without MeJA (a volatile JA derivative that is converted to JA-Ile in vivo) for a specified time (e.g., 30-60 minutes).

    • Homogenize plant tissue in a non-denaturing lysis buffer containing protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing total protein extract.

    • Incubate the protein extract with agarose (B213101) beads conjugated to an antibody against one of the tags (e.g., anti-FLAG beads) to "pull down" the bait protein (COI1-FLAG) and any interacting partners.

    • Wash the beads several times to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the other tag (e.g., anti-HA) to detect the co-precipitated prey protein (JAZ-HA). An interaction is confirmed if the prey protein is detected only when the bait protein is pulled down, and this interaction is often enhanced in the presence of MeJA.

Conclusion

The jasmonate signaling pathway, while centered around a conserved COI1-JAZ co-receptor system, exhibits remarkable diversity and specificity across the plant kingdom. The expansion of the COI1 and JAZ gene families in monocots and dicots compared to early land plants points to an increased regulatory capacity. Differences in ligand specificity and crosstalk with other hormone pathways, particularly in the context of plant immunity, highlight the evolutionary adaptation of this signaling network to diverse ecological niches and lifestyles. The methodologies outlined here provide a framework for further dissecting the intricacies of this vital plant signaling pathway, which holds significant potential for the development of novel crop protection strategies.

References

A Researcher's Guide to Validating RNA-Seq Data with qPCR in Jasmonic Acid-Treated Plants

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of high-throughput sequencing and targeted gene expression analysis, complete with experimental protocols and data for jasmonic acid-responsive genes.

In the study of plant responses to hormonal triggers like jasmonic acid (JA), RNA-sequencing (RNA-seq) has become an invaluable tool for capturing a global snapshot of transcriptional changes. However, the validation of these extensive datasets with a targeted and sensitive method like quantitative real-time PCR (qPCR) remains a critical step to confirm the expression patterns of key genes. This guide provides a comprehensive comparison of these two techniques, offering detailed protocols and illustrative data for researchers working with jasmonic acid-treated plants.

The correlation between RNA-seq and qPCR data is generally high, with studies reporting correlation coefficients ranging from 0.85 to 0.89.[1] This strong correlation underscores the reliability of RNA-seq for transcriptome-wide analysis, while cementing qPCR's role as the "gold standard" for validating the expression of individual genes.[1]

Experimental & Validation Workflow

The overall process, from plant treatment to data comparison, follows a structured workflow. This ensures that the samples are handled consistently and that the data generated by both RNA-seq and qPCR are comparable.

G Experimental Workflow for RNA-Seq Validation cluster_treatment Plant Treatment cluster_sample Sample Processing cluster_analysis Gene Expression Analysis cluster_validation Data Comparison A Plant Growth & Jasmonic Acid (JA) Treatment B Control Group (Mock Treatment) C Harvest Plant Tissue (e.g., leaves, roots) A->C B->C D Total RNA Extraction & Quality Control (QC) C->D E RNA-Seq Library Prep & Sequencing D->E F cDNA Synthesis (Reverse Transcription) D->F G RNA-Seq Data Analysis (Read Mapping, DEG Identification) E->G I qPCR Assay F->I J Comparison of Fold Changes (RNA-Seq vs. qPCR) G->J H qPCR Primer Design & Validation H->I I->J K Correlation Analysis (e.g., Pearson correlation) J->K

Caption: Workflow from plant treatment to data validation.
The Jasmonic Acid Signaling Pathway

Jasmonic acid is a key phytohormone involved in regulating plant growth, development, and, most notably, defense responses against biotic and abiotic stress.[2] When a plant perceives a stress signal, JA biosynthesis is triggered. The bioactive form, JA-Isoleucine (JA-Ile), binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex.[3] This binding event targets JAZ repressor proteins for degradation by the 26S proteasome.[2][4] The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of a wide array of JA-responsive genes.[2][5]

G Core Jasmonic Acid Signaling Pathway stress Biotic/Abiotic Stress ja_biosynthesis JA Biosynthesis stress->ja_biosynthesis induces ja_ile JA-Ile (Active Hormone) ja_biosynthesis->ja_ile produces coi1 SCF-COI1 Complex ja_ile->coi1 binds to jaz JAZ Repressor coi1->jaz targets for degradation myc2 MYC2/TFs jaz->myc2 represses proteasome 26S Proteasome jaz->proteasome degraded by genes JA-Responsive Genes myc2->genes activates transcription response Defense & Stress Responses genes->response leads to

Caption: Key components of the JA signal transduction cascade.

Detailed Experimental Protocols

Accurate and reproducible data depend on meticulous experimental execution. The following protocols provide a standard framework for validating RNA-seq data with qPCR.

Plant Treatment and Material Harvesting
  • Plant Growth: Grow plants (e.g., Arabidopsis thaliana, rice) under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • JA Treatment: For a typical treatment, spray 4-week-old plants with a 100 µM methyl jasmonate (MeJA) solution containing a surfactant like 0.01% Tween-20.[6] Control plants should be sprayed with a mock solution (water with 0.01% Tween-20).

  • Harvesting: Harvest leaf or root tissues at specific time points post-treatment (e.g., 0, 6, 12, 24 hours). Immediately flash-freeze the samples in liquid nitrogen and store them at -80°C to prevent RNA degradation.[7]

RNA Extraction and Quality Control
  • Extraction: Extract total RNA from the frozen, ground tissue using a reputable method such as a TRIzol-based protocol or a column-based kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • Quality Control (QC):

    • Purity: Assess RNA purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2.[8][9]

    • Integrity: Check RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). High-quality RNA will have distinct 18S and 25S ribosomal RNA peaks and a high RNA Integrity Number (RIN) > 8.0.

cDNA Synthesis (Reverse Transcription)
  • Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers and/or random hexamers.

  • No-RT Control: For each RNA sample, prepare a "no reverse transcriptase" (no-RT) control to test for genomic DNA contamination in the subsequent qPCR step.[10]

qPCR Primer Design and Validation
  • Design: Design primers for target genes of interest (identified from RNA-seq data) and at least two stable reference genes (e.g., ACTIN, UBQ10, GAPDH). Primers should typically be 18-24 bp long, have a GC content of 40-60%, and produce an amplicon of 70-150 bp.

  • Validation: Validate primer efficiency by running a standard curve using a serial dilution of pooled cDNA. An acceptable PCR efficiency is between 90% and 110%.

Quantitative Real-Time PCR (qPCR)
  • Reaction Setup: Prepare qPCR reactions using a SYBR Green-based master mix, diluted cDNA, and forward/reverse primers. Include technical replicates (typically three) for each sample. Also, include the no-RT controls and a no-template control (NTC).

  • Cycling Conditions: A typical qPCR program includes an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).

  • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplicons.

Data Analysis
  • Relative Quantification: Calculate the relative expression of target genes using the delta-delta Ct (2-ΔΔCt) method.[11] Normalize the Ct values of the target genes to the geometric mean of the reference genes' Ct values.

  • Comparison: Compare the log2 fold change values obtained from RNA-seq with the fold change values calculated from qPCR to validate the sequencing results. A positive correlation between the two datasets confirms the RNA-seq findings.[7]

Data Presentation: RNA-Seq vs. qPCR

To illustrate the comparison, the table below presents hypothetical data for several well-known jasmonic acid-responsive genes in Arabidopsis thaliana. The data represent the fold change in gene expression 12 hours after MeJA treatment compared to a mock-treated control.

Gene IDGene NameFunctionRNA-Seq (log2 Fold Change)qPCR (Relative Fold Change)Trend
AT2G39940VSP2 Vegetative Storage Protein7.8235.6Upregulated
AT1G19180JAZ1 Jasmonate ZIM-domain Protein4.524.3Upregulated
AT1G74710AOS Allene Oxide Synthase5.238.1Upregulated
AT2G46370OPR3 12-oxophytodienoate Reductase4.930.0Upregulated
AT1G56650MYC2 Transcription Factor3.18.8Upregulated
AT3G18780ACTIN2 Housekeeping/Reference Gene0.051.1Stable

Note: The data presented are for illustrative purposes and represent typical results seen in such experiments.

Disparities between the two methods can arise due to differences in sensitivity, platform-specific biases, or the presence of different splice variants that may be detected differently by the two techniques.[12][13] However, the overall trend (upregulation or downregulation) should be consistent. The strong positive correlation observed in numerous studies confirms that qPCR is an effective and reliable method for validating key findings from large-scale RNA-seq experiments.[7][14]

References

comparing the efficacy of different jasmonic acid extraction kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in plant biology, agriculture, and drug development, the accurate quantification of jasmonic acid (JA) is crucial for understanding plant defense mechanisms, growth regulation, and the development of novel therapeutic agents. The efficacy of JA analysis is highly dependent on the initial extraction and purification from complex plant matrices. While dedicated commercial kits for jasmonic acid extraction are not prevalent, several well-established methodologies serve as the primary means for isolating this vital phytohormone. This guide provides an objective comparison of common JA extraction techniques, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Extraction Efficacy

The choice of extraction method can significantly impact the yield, purity, and overall efficiency of jasmonic acid isolation. Below is a summary of quantitative data comparing different approaches, primarily focusing on solvent-based extraction followed by either liquid-liquid partitioning or solid-phase extraction (SPE), and a distinct vapor-phase extraction technique.

ParameterSolvent Extraction with Liquid-Liquid PurificationSolvent Extraction with Solid-Phase Extraction (SPE)Vapor-Phase Extraction
Recovery Rate Variable, dependent on solvent choice and partitioning efficiencyGenerally high, with reported recoveries ranging from 67% to over 100% for various phytohormones, including JA.[1]90-100% for jasmonic acid.[2]
Required Sample Size Typically 0.5 g to 1 g of plant tissue.[3][4]Can be as low as 20-50 mg of fresh weight.[5]5-400 mg of fresh weight.[2]
Purity of Final Extract Moderate, may require additional cleanup steps due to potential for emulsion formation and co-extraction of interfering compounds.[6][7][8]High, as SPE columns can be selected for specific removal of interfering compounds like chlorophyll.[1][5]High, as the method is selective for volatile compounds.[2]
Processing Time Can be lengthy due to multiple partitioning and evaporation steps.Generally faster than liquid-liquid extraction, with potential for high-throughput processing of up to 96 samples per day.[5]High throughput, with the capacity to analyze up to 50 samples per day.[2]
Solvent Consumption High, due to the use of multiple solvents for extraction and partitioning.[6][8]Lower, as smaller volumes of solvent are typically used for elution from the SPE cartridge.[1]Moderate, uses solvents for initial extraction and derivatization.[2]
Detection Method Compatibility Compatible with GC-MS and LC-MS, but may require derivatization.[3][4]Highly compatible with LC-MS/MS and GC-MS.[1][5]Primarily designed for GC-MS analysis.[2]

Experimental Workflows and Methodologies

The following diagrams and protocols outline the typical steps involved in jasmonic acid extraction.

General Experimental Workflow for Jasmonic Acid Extraction

Jasmonic Acid Extraction Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Plant Tissue Sample freeze Freeze in Liquid Nitrogen start->freeze homogenize Homogenize to Fine Powder freeze->homogenize add_solvent Add Extraction Solvent (e.g., Methanol (B129727), Acetone) homogenize->add_solvent incubate Incubate/Sonicate add_solvent->incubate centrifuge Centrifuge to Pellet Debris incubate->centrifuge collect_supernatant Collect Supernatant (Crude Extract) centrifuge->collect_supernatant purify Purification Step (SPE or Liquid-Liquid) collect_supernatant->purify dry_down Evaporate Solvent purify->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute end Analysis by LC-MS/MS or GC-MS reconstitute->end

Caption: A generalized workflow for jasmonic acid extraction from plant tissues.

Detailed Experimental Protocols

Here are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Solvent Extraction with Solid-Phase Extraction (SPE)

This method is adapted from a procedure for the rapid extraction and purification of multiple phytohormones.[3][4][5]

  • Sample Preparation: Freeze approximately 0.5 g of plant leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a tube and add a suitable extraction solvent, such as methanol or a methanol/ethyl acetate (B1210297) mixture.

    • Add internal standards if quantitative analysis is to be performed.

    • Incubate the mixture, often with agitation or sonication, to ensure thorough extraction.

    • Centrifuge the sample to pellet the solid debris.

  • Purification:

    • Collect the supernatant and dilute it with water.

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Load the diluted supernatant onto the SPE cartridge.

    • Wash the cartridge with a low-concentration methanol solution (e.g., 40% methanol) to remove polar impurities.

    • Elute the jasmonic acid from the cartridge using a higher concentration of methanol (e.g., 60% methanol).[3][4]

  • Final Steps:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis or a suitable solvent for derivatization and GC-MS analysis.

Protocol 2: Vapor-Phase Extraction

This protocol is based on a method for the simultaneous quantification of jasmonic acid and salicylic (B10762653) acid.[2]

  • Sample Preparation: Homogenize 5-400 mg of fresh plant material in a suitable extraction buffer.

  • Extraction and Derivatization:

    • Perform a one-step extraction and phase partitioning.

    • Methylate the jasmonic acid using HCl/methanol. This step also makes the JA volatile.

  • Purification:

    • Collect the methylated and volatilized jasmonic acid on a Super Q filter. This step omits the need for further liquid-based purification.

  • Analysis:

    • Elute the methylated jasmonic acid from the filter with dichloromethane.

    • Analyze the eluate directly by GC-MS with chemical ionization.

Jasmonic Acid Signaling Pathway Overview

To provide context for the importance of jasmonic acid extraction, the following diagram illustrates a simplified overview of the JA signaling pathway, which is often the subject of study for which these extractions are performed.

Jasmonic Acid Signaling Pathway stress Biotic/Abiotic Stress biosynthesis JA Biosynthesis stress->biosynthesis ja_ile JA-Isoleucine (JA-Ile) (Active form) biosynthesis->ja_ile coi1 COI1 (F-box protein/receptor) ja_ile->coi1 binds to jaz JAZ Repressor Proteins coi1->jaz targets for degradation myc2 MYC2 (Transcription Factor) jaz->myc2 represses defense_genes Expression of Defense Genes myc2->defense_genes activates

Caption: A simplified diagram of the jasmonic acid signaling pathway in plants.

References

comparing the phenotype of a new mutant with known jasmonate mutants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Jasmonate Mutant Phenotypes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a new hypothetical mutant with well-characterized jasmonate (JA) biosynthesis and signaling mutants. The information is intended to facilitate the characterization of novel components in the jasmonate pathway.

Comparative Phenotypic Data

The following table summarizes the key phenotypic characteristics of known jasmonate mutants compared to a hypothetical new mutant. This allows for a direct comparison of traits related to development, defense, and hormone sensitivity.

Mutant Gene Function Male Fertility Root Growth Inhibition by MeJA Flowering Time Susceptibility to Necrotrophic Pathogens Resistance to Herbivores Reference
Wild Type (Col-0) -FertileSensitiveNormalResistantResistant-
New Mutant (hypothetical) UnknownTo be determinedTo be determinedTo be determinedTo be determinedTo be determined-
opr3/dde1 JA Biosynthesis (OPDA Reductase)Male sterile[1][2]InsensitiveNormalSusceptibleSusceptible[1][2][3]
aos/dde2 JA Biosynthesis (Allene Oxide Synthase)Male sterile[1][4]InsensitiveNormalSusceptibleSusceptible[1][4]
fad3 fad7 fad8 JA Biosynthesis (Fatty Acid Desaturase)Male sterile[4][5]InsensitiveNormalSusceptibleSusceptible[4][5]
coi1 JA Signaling (F-box protein/JA Receptor)Male sterile[1][4][5][6]Insensitive[7][8]DelayedSusceptibleSusceptible[1][4][5][6][7][8]
jar1 JA Signaling (JA-Amino Acid Synthetase)FertileInsensitive[7]NormalSusceptibleSusceptible[3][7]
myc2/jin1 JA Signaling (Transcription Factor)Fertile[8]InsensitiveEarlySusceptibleSusceptible[8][9]
jaz mutants (e.g., jaz1, jaz3) JA Signaling (Repressor Proteins)Generally FertileHypersensitive (in some contexts)VariesEnhanced Resistance (in some contexts)Enhanced Resistance (in some contexts)[6][10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate comparison of a new mutant with known jasmonate mutants.

Methyl Jasmonate (MeJA) Root Growth Inhibition Assay

This assay is fundamental for assessing jasmonate sensitivity.

Materials:

  • Arabidopsis seeds (Wild Type, known mutants, and the new mutant)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Phytagel or Agar (B569324)

  • Methyl Jasmonate (MeJA) stock solution (in ethanol)

  • Sterile petri dishes

  • Growth chamber

Procedure:

  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute incubation in 50% bleach with 0.05% Triton X-100. Rinse seeds 4-5 times with sterile distilled water.

  • Plating: Resuspend sterilized seeds in sterile 0.1% agar and sow them on MS plates containing 1% sucrose and varying concentrations of MeJA (e.g., 0, 10, 25, 50 µM). Ensure the final ethanol concentration is below 0.1%.

  • Vernalization: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Growth: Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Data Collection: After 7-10 days, photograph the plates and measure the primary root length of at least 20 seedlings per genotype and treatment.

  • Analysis: Calculate the average root length and standard deviation. Compare the relative root growth of the new mutant to the wild type and known mutants at each MeJA concentration.

Male Fertility Assessment

This protocol determines if a mutation affects reproductive development, a common phenotype for JA mutants.[1][4]

Materials:

  • Mature Arabidopsis plants (Wild Type, known mutants, and the new mutant)

  • Stereomicroscope

  • Microscope slides and cover slips

  • Staining solution (e.g., Alexander's stain or FDA)

Procedure:

  • Flower Observation: Visually inspect mature flowers for anther dehiscence and pollen release. In many male-sterile JA mutants, anthers fail to dehisce.[1][4]

  • Pollen Viability Staining:

    • Collect pollen from mature anthers and place it on a microscope slide.

    • Add a drop of Alexander's stain (stains viable pollen purple and non-viable pollen green) or fluorescein (B123965) diacetate (FDA) which causes viable pollen to fluoresce under UV light.

    • Observe under a microscope and quantify the percentage of viable pollen.

  • Silique Analysis: Examine the siliques of mature plants. Male-sterile plants will have very short, undeveloped siliques due to lack of fertilization.

Pathogen Susceptibility Assay (e.g., Botrytis cinerea)

This assay evaluates the role of the mutated gene in defense against necrotrophic fungal pathogens.

Materials:

  • 4-5 week old Arabidopsis plants

  • Botrytis cinerea culture

  • Potato Dextrose Broth (PDB)

  • Micropipette

  • High humidity chamber or covered trays

Procedure:

  • Inoculum Preparation: Grow B. cinerea on potato dextrose agar. To prepare a spore suspension, flood the plate with PDB and gently scrape the surface. Filter the suspension through miracloth and adjust the spore concentration to approximately 2.5 x 10^5 spores/mL.

  • Inoculation: Apply a 5 µL droplet of the spore suspension onto the center of mature leaves of each plant.

  • Incubation: Place the inoculated plants in a high humidity chamber to facilitate infection.

  • Disease Scoring: At 48-72 hours post-inoculation, measure the diameter of the necrotic lesions on the leaves.

  • Analysis: Compare the average lesion size on the new mutant to that on wild-type and known susceptible (e.g., coi1) and resistant plants.

Visualizations

Jasmonate Signaling Pathway

The following diagram illustrates the core jasmonate signaling pathway in Arabidopsis.

Jasmonate_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha_LeA α-Linolenic Acid OPDA OPDA alpha_LeA->OPDA Biosynthesis (e.g., AOS, OPR3) JA JA OPDA->JA JA_Ile JA-Ile JA->JA_Ile JAR1 COI1 COI1 JA_Ile->COI1 Perception JAZ JAZ COI1->JAZ Degradation MYC2 MYC2 JAZ->MYC2 Repression JA_Genes JA-Responsive Genes MYC2->JA_Genes Activation

Caption: A simplified diagram of the jasmonate signaling pathway.

Experimental Workflow for Mutant Comparison

This workflow outlines the logical steps for characterizing a new mutant in comparison to known jasmonate mutants.

Experimental_Workflow start Isolate New Mutant phenotyping Initial Phenotyping (e.g., morphology, growth) start->phenotyping meja_assay MeJA Root Growth Inhibition Assay phenotyping->meja_assay fertility_assay Male Fertility Assessment phenotyping->fertility_assay pathogen_assay Pathogen Susceptibility Assay phenotyping->pathogen_assay herbivore_assay Herbivore Resistance Assay phenotyping->herbivore_assay comparison Compare Phenotypes to Known Mutants (Table 1) meja_assay->comparison fertility_assay->comparison pathogen_assay->comparison herbivore_assay->comparison hypothesis Formulate Hypothesis on Gene Function comparison->hypothesis

Caption: Workflow for comparative analysis of a new mutant.

References

A Comparative Guide to Validating Protein Interactions in the Jasmonate Signaling Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The jasmonate (JA) signaling pathway is a critical regulator of plant growth, development, and defense against biotic and abiotic stresses. Central to this pathway is a cascade of protein-protein interactions (PPIs) that precisely control the expression of JA-responsive genes. The core mechanism involves the hormone jasmonoyl-L-isoleucine (JA-Ile), which acts as a molecular glue, facilitating the interaction between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[1][2] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.[1][3] In the absence of JAZ repressors, transcription factors such as MYC2 are released to activate downstream gene expression.[1][4]

Validating these transient and often hormone-dependent interactions is crucial for a complete understanding of the pathway and for identifying potential targets for chemical intervention. This guide provides an objective comparison of common experimental techniques used to study PPIs in the jasmonate cascade, supported by experimental data and detailed protocols.

Core Protein Interactions and Quantitative Analysis

The two most pivotal interactions in the JA signaling cascade are the hormone-dependent binding of JAZ proteins to the COI1 receptor and the repressive binding of JAZ proteins to MYC transcription factors. The validation and quantification of these interactions are key to deciphering the signaling dynamics.

Table 1: Quantitative Analysis of the COI1-JAZ Co-Receptor Interaction

This table summarizes quantitative data from radioligand binding assays, which measure the affinity of the bioactive hormone (or its mimic, coronatine) to the COI1-JAZ co-receptor complex. A lower dissociation constant (Kd) indicates a higher binding affinity.

Interacting ProteinsLigandMethodBinding Affinity (Kd)Reference
COI1-ASK1 + JAZ1³H-coronatineRadioligand Binding Assay48 ± 13 nM[5][6]
COI1-ASK1 + JAZ6³H-coronatineRadioligand Binding Assay68 ± 15 nM[5][6]
COI1-ASK1 + JAZ1 degron peptide³H-coronatineRadioligand Binding Assay108 ± 29 nM[6]

Table 2: Comparative Analysis of JAZ Interactions with bHLH Transcription Factors

This table presents data from various methods used to assess the interaction between JAZ repressors and MYC-family transcription factors. These methods provide semi-quantitative or quantitative comparisons of interaction strength.

Interacting Proteins (Bait & Prey)MethodResult / QuantificationReference
JAZ1, JAZ3, JAZ9 & MYC3Yeast Two-HybridPositive interaction observed[2]
JAM1 & JAZ3Yeast Two-Hybrid (β-gal assay)~18 Miller units[4]
JAM1 & JAZ12Yeast Two-Hybrid (β-gal assay)~10 Miller units[4]
MYC3 & JAZ9 (Jas peptide)AlphaScreen AssayCompetitively inhibits MYC3-MED25 interaction (IC50 ≈ 420-490 nM)[7]
12 JAZ proteins & MYC3In Silico Molecular ModelingAverage ΔG_binding = -10.94 kcal/mol (favorable)[3]

Signaling and Experimental Workflow Diagrams

Visualizing the signaling pathway and the experimental workflows is essential for conceptualizing the validation process.

Jasmonate Signaling Pathway cluster_stimulus Stimulus cluster_nucleus Nucleus JA-Ile JA-Ile COI1 COI1 JA-Ile->COI1 Binds JAZ JAZ COI1->JAZ Forms co-receptor (+ JA-Ile) MYC2 MYC2 JAZ->MYC2 Represses Proteasome Proteasome JAZ->Proteasome Ubiquitination & Degradation JA-Genes JA-Genes MYC2->JA-Genes Activates Transcription

Caption: The core jasmonate (JA) signaling cascade in the nucleus.

Yeast_Two_Hybrid_Workflow start Start constructs Clone Gene A into Bait vector (BD) Clone Gene B into Prey vector (AD) start->constructs transform_bait Transform Bait plasmid into Yeast Strain α constructs->transform_bait transform_prey Transform Prey plasmid into Yeast Strain a constructs->transform_prey mating Mate Strain α and Strain a to create diploid yeast transform_bait->mating transform_prey->mating selection Plate on selective media (-Leu, -Trp, -His, -Ade) mating->selection reporter Perform reporter assay (e.g., β-galactosidase) selection->reporter end Interaction Confirmed reporter->end Co_IP_Workflow start Start lysis Lyse plant cells expressing - Tagged Bait Protein - Prey Protein start->lysis incubation Incubate lysate with antibody against tag lysis->incubation beads Add Protein A/G beads to bind antibody-protein complex incubation->beads wash Wash beads to remove non-specific binders beads->wash elution Elute bound proteins from beads wash->elution detection Detect Prey Protein via Western Blot elution->detection end Interaction Confirmed detection->end BiFC_Workflow start Start constructs Create fusion constructs: Protein A-nYFP & Protein B-cYFP start->constructs expression Co-express constructs in plant cells (e.g., Agro-infiltration) constructs->expression incubation Incubate for protein expression and potential interaction expression->incubation visualization Visualize cells using fluorescence microscopy incubation->visualization signal Detect YFP signal if proteins interact, reconstituting the fluorophore visualization->signal end Interaction & Localization Visualized signal->end

References

A Comparative Guide to Plant Transcriptomic Responses Elicited by Different Jasmonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic responses of plants to different jasmonates, a class of lipid-derived hormones crucial for regulating growth, development, and stress responses. While direct comparative transcriptomic studies analyzing the effects of jasmonic acid (JA), methyl jasmonate (MeJA), and jasmonoyl-isoleucine (JA-Ile) in a single experiment are limited, this document synthesizes findings from various studies to offer insights into their roles in modulating gene expression. The data presented here are primarily derived from studies on MeJA, the most commonly used jasmonate in transcriptomic research.

Key Findings and Data Presentation

Transcriptomic analyses have revealed that jasmonates trigger a massive reprogramming of gene expression in plants. This response is integral to activating defense mechanisms against herbivores and pathogens, as well as mediating developmental processes. The number of differentially expressed genes (DEGs) upon jasmonate treatment can vary significantly depending on the plant species, the specific jasmonate used, its concentration, and the duration of treatment.

Below is a summary of quantitative data from several transcriptomic studies on plant responses to methyl jasmonate (MeJA). It is important to note that these studies were conducted under different experimental conditions, and therefore, direct comparisons should be made with caution.

Plant SpeciesJasmonate & ConcentrationTreatment DurationNumber of Upregulated GenesNumber of Downregulated GenesReference Study
Arabidopsis thaliana50 µM MeJA2 hours843 (MYC2/3 direct targets)---INVALID-LINK--
Oryza sativa (Rice)100 µM MeJA0.5 - 24 hours2,396 (MYC2 targets)902 (MYC2 targets)--INVALID-LINK--
Mentha canadensisNot specifiedNot specified2,3832,047--INVALID-LINK--
Rosmarinus officinalis (Rosemary)10, 50, 100 µM MeJANot specified7836, 6797, 8310 (total DEGs)---INVALID-LINK--
Pennisetum glaucum (Pearl Millet)Not specifiedNot specified3,270 (total DEGs in SosatC88)127 (total DEGs in Souna3)--INVALID-LINK--

Jasmonate Signaling Pathway

The jasmonate signaling pathway is a well-characterized cascade that is initiated by the perception of the bioactive form, JA-Ile. Other jasmonates, like JA and MeJA, are typically converted to JA-Ile to trigger the downstream signaling events. The core of this pathway involves the COI1 receptor, JAZ repressor proteins, and MYC transcription factors, which ultimately leads to the expression of jasmonate-responsive genes.

Jasmonate_Signaling_Pathway cluster_outside Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA_ext Jasmonic Acid (JA) JA_cyto JA JA_ext->JA_cyto Transport MeJA_ext Methyl Jasmonate (MeJA) MeJA_cyto MeJA MeJA_ext->MeJA_cyto Transport JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA_cyto->JA_Ile Conjugation MeJA_cyto->JA_cyto Esterase SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Binding JAR1 JAR1 JAR1->JA_cyto COI1 COI1 COI1->SCF_COI1 JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Repression Ub_Proteasome 26S Proteasome JAZ->Ub_Proteasome Degradation JRGs Jasmonate Responsive Genes (e.g., defense, development) MYC2->JRGs Activation SCF_COI1->JAZ Ubiquitination Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Bioinformatic Analysis Plant_Growth Plant Growth (Controlled Conditions) Jasmonate_Treatment Jasmonate Treatment (JA, MeJA, JA-Ile, Control) Plant_Growth->Jasmonate_Treatment Sample_Collection Sample Collection (Time Course) Jasmonate_Treatment->Sample_Collection RNA_Extraction RNA Extraction & QC Sample_Collection->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_QC Raw Data QC Sequencing->Data_QC Read_Mapping Read Mapping to Reference Genome Data_QC->Read_Mapping DEG_Analysis Differential Gene Expression Analysis Read_Mapping->DEG_Analysis Functional_Analysis Functional Annotation & Enrichment (GO, KEGG) DEG_Analysis->Functional_Analysis Comparative_Analysis Comparative Analysis of Jasmonate Responses Functional_Analysis->Comparative_Analysis

Validating the Specificity of a Jasmonate-Responsive Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in plant biology, drug development, and related fields, the accurate detection of jasmonates is crucial for understanding plant defense mechanisms and stress responses. Jasmonate-responsive antibodies are powerful tools for this purpose, but their specificity is paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of methods to validate the specificity of a jasmonate-responsive antibody, alongside alternative detection methods, supported by experimental data and detailed protocols.

Comparing Jasmonate Detection Methods: Antibody vs. Alternatives

The choice of method for detecting jasmonate responses depends on the specific research question, available resources, and the desired level of quantification. While antibodies offer a convenient and high-throughput approach, alternative methods like mass spectrometry and biosensors provide orthogonal validation and, in some cases, superior quantitative accuracy.

MethodPrincipleThroughputQuantificationKey Performance Metrics
Jasmonate-Responsive Antibody (ELISA) Competitive immunoassay where the antibody binds to either free jasmonate in the sample or a labeled jasmonate conjugate.HighSemi-quantitative to QuantitativeIC50: ~2.02 - 5.0 ng/mL for MeJA[1]; LOD: ~0.20 ng/mL for MeJA[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Chromatographic separation followed by mass-based detection and fragmentation for highly specific identification and quantification.MediumQuantitativeLOD: ~0.03 ng/mL for JA, ~0.075 ng/mL for MeJA[2][3]
Jasmonate Biosensor (e.g., Jas9-VENUS) A genetically encoded sensor where the fluorescence of a reporter protein is modulated by the presence of bioactive jasmonates.Low to MediumRatiometric (relative quantification)Dynamic range and response time are key; fluorescence changes correlate with LC-MS data[4]

Experimental Protocols for Antibody Specificity Validation

To ensure the reliability of a jasmonate-responsive antibody, a series of validation experiments are essential. These protocols are designed to confirm that the antibody specifically recognizes the target protein within the complex environment of a plant cell lysate.

Western Blotting

Western blotting is a fundamental technique to verify that the antibody recognizes a protein of the correct molecular weight and that this signal is absent in a knockout or knockdown mutant.

Protocol:

  • Protein Extraction: Extract total proteins from wild-type Arabidopsis thaliana seedlings and a corresponding knockout mutant for a key jasmonate signaling protein (e.g., jaz1 or coi1).

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-JAZ1 or anti-COI1) at the recommended dilution (e.g., 1:1000 to 1:3000) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a dilution of 1:10,000 to 1:20,000 for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 5.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Expected Result: A single band at the expected molecular weight should be present in the wild-type lane and absent or significantly reduced in the knockout lane. For instance, an anti-JAZ1 antibody should detect a band around 28 kDa in wild-type Arabidopsis and not in a jaz1 mutant.[5] Similarly, an anti-COI1 antibody is expected to recognize a band of approximately 70 kDa.

Immunoprecipitation (IP)

Immunoprecipitation followed by mass spectrometry (IP-MS) or Western blotting can confirm the identity of the protein that the antibody binds to and identify any interacting partners.

Protocol (adapted for JAZ1/COI1 from Arabidopsis):

  • Protein Extraction: Homogenize 1-2 grams of Arabidopsis seedlings in liquid nitrogen and resuspend in IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors).

  • Pre-clearing: Centrifuge the lysate to pellet debris. Incubate the supernatant with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to remove the pre-clearing beads. Add 2-5 µg of the jasmonate-responsive antibody to the supernatant and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash three to five times with cold IP lysis buffer.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting with the same or a different antibody against the target protein, or by mass spectrometry for protein identification.

Expected Result: The antibody should successfully pull down the target protein (JAZ1 or COI1), which can be confirmed by a band of the correct size on a Western blot of the eluate.

Visualizing Key Pathways and Workflows

To better understand the context of jasmonate signaling and the experimental procedures for antibody validation, the following diagrams illustrate the core concepts.

Jasmonate_Signaling_Pathway cluster_perception Signal Perception cluster_repression Transcriptional Repression cluster_response Gene Expression JA-Ile JA-Ile COI1 COI1 JA-Ile->COI1 binds JAZ JAZ COI1->JAZ targets for degradation MYC2 MYC2 JAZ->MYC2 represses Jasmonate-Responsive Genes Jasmonate-Responsive Genes MYC2->Jasmonate-Responsive Genes activates

Core Jasmonate Signaling Pathway

Antibody_Validation_Workflow Start Start Protein Extraction Protein Extraction Start->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Immunoprecipitation Immunoprecipitation Protein Extraction->Immunoprecipitation Knockout/Knockdown Knockout/Knockdown Western Blot->Knockout/Knockdown Orthogonal Method Orthogonal Method Immunoprecipitation->Orthogonal Method Specific Antibody Specific Antibody Knockout/Knockdown->Specific Antibody Signal absent in KO Non-Specific Antibody Non-Specific Antibody Knockout/Knockdown->Non-Specific Antibody Signal present in KO Orthogonal Method->Specific Antibody Results correlate Orthogonal Method->Non-Specific Antibody Results do not correlate

Antibody Specificity Validation Workflow

Conclusion

Validating the specificity of a jasmonate-responsive antibody is a critical step to ensure the accuracy and reproducibility of research findings. A multi-faceted approach that includes Western blotting in knockout models, immunoprecipitation, and comparison with orthogonal methods like LC-MS/MS provides the most robust validation. While antibody-based methods offer convenience, researchers should consider the quantitative accuracy and specificity of alternatives like mass spectrometry and the dynamic insights offered by biosensors for a comprehensive understanding of jasmonate signaling.

References

A Comparative Guide to the Defense-Inducing Properties of Jasmonic Acid and Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the defense-inducing properties of two key phytohormones, jasmonic acid (JA) and salicylic (B10762653) acid (SA). By understanding their distinct and overlapping roles in plant immunity, researchers can better devise strategies for crop protection and explore potential applications in drug development. This document summarizes their effects on gene expression, pathogen and herbivore resistance, and details the experimental protocols used to elicit and measure these responses.

Core Principles of Jasmonic Acid and Salicylic Acid in Plant Defense

Jasmonic acid and salicylic acid are central players in the plant's immune system, orchestrating defenses against a wide array of threats. Generally, SA is the primary hormone involved in activating defenses against biotrophic and hemibiotrophic pathogens, which feed on living host tissue. This response often leads to Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity throughout the plant. In contrast, JA and its derivatives (jasmonates) are crucial for defense against necrotrophic pathogens, which kill host cells to obtain nutrients, and herbivorous insects. The JA signaling pathway is also associated with Induced Systemic Resistance (ISR), another form of whole-plant immunity.

While their primary defense roles are distinct, the SA and JA signaling pathways are not independent. They can interact both antagonistically and synergistically to fine-tune the plant's defense response to specific attackers. This crosstalk is a critical area of research, as it governs the trade-offs between different defense strategies.

Quantitative Comparison of Defense Responses

The following tables summarize quantitative data from various studies to provide a clear comparison of the defense-inducing properties of jasmonic acid and salicylic acid.

Table 1: Comparison of Defense-Related Gene Expression

Gene MarkerHormone TreatmentFold Change in Expression (relative to control)Plant SpeciesReference
PR-1 (Pathogenesis-Related Protein 1) Salicylic Acid (1 mM)~100-fold increaseArabidopsis thaliana
Methyl Jasmonate (0.1 mM)No significant change or slight repressionArabidopsis thaliana
PDF1.2 (Plant Defensin 1.2) Salicylic Acid (1 mM)Strong suppressionArabidopsis thaliana
Methyl Jasmonate (0.1 mM)~80-fold increaseArabidopsis thaliana
VSP2 (Vegetative Storage Protein 2) Salicylic AcidSuppressionArabidopsis thaliana
Methyl JasmonateInductionArabidopsis thaliana

Table 2: Comparison of Endogenous Hormone Levels After Biotic Stress

Plant SpeciesBiotic StressEndogenous Salicylic Acid (ng/g FW)Endogenous Jasmonic Acid (ng/g FW)Reference
Cucumis sativus (Cucumber)Control30.960.73
Rhizoctonia solani infectionUp to 2-fold increaseUp to 13-fold increase
Populus hybrid (Poplar)Unstressed leaves31,0002,600

Table 3: Comparison of a Pathogen Bioassay with Pseudomonas syringae pv. tomato DC3000 in Arabidopsis thaliana

Pre-treatmentPathogen Titer (cfu/cm²) 3 days post-infectionOutcome
Mock (water)~1 x 10^7High susceptibility
Salicylic Acid (1 mM)~1 x 10^5Increased resistance
Methyl Jasmonate (100 µM)~5 x 10^6Slight increase in resistance

Table 4: Comparison of a Herbivore Bioassay with Pieris rapae (Cabbage White Butterfly) Larvae on Arabidopsis thaliana

TreatmentLarval Weight Gain (mg) after 7 daysOutcome
Control (untreated)~15 mgHigh herbivore performance
Methyl Jasmonate (0.1 mM)~5 mgReduced herbivore performance

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathways

SALICYLIC_ACID_SIGNALING cluster_SA Salicylic Acid Signaling SA Salicylic Acid NPR1_complex NPR1 (oligomer) in cytoplasm SA->NPR1_complex induces redox change NPR1_monomer NPR1 (monomer) in nucleus NPR1_complex->NPR1_monomer monomerization and nuclear translocation TGA TGA Transcription Factors NPR1_monomer->TGA activates PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes induces SAR Systemic Acquired Resistance PR_Genes->SAR

Caption: Salicylic Acid Signaling Pathway.

JASMONIC_ACID_SIGNALING cluster_JA Jasmonic Acid Signaling JA_Ile JA-Isoleucine COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor Proteins COI1->JAZ promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 represses JA_responsive_genes JA-Responsive Gene Expression (e.g., PDF1.2) MYC2->JA_responsive_genes activates Defense Defense against Necrotrophs & Herbivores JA_responsive_genes->Defense

Caption: Jasmonic Acid Signaling Pathway.

CROSSTALK SA_pathway SA Signaling JA_pathway JA Signaling SA_pathway->JA_pathway antagonism NPR1 NPR1 SA_pathway->NPR1 activates WRKY70 WRKY70 SA_pathway->WRKY70 induces ORA59 ORA59 SA_pathway->ORA59 represses JA_pathway->SA_pathway antagonism JA_pathway->ORA59 activates NPR1->JA_pathway represses WRKY70->JA_pathway represses

Caption: Crosstalk between SA and JA Pathways.

Experimental Workflow

EXPERIMENTAL_WORKFLOW cluster_workflow General Experimental Workflow Plant_Growth Plant Growth (e.g., Arabidopsis) Treatment Hormone Treatment (SA, JA, or Mock) Plant_Growth->Treatment Biotic_Stress Biotic Stress Application (Pathogen or Herbivore) Treatment->Biotic_Stress Tissue_Harvest Tissue Harvest Biotic_Stress->Tissue_Harvest Analysis Downstream Analysis Tissue_Harvest->Analysis Gene_Expression Gene Expression Analysis (qRT-PCR, Northern Blot) Analysis->Gene_Expression Hormone_Quantification Hormone Quantification (LC-MS/MS) Analysis->Hormone_Quantification Bioassay Bioassay Quantification (Lesion size, Larval weight) Analysis->Bioassay

Caption: Experimental Workflow for Studying JA/SA Defenses.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of jasmonic acid and salicylic acid defense induction.

Protocol 1: Quantification of Endogenous Jasmonic Acid and Salicylic Acid using LC-MS/MS

This protocol is adapted for the quantification of JA and SA in plant tissues.

1. Sample Preparation and Extraction: a. Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater. c. Add 1 mL of extraction solvent (e.g., methanol:water:acetic acid, 90:9:1, v/v/v) to the powdered tissue. d. Include internal standards (e.g., deuterated SA and JA) for accurate quantification. e. Vortex vigorously and incubate at 4°C for 1 hour with shaking. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C. g. Collect the supernatant and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. h. Resuspend the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Inject the resuspended extract into a liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) system. b. Use a C18 reverse-phase column for chromatographic separation. c. Employ a gradient elution program with solvents such as water with 0.1% formic acid (solvent A) and acetonitrile (B52724) with 0.1% formic acid (solvent B). d. Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for selective and sensitive detection of SA and JA. e. Quantify the endogenous hormone levels by comparing the peak areas of the analytes to their corresponding internal standards.

Protocol 2: Analysis of Defense Gene Expression using Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for measuring the expression of SA- and JA-responsive marker genes.

1. Plant Treatment and RNA Extraction: a. Grow Arabidopsis thaliana plants under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C). b. Treat plants with a solution of salicylic acid (e.g., 1 mM), methyl jasmonate (e.g., 0.1 mM), or a mock control (water with a small amount of the solvent used for hormones). c. Harvest leaf tissue at specified time points after treatment (e.g., 6, 24, 48 hours). d. Immediately freeze the tissue in liquid nitrogen. e. Extract total RNA from the frozen tissue using a commercial RNA extraction kit or a TRIzol-based method. f. Treat the RNA with DNase I to remove any contaminating genomic DNA.

2. cDNA Synthesis and qRT-PCR: a. Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers. b. Prepare the qRT-PCR reaction mix containing cDNA template, gene-specific primers for the target genes (PR-1, PDF1.2) and a reference gene (e.g., ACTIN2), and a SYBR Green-based master mix. c. Perform the qRT-PCR reaction in a real-time PCR detection system. d. Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the mock-treated control.

Protocol 3: Pathogen Bioassay with Pseudomonas syringae pv. tomato DC3000

This protocol assesses plant resistance to a hemibiotrophic bacterial pathogen.

1. Plant Pre-treatment and Inoculation: a. Four to five-week-old Arabidopsis thaliana plants are used. b. Pre-treat plants by spraying with salicylic acid (1 mM), methyl jasmonate (100 µM), or a mock solution 24-48 hours before inoculation. c. Grow P. syringae pv. tomato DC3000 in King's B medium to an optical density at 600 nm (OD600) of 0.8. d. Prepare a bacterial suspension in 10 mM MgCl2 at a concentration of 1 x 10^5 colony-forming units (cfu)/mL. e. Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a needleless syringe.

2. Disease Assessment: a. Maintain the inoculated plants under high humidity for 3 days. b. At 3 days post-inoculation, collect leaf discs from the infiltrated areas. c. Homogenize the leaf discs in 10 mM MgCl2. d. Plate serial dilutions of the homogenate on King's B agar (B569324) plates with appropriate antibiotics. e. Incubate the plates at 28°C for 2 days and count the bacterial colonies to determine the cfu per unit leaf area.

Protocol 4: Herbivore Bioassay with Pieris rapae

This protocol evaluates plant defense against a chewing insect herbivore.

1. Plant Treatment and Herbivore Infestation: a. Treat four-week-old Arabidopsis thaliana plants with methyl jasmonate (0.1 mM) or a mock solution. b. After 24 hours, place one newly hatched P. rapae larva on a single leaf of each plant. c. Confine the larvae to the plant using mesh bags or by placing the plants in a controlled environment.

2. Performance Assessment: a. Allow the larvae to feed for 7 days. b. Carefully remove the larvae from the plants. c. Record the final weight of each larva. d. Compare the average larval weight gain between the treatment groups to assess the effect of JA-induced defenses on herbivore performance.

Conclusion

The defense-inducing properties of jasmonic acid and salicylic acid are both distinct and interconnected, providing plants with a versatile system to combat a wide range of biotic threats. While SA is the primary mediator of defense against biotrophic pathogens through the activation of PR genes, JA is essential for resistance to necrotrophic pathogens and herbivores, inducing the expression of genes like PDF1.2. The antagonistic relationship between these two signaling pathways allows for a fine-tuned and appropriate defense response, though this can be exploited by some pathogens. The experimental protocols detailed in this guide provide a framework for the continued investigation of these complex and crucial plant defense mechanisms. A thorough understanding of these pathways is paramount for developing novel strategies in agriculture and has potential applications in the discovery of new bioactive compounds for therapeutic use.

A Comparative Guide to the Validation of a New Biosensor for In Vivo Jasmonate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel fluorescent biosensor, Jas9-VENUS, for the in vivo detection of jasmonates, alongside existing methodologies. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their specific applications.

Introduction to Jasmonate Detection

Jasmonates (JAs) are a class of lipid-derived plant hormones that play critical roles in regulating a wide range of physiological processes, including growth, development, and defense against biotic and abiotic stresses.[1][2] The ability to monitor the spatial and temporal dynamics of JAs in living tissues is crucial for understanding their complex signaling networks. Traditionally, the quantification of jasmonates has relied on destructive methods such as mass spectrometry. However, the development of genetically encoded biosensors now offers the possibility of real-time, in vivo monitoring of JA perception.

One such innovative tool is the Jas9-VENUS biosensor , a fluorescent reporter system that allows for the visualization of bioactive JA distribution and dynamics at a cellular level within living plants.[3][4]

Comparison of Jasmonate Detection Methods

The selection of an appropriate method for jasmonate detection depends on the specific research question, balancing the need for high spatiotemporal resolution with quantitative accuracy. Below is a comparative summary of the Jas9-VENUS biosensor with conventional analytical techniques.

FeatureJas9-VENUS BiosensorMass Spectrometry (LC-MS/MS, GC-MS)Transcriptional Reporters (e.g., pJAZ10::GUS/LUC)
Detection Principle Degradation of a JAZ9-VENUS fusion protein in the presence of bioactive JA-Ile, leading to a decrease in fluorescence.[3]Direct quantification of the absolute levels of various jasmonate compounds based on their mass-to-charge ratio.[5][6][7]Indirect detection of JA signaling through the activation of a JA-responsive promoter fused to a reporter gene.[8]
Detection Type In vivo, real-time, ratiometricIn vitro, destructive, absolute quantificationIn vivo, indirect, transcriptional activity
Temporal Resolution High (minutes)[2]Low (requires sample extraction and processing)Moderate to Low (hours, dependent on transcription and translation rates)[8]
Spatial Resolution High (subcellular)[2]Low (tissue/organ level)Moderate (cellular/tissue level)
Sensitivity Detects physiologically relevant concentrations (e.g., response to 50 nM coronatine)[9]High (picomolar to nanomolar range)[6]Variable, depends on promoter strength and reporter sensitivity
Specificity Specific to bioactive forms of JA that promote JAZ degradation (e.g., JA-Ile).[10]High, can distinguish between different JA derivatives.[5]Indirect, reports on the activation of the JA signaling pathway.
Advantages - Non-invasive, real-time monitoring- High spatiotemporal resolution- Enables dynamic studies of JA signaling- High accuracy and sensitivity- Absolute quantification of multiple JA species- Well-established and validated methodology- Relatively simple to implement- Provides information on downstream gene activation
Limitations - Indirectly measures JA perception, not absolute concentration- Signal can be affected by protein synthesis and degradation rates- Potential for silencing of the transgene[1]- Destructive to the sample- No spatial or real-time information- Labor-intensive and requires specialized equipment- Delayed response time- Indirect measure of JA presence- Promoter activity can be influenced by other factors

Experimental Protocols

Jas9-VENUS Biosensor Imaging

This protocol is adapted from Larrieu et al. (2015).[2][11]

1. Plant Material and Growth Conditions:

  • Transgenic Arabidopsis thaliana plants stably expressing the Jas9-VENUS biosensor under the control of a constitutive promoter (e.g., CaMV 35S) are required.[11] A control line expressing a stabilized, non-degradable version (mJas9-VENUS) is recommended for comparative experiments.[2]

  • For microscopic observation of roots, seeds are surface-sterilized and germinated on glass-bottom petri dishes containing appropriate sterile growth medium.[1]

2. Sample Preparation for Microscopy:

  • Mount the petri dish containing the seedlings onto the stage of a confocal or spinning disk microscope.

  • Locate the region of interest (e.g., root tip) for imaging.

3. Image Acquisition:

  • Excite the VENUS fluorescent protein using a 488 nm or 514 nm laser line.[1]

  • Collect the emission between 520 nm and 560 nm.[2]

  • For ratiometric measurements, a co-expressed nuclear-localized red fluorescent protein (e.g., H2B-RFP) can be used to normalize for variations in expression levels. Excite the RFP around 560 nm and collect emission above 590 nm.[1]

  • Acquire images at regular time intervals (e.g., every 2 minutes) to monitor dynamic changes.[1]

4. Data Analysis:

  • Quantify the fluorescence intensity of VENUS and the reference RFP in the region of interest over time.

  • Calculate the ratio of VENUS to RFP fluorescence to represent the relative level of JA perception. A decrease in this ratio indicates an increase in bioactive JA.[12]

Jasmonate Extraction and Quantification by LC-MS/MS

This is a generalized protocol for the quantification of jasmonates.

1. Sample Collection and Preparation:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder.

2. Extraction:

  • Extract the powdered tissue with a suitable solvent, typically an acidic methanol (B129727) or acetone (B3395972) solution.[6]

  • Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., [²H₂]JA) for accurate quantification.

3. Purification:

  • Purify the extract using solid-phase extraction (SPE) to remove interfering compounds.

4. LC-MS/MS Analysis:

  • Separate the different jasmonate species using liquid chromatography (LC).

  • Detect and quantify the jasmonates using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

Visualizing Key Processes

Jasmonate Signaling Pathway

Jasmonate_Signaling_Pathway cluster_0 Resting State (Low JA-Ile) cluster_1 Active State (High JA-Ile) Stress Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis induces JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Jasmonate) JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 E3 Ubiquitin Ligase JA_Ile->SCF_COI1 binds to JAZ JAZ Repressor Proteins SCF_COI1->JAZ Proteasome 26S Proteasome SCF_COI1->Proteasome targets JAZ for degradation via MYC2 MYC2/3/4 Transcription Factors JAZ->MYC2 represses JAZ->MYC2 JAZ->Proteasome JA_Response_Genes Jasmonate-Responsive Genes MYC2->JA_Response_Genes activates transcription of Response Defense & Developmental Responses JA_Response_Genes->Response Jas9_VENUS_Workflow Start Start: Transgenic Plant (Jas9-VENUS & H2B-RFP) Stimulus Apply Stimulus (e.g., Wounding, Elicitor) Start->Stimulus Imaging Time-Lapse Confocal Microscopy Stimulus->Imaging Acquisition Image Acquisition (VENUS & RFP channels) Imaging->Acquisition Analysis Image Analysis Acquisition->Analysis Quantification Quantify Fluorescence Intensity (VENUS / RFP Ratio) Analysis->Quantification Interpretation Interpretation: Decrease in ratio indicates increased bioactive JA Quantification->Interpretation Detection_Method_Comparison Goal Goal: In Vivo Jasmonate Detection Decision Primary Research Question? Goal->Decision SpatioTemporal Spatiotemporal Dynamics of JA Perception Decision->SpatioTemporal Dynamics AbsoluteQuant Absolute Quantification of JA Levels Decision->AbsoluteQuant Quantification GeneActivation Downstream Gene Activation Decision->GeneActivation Response Jas9Venus Use Jas9-VENUS Biosensor SpatioTemporal->Jas9Venus MassSpec Use Mass Spectrometry AbsoluteQuant->MassSpec TranscriptionalReporter Use Transcriptional Reporter GeneActivation->TranscriptionalReporter

References

Comparative Metabolomics of Jasmonate-Treated and Control Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of metabolic changes in plants treated with jasmonates, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Jasmonates, a class of lipid-derived phytohormones, are pivotal in regulating a plant's growth, development, and defense mechanisms against biotic and abiotic stresses.[1] Exogenous application of jasmonates, such as methyl jasmonate (MeJA), elicits a significant reprogramming of the plant's metabolome, shifting resources from growth-related processes to the synthesis of defense-related secondary metabolites.[1][2] This guide provides a comparative overview of the metabolic profiles of jasmonate-treated versus control plants, supported by quantitative data from various studies, detailed experimental protocols, and visualizations of the key signaling pathway and experimental workflow.

Quantitative Metabolomic Changes Induced by Jasmonates

Jasmonate treatment leads to a significant shift in plant metabolism, generally characterized by a decrease in primary metabolites associated with growth and an increase in secondary metabolites that serve protective functions.[1] The specific metabolic changes can vary depending on the plant species, the concentration of the applied jasmonate, and the duration of the treatment.

Table 1: Changes in Primary Metabolite Levels in Response to Jasmonate Treatment

Metabolite ClassMetabolitePlant SpeciesChange Observed in JA-Treated PlantsReference
Carbohydrates SucroseArabidopsis thalianaDecrease[1]
Brassica rapaDecrease[3]
RaffinoseArabidopsis thalianaDecrease[1]
GlucoseBrassica rapaDecrease[3]
Organic Acids CitrateArabidopsis thalianaDecrease[1]
MalateArabidopsis thalianaDecrease[1]
Amino Acids General Amino AcidsBrassica rapaDecrease[3]
Aromatic Amino AcidsArabidopsis thalianaIncrease[1]
Branched-Chain Amino AcidsArabidopsis thalianaIncrease[1]

Table 2: Changes in Secondary Metabolite Levels in Response to Jasmonate Treatment

Metabolite ClassMetabolitePlant SpeciesChange Observed in JA-Treated PlantsReference
Glucosinolates Indole GlucosinolateBrassica rapaHigh Increase[3]
Phenolics HydroxycinnamatesBrassica rapaHigh Increase[3]
Phenolic AcidsSalvia miltiorrhizaIncrease[4]
AnthocyaninsZea maysIncrease[5]
Terpenoids TanshinonesSalvia miltiorrhizaIncrease[4]
PhytocannabinoidsCannabis sativaIncrease (dose-dependent)[6][7]
Alkaloids NicotineNicotiana benthamianaIncrease[8]

Experimental Protocols

A typical comparative metabolomics study of jasmonate-treated plants involves a standardized workflow to ensure reproducibility and high-quality data.[9][10][11]

1. Experimental Design and Plant Treatment:

  • Plant Material: Select a plant species of interest and grow a sufficient number of individuals under controlled environmental conditions (e.g., light, temperature, humidity).

  • Treatment Group: Apply a solution of jasmonate (e.g., methyl jasmonate) at a predetermined concentration. The application method can be spraying, watering, or inclusion in the growth medium.

  • Control Group: Treat a separate group of plants with a solution lacking the jasmonate to serve as a baseline for comparison.

  • Replication: Use multiple biological replicates for both the treatment and control groups to ensure statistical validity.[11]

  • Time Course: Harvest plant tissues at different time points after treatment to capture the dynamic changes in the metabolome.

2. Sample Preparation:

  • Harvesting and Quenching: Rapidly harvest the desired plant tissue (e.g., leaves, roots) and immediately quench metabolic activity, typically by flash-freezing in liquid nitrogen.[10] This step is critical to prevent enzymatic degradation of metabolites.[10]

  • Storage: Store the frozen samples at -80°C until metabolite extraction.

  • Extraction: Grind the frozen tissue to a fine powder. Extract the metabolites using a suitable solvent system, often a mixture of methanol, water, and chloroform, to capture a broad range of polar and nonpolar compounds.[9]

3. Metabolite Analysis:

  • Analytical Platforms: The choice of analytical technique depends on the research question and the chemical properties of the target metabolites.[10] Common platforms include:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile compounds.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for analyzing a wide range of metabolites with high sensitivity and selectivity.[12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that provides structural information and is highly reproducible for quantitative analysis.[3]

  • Data Acquisition: Run the extracted samples on the chosen analytical platform to generate metabolomic profiles.

4. Data Processing and Statistical Analysis:

  • Data Preprocessing: The raw data from the analytical instruments requires several processing steps, including baseline correction, noise reduction, peak detection, and alignment.[10]

  • Statistical Analysis: Employ multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), to identify significant differences in the metabolite profiles between the jasmonate-treated and control groups.[3]

  • Metabolite Identification: Identify the differentially abundant metabolites by comparing their mass spectra and retention times to spectral libraries and chemical standards.

Jasmonate Signaling Pathway

The induction of metabolic changes by jasmonates is mediated by a well-characterized signaling pathway. The binding of the active form, jasmonoyl-isoleucine (JA-Ile), to its receptor complex leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.[8][13] This, in turn, releases transcription factors, such as MYC2, which then activate the expression of genes involved in the biosynthesis of secondary metabolites.[4][13]

Jasmonate_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Transcriptional Response JA_Ile JA-Ile SCF_COI1 SCF-COI1-JAZ Complex JA_Ile->SCF_COI1 binds COI1 COI1 COI1->SCF_COI1 JAZ JAZ JAZ->SCF_COI1 recruited to MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Ubiquitination Ubiquitination SCF_COI1->Ubiquitination mediates Proteasome 26S Proteasome Ubiquitination->Proteasome targets JAZ for JAZ_degradation JAZ Degradation Proteasome->JAZ_degradation JAZ_degradation->MYC2 releases JA_responsive_genes JA-Responsive Genes MYC2->JA_responsive_genes activates Metabolite_biosynthesis Secondary Metabolite Biosynthesis JA_responsive_genes->Metabolite_biosynthesis leads to Metabolomics_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_interpretation Interpretation Experimental_Design Experimental Design (e.g., JA Treatment vs. Control) Sample_Preparation Sample Preparation (Harvesting, Quenching, Extraction) Experimental_Design->Sample_Preparation Data_Acquisition Data Acquisition (e.g., LC-MS, GC-MS, NMR) Sample_Preparation->Data_Acquisition Data_Processing Data Processing (Peak Detection, Alignment) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_Identification Metabolite Identification Statistical_Analysis->Metabolite_Identification Biological_Interpretation Biological Interpretation (Pathway Analysis) Metabolite_Identification->Biological_Interpretation

References

Stability Showdown: A Comparative Analysis of Jasmonic Acid Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparison of the stability of different jasmonic acid (JA) isomers, a critical consideration for researchers in plant biology, pharmacology, and drug development. Understanding the relative stability of these signaling molecules is paramount for designing experiments, interpreting results, and developing novel therapeutic agents. This document provides a synthesis of available data on the thermodynamic stability of JA isomers, details common experimental protocols for their analysis, and illustrates the canonical JA signaling pathway.

Unraveling the Isomers: A Look at Thermodynamic Stability

Jasmonic acid, a key phytohormone regulating plant growth, development, and stress responses, exists as four stereoisomers: (+)-JA, (-)-JA, (+)-epi-JA, and (-)-epi-JA. These isomers arise from the two chiral centers in the jasmonic acid molecule. A crucial aspect of their chemistry is the epimerization of the thermodynamically less stable cis isomers to the more stable trans isomers. At equilibrium, the trans form is predominant[1]. The bioactive form of jasmonic acid is (+)-7-iso-JA-Isoleucine, a conjugate of the cis-isomer (+)-epi-JA[2].

While the qualitative understanding of cis-trans isomerization is well-established, specific quantitative data on the half-life and degradation kinetics of individual isomers under varying experimental conditions remain limited in publicly available literature. However, studies have shown that the epimerization between the naturally existing JA stereoisomers is not a simple spontaneous process solely driven by thermodynamic instability, suggesting the involvement of other factors in vivo[3].

Table 1: Comparison of Jasmonic Acid Isomer Stability

Isomer ClassificationSpecific IsomersRelative StabilityKey Characteristics
cis Isomers (+)-epi-JA (naturally occurring), (-)-JALess StableThe biosynthetic precursor to the most bioactive form, (+)-7-iso-JA-Ile. Prone to epimerization to the more stable trans form.
trans Isomers (-)-epi-JA, (+)-JAMore StableThe thermodynamically favored configuration. Predominant at equilibrium.

Experimental Protocols for Isomer Analysis

Accurate quantification and differentiation of jasmonic acid isomers are crucial for studying their distinct biological roles. Below are summaries of widely used experimental protocols for the analysis of JA isomers.

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is highly effective for the simultaneous separation and quantification of all four stereoisomers of jasmonic acid without the need for derivatization.

Methodology:

  • Chromatography: Normal Phase Liquid Chromatography (NPLC) is employed using a chiral stationary phase, such as cellulose (B213188) tris(4-methylbenzoate) coated silica (B1680970) gel.

  • Mobile Phase: A suitable solvent system is used to achieve optimal separation of the isomers.

  • Detection: Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) provides high sensitivity and mass accuracy for the detection and quantification of each isomer.

  • Internal Standard: A non-endogenous JA stereoisomer can be used as an internal standard to ensure the reliability and accuracy of the quantification[3].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of jasmonic acid isomers, often requiring a derivatization step to increase the volatility of the compounds.

Methodology:

  • Extraction: Jasmonic acid and its isomers are extracted from the plant material using a suitable solvent, such as a mixture of 2-propanol and water with hydrochloric acid.

  • Purification: The extract is purified using techniques like solid-phase extraction (SPE).

  • Derivatization: The carboxyl group of jasmonic acid is typically methylated to form methyl jasmonate (MeJA), which is more volatile and suitable for GC analysis.

  • GC Separation: The derivatized isomers are separated on a capillary column with a suitable temperature program.

  • MS Detection: Mass spectrometry is used for the detection and quantification of the separated isomers.

The Jasmonic Acid Signaling Pathway

The biological activity of jasmonic acid is mediated through a well-defined signaling pathway. The binding of the bioactive form, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), to the F-box protein CORONATINE INSENSITIVE1 (COI1) initiates a cascade of events leading to the expression of jasmonate-responsive genes.

JasmonicAcidSignaling cluster_stress cluster_biosynthesis cluster_transcription Stress Wounding, Herbivory, Pathogen Attack JA_Biosynthesis Jasmonic Acid Biosynthesis Stress->JA_Biosynthesis JA_Ile (+)-7-iso-JA-Ile (Bioactive Hormone) JA_Biosynthesis->JA_Ile Conjugation with Isoleucine COI1 COI1 JA_Ile->COI1 SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 forms JAZ JAZ Repressor JAZ->SCF_COI1 is recruited to Proteasome 26S Proteasome JAZ->Proteasome degraded by MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF_COI1->JAZ ubiquitinates JA_Genes Jasmonate-Responsive Genes MYC2->JA_Genes activates Response Plant Defense & Developmental Responses JA_Genes->Response

Caption: The jasmonic acid signaling pathway.

In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors such as MYC2. The binding of JA-Ile to COI1, a component of the SCFCOI1 E3 ubiquitin ligase complex, targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of JAZ repressors allows MYC2 and other transcription factors to activate the expression of genes involved in plant defense and various developmental processes.

References

Safety Operating Guide

Proper Disposal Procedures for JA 22: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling the chemical compound designated as JA 22, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 150749-18-1) was not publicly available at the time of this writing, this guide provides essential safety and logistical information based on general best practices for the disposal of laboratory research chemicals.

It is imperative to obtain the official Safety Data Sheet (SDS) from the supplier, Toronto Research Chemicals (now part of LGC Standards), for detailed and specific handling and disposal instructions. The information below should be considered as general guidance in the absence of a manufacturer-provided SDS.

The chemical identity of this compound is 6-(2-carboxy-3,4,5,6-tetrachlorophenyl)-1,11-diethyl-2,2,4,8,10,10-hexamethyl-1,2,10,11-tetrahydropyrano[3,2-g:5,6-g']diquinolin-13-ium perchlorate (B79767). Given its complex organic structure containing chlorinated and perchlorate components, specific disposal protocols are necessary to mitigate potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including:

  • Safety Goggles: To protect eyes from potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

Step-by-Step Disposal Protocol

The following is a generalized procedure for the disposal of this compound. This protocol is based on standard practices for handling novel or uncharacterized research chemicals and should be adapted to comply with your institution's specific waste management policies.

StepProcedureKey Considerations
1 Waste Segregation Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a dedicated, properly labeled waste container.
2 Container Selection Use a chemically resistant container with a secure screw-top cap. The container must be compatible with chlorinated organic compounds and perchlorates. Glass containers are generally suitable.
3 Waste Labeling Clearly label the waste container with "Hazardous Waste," the full chemical name: "6-(2-carboxy-3,4,5,6-tetrachlorophenyl)-1,11-diethyl-2,2,4,8,10,10-hexamethyl-1,2,10,11-tetrahydropyrano[3,2-g:5,6-g']diquinolin-13-ium perchlorate," the CAS number "150749-18-1," and the approximate quantity of the waste.
4 Storage of Waste Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
5 Arranging for Disposal Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with all the information from the waste label.
6 Decontamination Thoroughly decontaminate any labware or surfaces that have come into contact with this compound using an appropriate solvent (e.g., ethanol (B145695) or acetone), and dispose of the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Start: Handling this compound Waste wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->wear_ppe segregate_waste Segregate this compound Waste wear_ppe->segregate_waste select_container Select Chemically Resistant Container segregate_waste->select_container label_container Label Container with Chemical Name, CAS No., & Quantity select_container->label_container store_waste Store in Designated Hazardous Waste Area label_container->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs decontaminate Decontaminate Work Area & Equipment contact_ehs->decontaminate end End: Disposal Complete decontaminate->end

Figure 1. A flowchart outlining the key steps for the safe disposal of the chemical compound this compound.

Disclaimer: This information is intended as a general guide. Always prioritize the instructions provided in the official Safety Data Sheet (SDS) from the manufacturer and adhere to the specific hazardous waste disposal regulations of your institution and local authorities.

Navigating the Safe Handling of Unidentified Compounds: A Protocol for "JA 22"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a specific chemical compound identified as "JA 22" have not yielded a definitive match in public safety and chemical databases. The name may be an internal designation, a novel compound, or a misnomer. Therefore, this document provides essential safety and logistical guidance based on established protocols for handling novel or unidentified chemical substances. Until a definitive identification and a specific Safety Data Sheet (SDS) are available, "this compound" must be treated as a potentially hazardous substance, and maximum precautions should be taken.

Immediate Safety and Logistical Information

When handling a substance with unknown toxicological properties, a conservative approach is paramount. The primary goal is to minimize exposure and prevent contamination.

Risk Assessment: Before beginning any work, conduct a thorough risk assessment. Assume the substance is potent and hazardous via all potential routes of exposure: inhalation, skin contact, and ingestion. All handling of "this compound" should occur in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential spills or airborne particles.

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to create a complete barrier between the researcher and the substance. The following table summarizes the recommended PPE for handling "this compound", based on guidelines for substances of unknown toxicity.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles and a face shield.Protects against splashes, sprays, and airborne particles, ensuring full facial protection.
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).Provides a robust barrier against skin contact. The outer glove can be removed if contaminated, protecting the inner glove.
Body Protection A disposable, solid-front, back-closing laboratory coat or a chemical-resistant apron over a primary lab coat. For larger quantities, consider a coverall ("bunny suit").[1]Protects the body from spills and contamination. A disposable outer layer prevents the contamination of personal clothing.
Respiratory Protection A fit-tested N95 respirator at a minimum for handling solids. If the substance is volatile or if aerosolization is likely, a higher level of protection is required.[2]Protects against the inhalation of airborne particles, a primary route of exposure for potent compounds.[2]
Foot Protection Closed-toe, non-perforated, and chemically resistant safety shoes with disposable shoe covers.[2]Protects feet from spills and prevents the spread of contamination outside the designated work area.[2]

Operational and Disposal Plans

A clear, step-by-step plan is crucial for minimizing risk during the entire workflow, from preparation to disposal.[2]

Operational Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (e.g., Fume Hood) gather_materials 2. Assemble All Necessary Equipment and Reagents prep_area->gather_materials don_ppe 3. Don Full PPE (as per table) gather_materials->don_ppe weigh_transfer 4. Handle 'this compound' (e.g., Weighing, Transferring) don_ppe->weigh_transfer perform_exp 5. Conduct Experiment weigh_transfer->perform_exp decontaminate 6. Decontaminate Surfaces and Equipment perform_exp->decontaminate segregate_waste 7. Segregate and Label All Waste as Hazardous decontaminate->segregate_waste doff_ppe 8. Doff PPE in Correct Sequence segregate_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step operational workflow for handling "this compound".

Disposal Plan:

All waste generated from handling "this compound" must be treated as hazardous waste.[2] This includes contaminated PPE, consumables, and any excess material.

  • Waste Segregation: Collect all waste contaminated with "this compound" in a designated, sealed, and clearly labeled container.[3] The label should read "Hazardous Waste - Caution Unknown" and include the date and the name of the generating researcher.[4]

  • Container Management: Use sturdy, leak-proof containers that are chemically compatible with the waste.[5] Keep containers closed except when adding waste.[5]

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the disposal of unknown substances.[4] They will have specific protocols and may be able to assist in identifying the material for proper disposal.

  • Empty Containers: Any container that held "this compound" should be triple-rinsed, with the rinsate collected as hazardous waste.[5] Only after thorough decontamination should the container be considered for other uses or disposal.[6]

start Waste Generated is_contaminated Contaminated with 'this compound'? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose via Normal Procedures is_contaminated->non_hazardous No segregate Segregate in Labeled, Sealed Container hazardous_waste->segregate contact_ehs Contact EHS for Pickup and Disposal segregate->contact_ehs

Caption: A decision-making process for the disposal of waste related to "this compound".

Experimental Protocols

Without a definitive identification of "this compound," it is not possible to provide detailed methodologies for any specific experiments. The experimental design and protocols would be entirely dependent on the chemical and physical properties of the substance. Researchers should develop protocols that minimize the quantity of "this compound" used and incorporate engineering controls to reduce the risk of exposure.[3]

By adhering to these stringent safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with "this compound" or any other novel or unidentified compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.